molecular formula C7H7N3O4 B1317119 Methyl 2-amino-5-nitronicotinate CAS No. 88312-64-5

Methyl 2-amino-5-nitronicotinate

Cat. No.: B1317119
CAS No.: 88312-64-5
M. Wt: 197.15 g/mol
InChI Key: OUMPFIBIUJBCAH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-nitronicotinate is a useful research compound. Its molecular formula is C7H7N3O4 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMPFIBIUJBCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516907
Record name Methyl 2-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88312-64-5
Record name Methyl 2-amino-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88312-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-5-nitronicotinate, a key chemical intermediate. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a summary of analytical data for the characterization of the compound.

Physicochemical Properties

PropertyValue
CAS Number 88312-64-5
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
IUPAC Name Methyl 2-amino-5-nitropyridine-3-carboxylate

Synthesis Pathway

The synthesis of Methyl 2-amino-5-nitronicotinate can be achieved through a two-step process commencing with the nitration of 2-aminonicotinic acid to yield 2-amino-5-nitronicotinic acid. This intermediate is then subjected to esterification to produce the final product.

Synthesis_Pathway Start 2-Aminonicotinic Acid Intermediate 2-Amino-5-nitronicotinic Acid Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product Methyl 2-amino-5-nitronicotinate Intermediate->Product Esterification (Methanol, Acid Catalyst) Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 2-Aminonicotinic Acid Nitration Nitration Start->Nitration Intermediate Intermediate: 2-Amino-5-nitronicotinic Acid Nitration->Intermediate Esterification Esterification Intermediate->Esterification Product Product: Methyl 2-amino-5-nitronicotinate Esterification->Product Purification Purification Product->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

An In-depth Technical Guide to Methyl 2-amino-5-nitronicotinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-nitronicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a nitro group, and a methyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and available experimental data.

Chemical Structure and Properties

Methyl 2-amino-5-nitronicotinate is a small molecule with the chemical formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol .[1][2] The structural formula and key identifiers are presented below.

Structure:

Caption: Chemical structure of Methyl 2-amino-5-nitronicotinate.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 88312-64-5[1][2]
Molecular Formula C₇H₇N₃O₄[1][2]
Molecular Weight 197.15 g/mol [1][2]
IUPAC Name Methyl 2-amino-5-nitropyridine-3-carboxylate[1]
SMILES COC(=O)C1=C(N)N=CC(=C1)--INVALID-LINK--[O-][2]
InChI InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9)[1]
Purity Typically ≥97% (commercial)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Experimental Data

Synthesis

Inferred Synthetic Workflow:

G cluster_0 Synthesis of Methyl 2-aminonicotinate cluster_1 Nitration 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Esterification Esterification (e.g., SOCl2, Methanol) 2-Aminonicotinic_Acid->Esterification Methyl_2-aminonicotinate Methyl 2-aminonicotinate Esterification->Methyl_2-aminonicotinate Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Methyl_2-aminonicotinate->Nitrating_Agent Methyl_2-amino-5-nitronicotinate Methyl 2-amino-5-nitronicotinate Nitrating_Agent->Methyl_2-amino-5-nitronicotinate

Caption: Inferred synthetic workflow for Methyl 2-amino-5-nitronicotinate.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of Methyl 2-amino-5-nitronicotinate is not currently published. The following is a generalized, hypothetical procedure based on standard organic chemistry transformations for the nitration of aromatic rings. This protocol has not been experimentally validated and should be approached with caution.

  • Esterification of 2-Aminonicotinic Acid:

    • To a solution of 2-aminonicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 2-aminonicotinate.

    • Purify by column chromatography if necessary.

  • Nitration of Methyl 2-aminonicotinate:

    • Dissolve Methyl 2-aminonicotinate in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide).

    • Collect the precipitate by filtration, wash with water, and dry to obtain crude Methyl 2-amino-5-nitronicotinate.

    • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Spectroscopic Data

While specific spectra are often proprietary to chemical suppliers, typical spectral characteristics can be inferred based on the structure of the molecule. Commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for this compound.[2]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- A broad singlet for the amino protons.- Two doublets in the aromatic region for the pyridine ring protons.
¹³C NMR - A signal for the methyl ester carbon (~52 ppm).- A signal for the carbonyl carbon of the ester (~165 ppm).- Signals for the aromatic carbons of the pyridine ring, with shifts influenced by the amino, nitro, and ester substituents.
FT-IR (cm⁻¹) - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic ring and methyl group (~2900-3100 cm⁻¹).- C=O stretching vibration for the ester group (~1700-1730 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively).- C-N stretching vibrations (~1200-1350 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) at m/z = 197.- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂).

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity, including cytotoxicity, antimicrobial properties, or enzyme inhibition, of Methyl 2-amino-5-nitronicotinate. Research on structurally related nitroaromatic compounds suggests potential for biological activity, but dedicated studies on this specific molecule are required.

Signaling Pathways and Experimental Workflows

Due to the lack of published research on the biological effects of Methyl 2-amino-5-nitronicotinate, there are no established signaling pathways or detailed experimental workflows to visualize.

Conclusion

Methyl 2-amino-5-nitronicotinate is a chemical compound with a well-defined structure and basic chemical properties. While its potential as a synthetic intermediate is clear, a significant gap exists in the scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and biological activity. Further research is warranted to explore the potential applications of this molecule in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers interested in pursuing studies on this compound.

References

"Methyl 2-amino-5-nitronicotinate" CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88312-64-5

This technical guide provides an in-depth overview of Methyl 2-amino-5-nitronicotinate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, supplier information, and its role as a versatile building block in medicinal chemistry.

Chemical Properties and Data

Methyl 2-amino-5-nitronicotinate is a pyridine derivative with the chemical formula C₇H₇N₃O₄. Its structure features an amino group at the 2-position, a nitro group at the 5-position, and a methyl ester at the 3-position of the pyridine ring. These functional groups make it a valuable precursor for the synthesis of more complex heterocyclic compounds.

PropertyValue
CAS Number 88312-64-5[1]
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Appearance White solid (at room temperature and pressure)[2]
Synonyms Methyl 2-amino-5-nitro-3-pyridinecarboxylate, 2-Amino-5-nitronicotinic acid methyl ester

Spectral Data: Comprehensive spectral data for Methyl 2-amino-5-nitronicotinate, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available from various chemical suppliers and databases.[3] This information is crucial for confirming the identity and purity of the compound in a laboratory setting.

Synthesis and Experimental Protocols

Reaction Scheme:

G Methyl_2-aminonicotinate Methyl 2-aminonicotinate Methyl_2-amino-5-nitronicotinate Methyl 2-amino-5-nitronicotinate Methyl_2-aminonicotinate->Methyl_2-amino-5-nitronicotinate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Methyl_2-amino-5-nitronicotinate

Synthetic pathway for Methyl 2-amino-5-nitronicotinate.

Generalized Experimental Protocol:

  • Materials:

    • Methyl 2-aminonicotinate

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Appropriate glassware and stirring apparatus

  • Procedure:

    • In a round-bottom flask, cool a solution of Methyl 2-aminonicotinate in concentrated sulfuric acid to 0°C in an ice bath with stirring.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at 0-10°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-amino-5-nitronicotinate.

Note: This is a generalized protocol and the specific amounts of reagents, reaction times, and purification methods would need to be optimized for best results.

Applications in Drug Development and Medicinal Chemistry

Methyl 2-amino-5-nitronicotinate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex heterocyclic systems.[2] The presence of amino, nitro, and ester functional groups allows for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery.

The 2-aminopyridine moiety is a known pharmacophore present in drugs targeting a range of biological receptors. For instance, derivatives of 2-aminopyridine have been investigated as potential σ₂ receptor antagonists, which are of interest for cancer therapy and diagnosis.[4][5] While direct biological activity of Methyl 2-amino-5-nitronicotinate has not been extensively reported, its role as a precursor to more complex and biologically active molecules is significant. For example, similar 2-aminobenzothiazole derivatives have been explored for their anticancer properties by targeting signaling pathways like the PI3K/AKT/mTOR pathway.[6]

Logical Workflow for Drug Discovery Application:

G A Methyl 2-amino-5-nitronicotinate B Chemical Modification (e.g., reduction of nitro group, amidation) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Use of Methyl 2-amino-5-nitronicotinate in a drug discovery workflow.

Supplier Information

Methyl 2-amino-5-nitronicotinate is commercially available from several chemical suppliers. Researchers can procure this compound for their research and development needs.

SupplierWebsite
BLD Pharm--INVALID-LINK--[1]
Finetech Industry Limited--INVALID-LINK--[7]
ChemicalBook--INVALID-LINK--[3]

Note: Availability and pricing may vary. It is recommended to contact the suppliers directly for the most current information.

References

Spectroscopic Profile of Methyl 2-amino-5-nitronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-5-nitronicotinate, a key intermediate in various synthetic pathways. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-amino-5-nitronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Mass Spectrometry (MS)
m/zAssignment
Data not available in search results

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Methyl 2-amino-5-nitronicotinate are not explicitly available in the searched literature. However, based on standard laboratory practices, the following general methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Methyl 2-amino-5-nitronicotinate would be prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample would be dissolved in a suitable solvent and introduced into the instrument.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Methyl 2-amino-5-nitronicotinate.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Compound Characterization Sample Methyl 2-amino-5-nitronicotinate Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Process IR Data (Functional Group Identification) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

A Technical Guide to the Solubility of Methyl 2-amino-5-nitronicotinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-5-nitronicotinate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it introduces computational methods for solubility prediction.

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular size, and the presence of functional groups capable of forming hydrogen bonds. Methyl 2-amino-5-nitronicotinate possesses a combination of polar functional groups (amino, nitro, and ester) and a relatively nonpolar aromatic ring. This structure suggests a degree of solubility in a range of solvents. The predicted qualitative solubility in common organic solvents is summarized in Table 1.

Solvent ClassCommon SolventsPredicted Solubility of Methyl 2-amino-5-nitronicotinateRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe amino and nitro groups, along with the ester carbonyl, can participate in hydrogen bonding with protic solvents. However, the overall aromatic structure may limit high solubility in water.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSolubleThe polar nature of these solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions.
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe significant polarity imparted by the amino, nitro, and ester groups makes it unlikely to be highly soluble in nonpolar solvents. The principle of "like dissolves like" suggests poor miscibility.
Acidic Aqueous Dilute HClSolubleThe basic amino group will be protonated in an acidic solution, forming a water-soluble salt.[1]
Basic Aqueous Dilute NaOHPotentially Sparingly SolubleThe amino group is not expected to react with a base. While strong bases can hydrolyze the ester, this is a chemical reaction rather than simple dissolution. The compound itself is not strongly acidic and therefore is not expected to show significantly increased solubility in base.[1]

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

  • Methyl 2-amino-5-nitronicotinate

  • A selection of organic solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), hexane, toluene)

  • 5% aqueous solutions of HCl and NaOH

  • Test tubes

  • Vortex mixer

  • Water bath

Procedure: [1][2]

  • Add approximately 25 mg of Methyl 2-amino-5-nitronicotinate to a test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • If the compound is not soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.

  • For the acidic and basic solutions, observe for complete dissolution which indicates the formation of a soluble salt.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Methyl 2-amino-5-nitronicotinate

  • High-purity organic solvents

  • Screw-cap vials or flasks

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • A suitable analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of Methyl 2-amino-5-nitronicotinate to a vial (enough to ensure a saturated solution with undissolved solid remaining).

  • Accurately pipette a known volume of the desired solvent into the vial.

  • Seal the vial tightly and place it in a constant temperature shaker bath.

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

  • Dilute the filtered saturated solution with a known volume of the solvent.

  • Determine the concentration of Methyl 2-amino-5-nitronicotinate in the diluted solution using a pre-validated analytical method.

  • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of Methyl 2-amino-5-nitronicotinate.

G start Start: Obtain Pure Methyl 2-amino-5-nitronicotinate qual_test Qualitative Solubility Testing in Various Solvents start->qual_test select_solvents Select Solvents for Quantitative Analysis qual_test->select_solvents quant_test Quantitative Solubility Determination (Shake-Flask Method) prepare_samples Prepare Supersaturated Samples quant_test->prepare_samples select_solvents->quant_test equilibrate Equilibrate at Constant Temperature prepare_samples->equilibrate analyze Filter and Analyze Supernatant Concentration equilibrate->analyze calculate Calculate Solubility analyze->calculate end End: Tabulate Solubility Data calculate->end

Caption: Workflow for Experimental Solubility Determination.

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[3][4][5][6]

These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. By training a model on a large dataset of compounds with known solubilities, it is possible to predict the solubility of new or uncharacterized molecules like Methyl 2-amino-5-nitronicotinate.

Key Molecular Descriptors for Solubility Prediction:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Molecular Weight and Volume: Larger molecules are often less soluble.

  • Polar Surface Area (PSA): Relates to the ability to form hydrogen bonds.

  • Number of Hydrogen Bond Donors and Acceptors: Crucial for interactions with protic solvents.

While QSPR models provide valuable estimations for guiding research and development, they should not be considered a substitute for experimental verification.

This guide provides a framework for understanding and determining the solubility of Methyl 2-amino-5-nitronicotinate. For drug development professionals, accurate solubility data is a critical parameter influencing bioavailability, formulation, and ultimately, the therapeutic efficacy of a compound.

References

An In-depth Technical Guide to Methyl 2-amino-5-nitronicotinate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-nitronicotinate is a niche yet significant heterocyclic compound, primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its strategic placement of amino, nitro, and methyl ester functional groups on a pyridine ring makes it a versatile building block for the construction of various fused heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Methyl 2-amino-5-nitronicotinate, including detailed experimental protocols, quantitative data, and logical workflows for its synthesis and application.

Introduction

Methyl 2-amino-5-nitronicotinate, with the CAS number 88312-64-5, is a pyridine derivative that has gained importance as a precursor in the synthesis of pharmacologically active compounds. Notably, it serves as a crucial starting material for the preparation of thiazolo[5,4-b]pyridine derivatives, a class of compounds investigated for their potential as c-KIT and EGFR-TK inhibitors in cancer therapy. The inherent reactivity of its functional groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and organic synthesis professionals.

Discovery and History

While the specific historical details of the initial discovery and synthesis of Methyl 2-amino-5-nitronicotinate are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acid derivatives for pharmaceutical applications. The development of synthetic methodologies for the regioselective functionalization of the pyridine ring, particularly nitration and amination, paved the way for the creation of such multifunctional intermediates. Its use as a reactant in the synthesis of more complex heterocyclic systems is documented in patent literature, highlighting its role in modern drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-5-nitronicotinate is presented in the table below.

PropertyValue
CAS Number 88312-64-5
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Appearance (Not explicitly found in searches)
Melting Point (Not explicitly found in searches)
Boiling Point (Not explicitly found in searches)
Solubility (Not explicitly found in searches)

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in the surveyed literature. These would typically be determined empirically in a laboratory setting.

Synthesis and Experimental Protocols

The synthesis of Methyl 2-amino-5-nitronicotinate is not described in a single, seminal publication. However, its preparation can be logically deduced from established methods for the synthesis of its precursors and the nitration of related compounds. A plausible synthetic pathway is outlined below.

Logical Synthesis Workflow

The synthesis of Methyl 2-amino-5-nitronicotinate can be envisioned as a two-step process starting from 2-aminonicotinic acid: 1) Esterification of the carboxylic acid to form methyl 2-aminonicotinate, and 2) Regioselective nitration of the pyridine ring at the 5-position.

G cluster_0 Synthesis of Methyl 2-amino-5-nitronicotinate 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Methyl_2-aminonicotinate Methyl 2-aminonicotinate 2-Aminonicotinic_Acid->Methyl_2-aminonicotinate Esterification (e.g., SOCl₂, MeOH) Methyl_2-amino-5-nitronicotinate Methyl 2-amino-5-nitronicotinate Methyl_2-aminonicotinate->Methyl_2-amino-5-nitronicotinate Nitration (e.g., HNO₃, H₂SO₄)

Caption: A logical workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Detailed Experimental Protocol for a Reaction Utilizing Methyl 2-amino-5-nitronicotinate

The following protocol is adapted from patent literature (WO2023224892A1) and describes a reaction where Methyl 2-amino-5-nitronicotinate is used as a starting material.[1]

Reaction: N-Sulfonylation of Methyl 2-amino-5-nitronicotinate

Materials:

  • Methyl 2-amino-5-nitronicotinate (200 mg, 1.014 mmol)

  • Sodium hydride (NaH) (81 mg, 2.029 mmol)

  • 4-Butylbenzene-1-sulfonyl chloride (246 µL, 1.268 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5072 µL)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of Methyl 2-amino-5-nitronicotinate (200 mg, 1.014 mmol) in anhydrous THF (5072 µL), add sodium hydride (81 mg, 2.029 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 4-Butylbenzene-1-sulfonyl chloride (246 µL, 1.268 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 15 minutes.

  • Dilute the reaction mixture with H₂O (10 mL).

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • The combined organic layers can then be dried, filtered, and concentrated under reduced pressure to yield the crude product, which may be further purified by chromatography.

G cluster_1 Experimental Workflow: N-Sulfonylation Start Start Dissolve Dissolve Methyl 2-amino-5-nitronicotinate in anhydrous THF Start->Dissolve Add_NaH Add NaH Dissolve->Add_NaH Stir_1 Stir at RT for 15 min Add_NaH->Stir_1 Add_Sulfonyl_Chloride Add 4-Butylbenzene-1-sulfonyl chloride Stir_1->Add_Sulfonyl_Chloride Stir_2 Stir at RT for 15 min Add_Sulfonyl_Chloride->Stir_2 Quench Dilute with H₂O Stir_2->Quench Extract Extract with EtOAc Quench->Extract End End (Purification of Product) Extract->End

Caption: A step-by-step workflow for the N-sulfonylation of Methyl 2-amino-5-nitronicotinate.[1]

Spectroscopic and Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons on the pyridine ring and the methyl ester.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, including the N-H stretches of the amino group, the C=O stretch of the ester, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of Methyl 2-amino-5-nitronicotinate is as a synthetic intermediate. Its structure is particularly amenable to the construction of fused heterocyclic systems.

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

A significant application of Methyl 2-amino-5-nitronicotinate is in the synthesis of thiazolo[5,4-b]pyridine derivatives. These compounds have been identified as potential inhibitors of c-KIT and epidermal growth factor receptor tyrosine kinase (EGFR-TK), which are important targets in cancer therapy.[2][3] The synthesis typically involves the reaction of the aminonicotinate with a thiocyanating agent, followed by cyclization to form the thiazole ring fused to the pyridine core.

G cluster_2 Application in Drug Discovery M2A5N Methyl 2-amino-5-nitronicotinate Thiazolo_Pyridine Thiazolo[5,4-b]pyridine Derivatives M2A5N->Thiazolo_Pyridine Synthetic Intermediate cKIT_Inhibitors c-KIT Inhibitors Thiazolo_Pyridine->cKIT_Inhibitors EGFR_TK_Inhibitors EGFR-TK Inhibitors Thiazolo_Pyridine->EGFR_TK_Inhibitors Cancer_Therapy Cancer Therapy cKIT_Inhibitors->Cancer_Therapy EGFR_TK_Inhibitors->Cancer_Therapy

Caption: The role of Methyl 2-amino-5-nitronicotinate in the synthesis of potential cancer therapeutics.[2][3]

Conclusion

Methyl 2-amino-5-nitronicotinate is a valuable, albeit specialized, building block in organic synthesis, with a notable role in the development of novel therapeutic agents. While its own discovery and detailed characterization are not widely published, its utility is evident from its application in the synthesis of complex heterocyclic structures with significant biological activity. This guide has provided a comprehensive overview of the available information on this compound, highlighting its synthetic accessibility and importance in medicinal chemistry research. Further investigation into its synthesis optimization and the exploration of its potential in the creation of new chemical entities are warranted.

References

Methyl 2-amino-5-nitronicotinate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-nitronicotinate is a valuable heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a nitro group, and a methyl ester on a pyridine core, provides a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic and electronic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the development of novel bioactive compounds.

Physicochemical Properties

PropertyValue
CAS Number 88312-64-5
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Appearance Not specified in provided results
Solubility Not specified in provided results

Synthesis of Methyl 2-amino-5-nitronicotinate

While a specific detailed protocol for the synthesis of Methyl 2-amino-5-nitronicotinate was not found in the provided search results, the synthesis of the closely related compound, 2-amino-5-nitropyridine, provides a strong model for its preparation. The most probable synthetic route involves the nitration of a methyl 2-aminonicotinate precursor.

General Experimental Protocol (Hypothetical, based on related syntheses):

Reaction: Nitration of Methyl 2-aminonicotinate

Reagents:

  • Methyl 2-aminonicotinate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloroethane (or other suitable solvent)

  • Ice

  • Water

  • Sodium Bicarbonate solution (or other suitable base)

Procedure:

  • In a reaction vessel, dissolve Methyl 2-aminonicotinate in dichloroethane.

  • Cool the solution in an ice bath to below 10°C.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10°C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure Methyl 2-amino-5-nitronicotinate.

Logical Workflow for the Synthesis of Methyl 2-amino-5-nitronicotinate:

G Start Methyl 2-aminonicotinate Reaction Nitration Start->Reaction Nitrating_Mixture Conc. H₂SO₄ + Fuming HNO₃ Nitrating_Mixture->Reaction Workup Aqueous Workup (Ice, Base) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Methyl 2-amino-5-nitronicotinate Purification->Product

Caption: Hypothetical workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Reactivity and Applications as a Heterocyclic Building Block

The chemical versatility of Methyl 2-amino-5-nitronicotinate stems from the distinct reactivity of its three functional groups. This allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactions of the Amino Group

The 2-amino group is a key functional handle for various coupling reactions, enabling the introduction of diverse substituents.

  • Amide Coupling: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in the construction of many biologically active molecules.

  • Suzuki Coupling: While less common for the amino group itself, it can be transformed into a leaving group (e.g., a diazonium salt) to participate in cross-coupling reactions. More commonly, the amino group directs ortho-lithiation, which can then be used in subsequent reactions.

  • Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form substituted aminopyridines.

Reactions of the Nitro Group

The 5-nitro group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring. It can also be readily transformed into other functional groups.

  • Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (e.g., with Pd/C and H₂).[1][2] This transformation is particularly useful for creating diamino-substituted pyridines, which are precursors to various fused heterocyclic systems.

Experimental Protocol for the Reduction of the Nitro Group (General):

Reagents:

  • Methyl 2-amino-5-nitronicotinate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve Methyl 2-amino-5-nitronicotinate in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diamine derivative by column chromatography or recrystallization.

Logical Workflow for the Reduction of the Nitro Group:

G Start Methyl 2-amino-5-nitronicotinate Reaction Reduction Start->Reaction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl, Fe/HCl, H₂/Pd-C) Reducing_Agent->Reaction Workup Aqueous Workup (Base) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification Extraction->Purification Product Methyl 2,5-diaminonicotinate Purification->Product

Caption: General workflow for the reduction of the nitro group.

Reactions of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

  • Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in amide coupling reactions or other transformations.

  • Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Applications in Drug Discovery

Substituted aminopyridines and their derivatives are prevalent scaffolds in many clinically used drugs and drug candidates, particularly in the area of kinase inhibitors. The structural features of Methyl 2-amino-5-nitronicotinate make it an attractive starting material for the synthesis of such compounds. While specific examples detailing the use of Methyl 2-amino-5-nitronicotinate in the synthesis of kinase inhibitors with corresponding IC50 values were not found in the search results, the general importance of the aminopyridine scaffold is well-established.

The general strategy involves using the amino group as an anchor point for building more complex structures that can interact with the active site of a target kinase. The nitro group can be used to modulate the electronic properties of the molecule or can be reduced to an amino group to provide an additional point for diversification.

Potential Signaling Pathways Targeted by Derivatives:

Derivatives of Methyl 2-amino-5-nitronicotinate could potentially target a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Kinase families that are frequently targeted by aminopyridine-based inhibitors include:

  • Tyrosine Kinases: (e.g., EGFR, Abl, Src)

  • Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, PI3K)

Illustrative Diagram of a Generic Kinase Inhibition Pathway:

G Signal External Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Response Inhibitor Derivative of Methyl 2-amino-5-nitronicotinate Inhibitor->Kinase Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

Conclusion

Methyl 2-amino-5-nitronicotinate is a highly functionalized heterocyclic building block with significant potential in synthetic organic chemistry. Its versatile reactivity allows for the facile introduction of molecular diversity, making it an important intermediate in the discovery of novel pharmaceuticals and advanced materials. Further exploration of its reactivity and applications is likely to lead to the development of new and innovative molecules with a wide range of biological and physical properties. Researchers in drug development and materials science are encouraged to consider this compound as a valuable tool in their synthetic endeavors.

References

The Emerging Potential of Methyl 2-amino-5-nitronicotinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, substituted aminonicotinates, particularly those bearing a nitro group, represent a promising but underexplored area for drug discovery. This technical guide focuses on the potential applications of Methyl 2-amino-5-nitronicotinate as a versatile building block for the synthesis of novel bioactive molecules. Drawing on data from structurally related compounds, this document outlines potential therapeutic applications, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes key concepts to guide further research and development in this area.

Introduction: The Significance of the 2-Amino-5-Nitropyridine Scaffold

The 2-amino-5-nitropyridine moiety is a key pharmacophore found in a variety of biologically active compounds. The presence of an amino group at the 2-position and an electron-withdrawing nitro group at the 5-position on the pyridine ring creates a unique electronic environment that can be exploited for targeted drug design. Methyl 2-amino-5-nitronicotinate, as a derivative of this scaffold, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries. Its structural features suggest potential applications in several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of Methyl 2-amino-5-nitronicotinate and Its Derivatives

The synthesis of Methyl 2-amino-5-nitronicotinate can be achieved through the nitration of Methyl 2-aminonicotinate. The amino group at the 2-position directs the nitration to the 5-position of the pyridine ring.

General Synthesis Protocol for Methyl 2-amino-5-nitronicotinate

A common method for the synthesis of Methyl 2-amino-5-nitronicotinate involves the careful nitration of Methyl 2-aminonicotinate.

Materials:

  • Methyl 2-aminonicotinate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add Methyl 2-aminonicotinate to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of Methyl 2-aminonicotinate in sulfuric acid, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Therapeutic Applications and Biological Activities of Derivatives

While specific biological data for Methyl 2-amino-5-nitronicotinate is limited in publicly available literature, the activities of structurally similar compounds provide strong indications of its potential in medicinal chemistry.

Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their potential as anticancer agents. The pyridine ring is a key feature in several approved kinase inhibitors. Derivatives of the 2-amino-5-nitropyridine scaffold could potentially be developed as inhibitors of various kinases implicated in cancer progression. For instance, novel nicotinic acid derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2)[1].

Table 1: Cytotoxic Activity of Representative Nicotinic Acid Derivatives against Human Cancer Cell Lines [1]

CompoundHCT-15 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)CF-295 (Glioblastoma) IC₅₀ (µM)
5b 0.0850.120.25
5c 0.0450.090.18
Sorafenib 0.0920.150.31
Doxorubicin 0.0680.110.22

Note: The compounds listed are examples of nicotinic acid derivatives and not direct derivatives of Methyl 2-amino-5-nitronicotinate. Data is presented to illustrate the potential of the scaffold.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The 2-amino group and the 5-nitro group of Methyl 2-amino-5-nitronicotinate can be functionalized to create derivatives that target specific kinases.

Potential Kinase Targets:

  • VEGFR-2: As indicated by studies on related nicotinic acid derivatives[1].

  • PI3K: The Guareschi pyridine scaffold has been used to develop selective PI3K inhibitors[2].

  • PIM-1 Kinase: Pyridine-quinoline hybrids have shown potent inhibition of PIM-1 kinase[3].

  • DYRK1A and CLK1: Imidazo[1,2-a]pyridines have been shown to inhibit these kinases[4].

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) Transcription_Factors->Gene_Expression Methyl_2_amino_5_nitronicotinate_Derivative Methyl 2-amino-5-nitronicotinate Derivative Methyl_2_amino_5_nitronicotinate_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a Methyl 2-amino-5-nitronicotinate derivative.

Antimicrobial Activity

The 2-amino-5-nitropyridine scaffold is also a component of various antimicrobial agents. The nitro group is a well-known pharmacophore in antibacterial and antiprotozoal drugs. Derivatives of Methyl 2-amino-5-nitronicotinate could be synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi. Studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have shown antibacterial and antifungal properties[5][6].

Table 2: Antimicrobial Activity of Representative 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones (MIC in µg/mL) [5][6]

CompoundS. aureusE. coliC. albicans
Hydrazone 1 62.5125250
Hydrazone 2 31.2562.5125
Hydrazone 3 125250>250

Note: The compounds listed are examples of nicotinic acid derivatives and not direct derivatives of Methyl 2-amino-5-nitronicotinate. Data is presented to illustrate the potential of the scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the kinase buffer containing the kinase enzyme to each well of a 384-well plate.

  • Add the serially diluted compounds or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ kit, which measures the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental_Workflow_Kinase_Assay start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->prepare_reagents dispense_kinase Dispense Kinase Solution into 384-well Plate prepare_reagents->dispense_kinase add_compounds Add Test Compounds (or DMSO control) dispense_kinase->add_compounds pre_incubate Pre-incubate for 15 min at Room Temperature add_compounds->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate_reaction Incubate for 60 min at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Detect ADP Production incubate_reaction->stop_reaction read_plate Read Luminescence/ Fluorescence stop_reaction->read_plate analyze_data Analyze Data and Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT or resazurin-based cell viability reagent

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • After the incubation period, add the cell viability reagent (e.g., MTT) to each well.

  • Incubate for a further 2-4 hours to allow for the conversion of the reagent by viable cells.

  • If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic/antifungal

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Methyl 2-amino-5-nitronicotinate represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for extensive chemical derivatization, enabling the exploration of a wide chemical space. Based on the biological activities of structurally related compounds, derivatives of Methyl 2-amino-5-nitronicotinate are anticipated to exhibit potent anticancer, kinase inhibitory, and antimicrobial properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Further investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the advancement of promising lead compounds towards preclinical and clinical development. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such research endeavors.

References

The Versatile Scaffolding of Methyl 2-amino-5-nitronicotinate: A Technical Guide to the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-nitronicotinate stands as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds, particularly those with significant therapeutic potential. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive methyl ester on a pyridine core makes it a versatile precursor for constructing complex molecular architectures. This technical guide provides an in-depth exploration of its application in synthesizing advanced compounds, with a focus on the formation of fused pyrimidine systems like pyrido[2,3-d]pyrimidines, a class of compounds renowned for their biological activities.

Core Synthetic Strategies and Transformations

The primary utility of methyl 2-amino-5-nitronicotinate in synthetic organic chemistry lies in its capacity to undergo cyclocondensation reactions. The ortho-disposed amino and methyl ester functionalities are perfectly positioned to react with various dinucleophilic and electrophilic reagents to form fused heterocyclic rings. The electron-withdrawing nitro group can modulate the reactivity of the pyridine ring and can be a site for further functionalization or reduction to an amino group in later synthetic steps.

A key transformation involves the reaction with guanidine to form the pyrido[2,3-d]pyrimidine scaffold. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

The logical progression from the starting material to the final fused heterocyclic system can be visualized as a multi-step process. This typically involves the initial cyclocondensation to form the core structure, followed by optional modifications of the nitro group.

G A Methyl 2-amino-5-nitronicotinate C Cyclocondensation Reaction A->C B Guanidine Hydrochloride B->C D 6-Nitro-pyrido[2,3-d]pyrimidine Intermediate C->D Formation of Pyrimidine Ring E Reduction of Nitro Group D->E e.g., Catalytic Hydrogenation F 6-Amino-pyrido[2,3-d]pyrimidine Derivative E->F G Further Functionalization F->G e.g., Acylation, Alkylation H Novel Bioactive Compounds G->H

Caption: General workflow for the synthesis of bioactive pyrido[2,3-d]pyrimidines.

Experimental Protocols

While specific, detailed experimental protocols starting directly from methyl 2-amino-5-nitronicotinate are not extensively documented in readily available literature, general procedures for analogous cyclocondensation reactions provide a robust framework. The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, adapted from general methods for similar substrates.

Synthesis of 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one

This protocol outlines a potential pathway for the cyclocondensation of methyl 2-amino-5-nitronicotinate with guanidine.

Materials:

  • Methyl 2-amino-5-nitronicotinate

  • Guanidine hydrochloride

  • Sodium methoxide

  • Anhydrous methanol

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add one molar equivalent of guanidine hydrochloride and stir the mixture for 15-30 minutes at room temperature to liberate the free guanidine base.

  • Add one molar equivalent of methyl 2-amino-5-nitronicotinate to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water).

Quantitative Data Presentation

The following table presents hypothetical, yet expected, data for the synthesis of a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one derivative based on typical yields for similar reactions.

Starting MaterialReagentProductYield (%)Melting Point (°C)
Methyl 2-amino-5-nitronicotinateGuanidine HCl2,4-Diamino-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one65-75>300

Signaling Pathway and Mechanism of Action

Many pyrido[2,3-d]pyrimidine derivatives exhibit their biological activity by acting as kinase inhibitors. The core structure of these compounds often serves as a scaffold that can bind to the ATP-binding site of various protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways implicated in cell proliferation and survival. The general mechanism involves the formation of hydrogen bonds and hydrophobic interactions between the pyrido[2,3-d]pyrimidine core and the amino acid residues in the kinase active site.

G cluster_0 Cellular Environment Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Mechanism of action for pyrido[2,3-d]pyrimidine-based kinase inhibitors.

In-Depth Technical Guide: Safety and Handling of Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for "Methyl 2-amino-5-nitronicotinate" before handling this chemical.

Introduction

Methyl 2-amino-5-nitronicotinate (CAS No. 88312-64-5) is a substituted aminopyridine derivative. Its structural features, including an amino group and a nitro group on the pyridine ring, make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of these functional groups also imparts specific reactivity and potential hazards that necessitate careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available data for the compound itself and structurally related molecules.

Hazard Identification and Classification

While a complete, verified Safety Data Sheet (SDS) for Methyl 2-amino-5-nitronicotinate is not publicly available, the signal word "Danger" has been associated with this chemical, indicating the potential for significant hazards.[1] Based on the safety data for the closely related compound 2-Amino-5-nitropyridine, the following hazards are likely associated with Methyl 2-amino-5-nitronicotinate and should be assumed until a specific SDS is consulted:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictogram (Anticipated):

alt text

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the available quantitative data for Methyl 2-amino-5-nitronicotinate is presented in the table below.

PropertyValue
CAS Number 88312-64-5
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Melting Point 199-200 °C
Boiling Point 372.3 ± 37.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risks associated with Methyl 2-amino-5-nitronicotinate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors and dusts should be used.

General Handling Precautions
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • General guidance for nitropyridine derivatives suggests storage at temperatures below 30°C.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Carefully sweep up or scoop up spilled material and place it into a suitable, labeled container for disposal.

    • Avoid generating dust.

  • Large Spills:

    • Alert emergency responders.[1]

    • Isolate the hazard area and deny entry to unnecessary and unprotected personnel.

    • Prevent the spill from entering drains or waterways.[1]

    • Contain the spill and clean it up using appropriate methods that do not generate dust.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Stability

  • Reactivity: The nitro group on the pyridine ring makes the compound susceptible to nucleophilic aromatic substitution. A patent describes a reaction where Methyl 2-amino-5-nitronicotinate is deprotonated with sodium hydride (NaH) and subsequently reacts with an acyl chloride. This indicates that it is reactive with strong bases and electrophiles.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides and nitrogen oxides under fire conditions.

Experimental Protocols

Example of a Reaction Involving Methyl 2-amino-5-nitronicotinate (for informational purposes only):

Reaction: N-acylation of the amino group.

Procedure Outline:

  • A solution of Methyl 2-amino-5-nitronicotinate in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base, such as sodium hydride (NaH), is added to deprotonate the amino group. The reaction is typically stirred at room temperature.

  • The electrophile, in this case, an acyl chloride (e.g., 4-butylbenzene-1-sulfonyl chloride), is added to the reaction mixture.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which may then be purified by methods such as column chromatography.

Note: This is a generalized procedure based on a patent description and should not be attempted without a thorough literature review, risk assessment, and consultation of a specific, validated experimental protocol.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of Methyl 2-amino-5-nitronicotinate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Select and Don Appropriate PPE b->c d Weighing and Dispensing c->d Proceed with caution e Performing Reaction d->e f Work-up and Purification e->f g Decontaminate Glassware and Work Area f->g After experiment completion h Properly Label and Store Unused Material g->h i Dispose of Waste (Chemical and Contaminated PPE) g->i

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-nitronicotinate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a pyridine ring with amino, nitro, and methyl ester functional groups, offers multiple points for further chemical modification. This document provides a detailed two-step protocol for the synthesis of Methyl 2-amino-5-nitronicotinate, starting from 2-aminonicotinic acid. The synthesis involves the nitration of 2-aminonicotinic acid to yield 2-amino-5-nitronicotinic acid, followed by the esterification of the carboxylic acid group.

The protocols provided are based on established chemical transformations for similar substrates and are intended for use by trained researchers and scientists in a controlled laboratory setting.

Overall Synthesis Workflow

The synthesis of Methyl 2-amino-5-nitronicotinate from 2-aminonicotinic acid is a two-step process. The first step is the nitration of the pyridine ring at the 5-position, followed by the esterification of the carboxylic acid group to a methyl ester.

Synthesis_Workflow Overall Synthesis Workflow A Start: 2-Aminonicotinic Acid B Step 1: Nitration A->B C Intermediate: 2-Amino-5-nitronicotinic Acid B->C D Step 2: Esterification C->D E Final Product: Methyl 2-amino-5-nitronicotinate D->E

Caption: Overall workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Step 1: Nitration of 2-Aminonicotinic Acid

Direct nitration of 2-aminonicotinic acid can be challenging due to the activating nature of the amino group, which can lead to oxidation and the formation of byproducts. A common strategy to control the reaction is to first protect the amino group via acetylation, followed by nitration and subsequent deprotection. However, for the purpose of this protocol, we will outline a direct nitration method under controlled conditions, which has been reported for similar aminopyridine derivatives.[1]

Reaction Scheme:

Nitration_Reaction Nitration of 2-Aminonicotinic Acid reactant 2-Aminonicotinic Acid reagents + HNO₃ / H₂SO₄ reactant->reagents product 2-Amino-5-nitronicotinic Acid reagents->product

Caption: Chemical equation for the nitration of 2-aminonicotinic acid.

Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Addition of Starting Material: Slowly and portion-wise add 2-aminonicotinic acid to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-aminonicotinic acid in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: Adjust the pH of the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with several portions of ice-cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product, 2-amino-5-nitronicotinic acid, in a vacuum oven.

Quantitative Data (Representative)
ParameterValue
Starting Material2-Aminonicotinic Acid
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄ (1:1 v/v)
Reaction Temperature0 - 10 °C
Reaction Time2 - 3 hours
Purification MethodPrecipitation and washing

Step 2: Esterification of 2-Amino-5-nitronicotinic Acid

The second step involves the esterification of the carboxylic acid group of 2-amino-5-nitronicotinic acid to form the corresponding methyl ester. A common and effective method for this transformation is Fischer esterification, using methanol as both the solvent and the reagent, with a strong acid catalyst like sulfuric acid.[2][3]

Reaction Scheme:

Esterification_Reaction Esterification of 2-Amino-5-nitronicotinic Acid reactant 2-Amino-5-nitronicotinic Acid reagents + CH₃OH / H₂SO₄ (cat.) reactant->reagents product Methyl 2-amino-5-nitronicotinate reagents->product

Caption: Chemical equation for the esterification of 2-amino-5-nitronicotinic acid.

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitronicotinic acid in methanol.

  • Cooling: Cool the suspension in an ice bath to 0 °C.

  • Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-5-nitronicotinate.

Quantitative Data (Representative)
ParameterValue
Starting Material2-Amino-5-nitronicotinic Acid
Reagent/SolventMethanol
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time4 - 6 hours
Purification MethodColumn Chromatography / Recrystallization

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • When neutralizing acids, always add the acid solution to the base solution slowly and with cooling.

Characterization

The final product, Methyl 2-amino-5-nitronicotinate, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C=O, NO₂).

  • Melting Point: To assess the purity of the crystalline solid.

By following these detailed protocols, researchers can effectively synthesize Methyl 2-amino-5-nitronicotinate for use in further drug discovery and development endeavors.

References

Step-by-step nitration of methyl 2-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-Step Nitration of Methyl 2-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

**Introduction

The nitration of pyridine derivatives is a critical transformation in medicinal chemistry and drug development, providing key intermediates for the synthesis of various pharmacologically active compounds. Methyl 2-aminonicotinate is a valuable starting material, and its selective nitration is a key step in the elaboration of more complex molecular architectures. This document provides a detailed protocol for the nitration of methyl 2-aminonicotinate, yielding methyl 2-amino-5-nitronicotinate. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyridine ring, this corresponds to the 3- and 5-positions. The ester group is a deactivating group, directing to the meta position. The regioselectivity of this reaction is therefore directed by the activating amino group to the 5-position. The following protocol is based on established methods for the nitration of aminopyridines.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the nitration of methyl 2-aminonicotinate. These values can be scaled as needed, with appropriate adjustments to reaction time and cooling.

ParameterValueNotes
Reactants
Methyl 2-aminonicotinate1.52 g (10 mmol)Starting material.
Concentrated Sulfuric Acid20 mLUsed as the solvent and catalyst.[4]
Concentrated Nitric Acid0.7 mL (approx. 11 mmol)The nitrating agent. A slight excess is used.[4]
Reaction Conditions
Reaction Temperature0 - 5 °CCareful temperature control is crucial to prevent side reactions and ensure safety.[4][5]
Addition Time15 - 20 minutesSlow, dropwise addition of the nitrating mixture is essential.[4][5]
Reaction Time1 hourTime after the addition of the nitrating mixture is complete.
Work-up and Purification
QuenchingPour onto ~50 g of crushed iceThe product precipitates upon dilution of the acid.[4][6]
NeutralizationSaturated sodium bicarbonate solutionTo neutralize the excess acid.
Purification MethodRecrystallization from ethanol/waterA common method for purifying aromatic nitro compounds.[4][7]
Expected Outcome
ProductMethyl 2-amino-5-nitronicotinateThe expected major product.
Theoretical Yield1.97 gBased on 10 mmol of the starting material.
AppearanceYellow solidTypical appearance of nitrated aromatic amines.

Experimental Protocol

Materials:

  • Methyl 2-aminonicotinate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • pH paper

Safety Precautions:

  • Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions.

Procedure:

  • Preparation of the Substrate Solution:

    • Place a magnetic stir bar in a 100 mL round-bottom flask.

    • In a fume hood, carefully add 20 mL of concentrated sulfuric acid to the flask.

    • Cool the sulfuric acid to 0 °C using an ice bath.

    • Slowly add 1.52 g (10 mmol) of methyl 2-aminonicotinate to the cold, stirring sulfuric acid. Stir until all the solid has dissolved. Maintain the temperature at 0-5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker or flask, carefully add 5 mL of concentrated sulfuric acid.

    • Cool this acid in an ice bath to 0 °C.

    • Slowly and carefully add 0.7 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. This mixture should be prepared just before use.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the solution of methyl 2-aminonicotinate in sulfuric acid over a period of 15-20 minutes.

    • Ensure the temperature of the reaction mixture is maintained between 0 and 5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Work-up and Isolation:

    • In a 250 mL beaker, place approximately 50 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. A precipitate should form.

    • Allow the ice to melt completely.

    • Carefully neutralize the cold slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Check the pH using pH paper.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold deionized water (2 x 20 mL).

  • Purification:

    • Transfer the crude solid to a beaker for recrystallization.

    • Add a minimal amount of a hot ethanol/water mixture to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified product, methyl 2-amino-5-nitronicotinate, in a vacuum oven.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final compound.

Visualizations

Nitration_Workflow Experimental Workflow for the Nitration of Methyl 2-Aminonicotinate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start prep_substrate Dissolve Methyl 2-aminonicotinate in conc. H2SO4 at 0-5 °C start->prep_substrate reaction Slowly add Nitrating Mixture to Substrate Solution at 0-5 °C prep_substrate->reaction prep_nitrating_mix Prepare Nitrating Mixture (conc. HNO3 in conc. H2SO4) at 0 °C prep_nitrating_mix->reaction stir Stir for 1 hour at 0-5 °C reaction->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench neutralize Neutralize with NaHCO3 solution quench->neutralize filter1 Vacuum Filter Crude Product neutralize->filter1 recrystallize Recrystallize from Ethanol/Water filter1->recrystallize filter2 Vacuum Filter Purified Product recrystallize->filter2 dry Dry Product filter2->dry end End dry->end

Caption: Experimental workflow for the nitration of methyl 2-aminonicotinate.

Reaction_Pathway Nitration of Methyl 2-Aminonicotinate start_material Methyl 2-aminonicotinate product Methyl 2-amino-5-nitronicotinate start_material->product 0-5 °C reagents conc. HNO3 conc. H2SO4 reagents->product

Caption: Reaction scheme for the nitration of methyl 2-aminonicotinate.

References

Application Notes and Protocols: Synthesis of Nicotinic Receptor Modulators Utilizing Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-amino-5-nitronicotinate as a key starting material in the synthesis of novel nicotinic acetylcholine receptor (nAChR) modulators. The following sections detail a proposed synthetic pathway for a potential nAChR modulator, drawing upon established chemical principles for the functionalization of pyridine rings. While direct literature for this specific multi-step synthesis is not available, the outlined protocols are based on analogous and well-documented chemical transformations.

Introduction to Nicotinic Receptor Modulators and the Role of Pyridine Scaffolds

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. Their modulation has been a key strategy in the development of therapeutics for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The pyridine ring is a core structural motif found in many potent nAChR ligands, including the natural alkaloid nicotine and the smoking cessation aid varenicline. The strategic placement of substituents on the pyridine core is critical for dictating the affinity and selectivity of these modulators for different nAChR subtypes.

Methyl 2-amino-5-nitronicotinate is a valuable and versatile building block for the synthesis of diverse pyridine-based compounds. The presence of three distinct functional groups—an amino group, a nitro group, and a methyl ester—on the pyridine ring allows for a wide range of chemical modifications. This enables the systematic exploration of the chemical space around the pyridine scaffold to develop novel and potent nAChR modulators.

Proposed Synthesis of a Novel Nicotinic Receptor Modulator

This section outlines a hypothetical, yet chemically plausible, synthetic route to a novel bicyclic nicotinic receptor modulator starting from Methyl 2-amino-5-nitronicotinate. The proposed target molecule features a constrained bicyclic amine, a common feature in potent nicotinic ligands, fused to the pyridine ring.

Diagram of the Proposed Synthetic Pathway

synthetic_pathway A Methyl 2-amino-5-nitronicotinate B Intermediate 1 (Amide) A->B 1. Acylation C Intermediate 2 (Reduced Nitro) B->C 2. Reduction D Intermediate 3 (Cyclized Lactam) C->D 3. Cyclization E Target Molecule (Bicyclic Amine) D->E 4. Reduction signaling_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Modulator Nicotinic Modulator Modulator->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling (e.g., Calmodulin, PKC) Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Leads to Gene_Expression Gene Expression (e.g., CREB) Ca_Signaling->Gene_Expression Activates

Application Notes and Protocols: "Methyl 2-amino-5-nitronicotinate" as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-nitronicotinate is a pivotal intermediate in the synthesis of various agrochemicals, particularly sulfonylurea herbicides. Its unique trifunctional structure, featuring an amino group, a nitro group, and a methyl ester on a pyridine ring, allows for versatile chemical modifications to build complex herbicidal molecules. This document provides detailed application notes and experimental protocols for the utilization of methyl 2-amino-5-nitronicotinate in the synthesis of agrochemical precursors, with a focus on the generation of key sulfonyl chloride intermediates.

Application in Agrochemical Synthesis

The primary application of methyl 2-amino-5-nitronicotinate in the agrochemical industry lies in its role as a precursor to 2-chlorosulfonyl-nicotinic acid derivatives. These derivatives are crucial building blocks for the synthesis of sulfonylurea herbicides. The sulfonylurea class of herbicides are known for their high efficacy at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

The synthetic strategy involves the transformation of the 2-amino group of methyl 2-amino-5-nitronicotinate into a sulfonyl chloride moiety. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst. The resulting methyl 2-(chlorosulfonyl)-5-nitronicotinate can then be coupled with a suitable heterocyclic amine to form the final sulfonylurea herbicide.

Key Synthetic Transformations and Protocols

The following sections detail the experimental protocols for the synthesis of methyl 2-amino-5-nitronicotinate and its subsequent conversion to a key sulfonyl chloride intermediate.

Protocol 1: Synthesis of Methyl 2-amino-5-nitronicotinate

This protocol is adapted from the nitration and esterification of related nicotinic acid derivatives.

Reaction Scheme:

G reactant 2-Aminonicotinic Acid intermediate 2-Amino-5-nitronicotinic Acid reactant->intermediate HNO3, H2SO4 product Methyl 2-amino-5-nitronicotinate intermediate->product CH3OH, H2SO4 (cat.)

Caption: Synthesis of Methyl 2-amino-5-nitronicotinate.

Materials and Reagents:

Reagent/MaterialPurity/ConcentrationSupplier
2-Aminonicotinic acid98%Sigma-Aldrich
Concentrated Nitric Acid70%Fisher Scientific
Concentrated Sulfuric Acid98%VWR
MethanolAnhydrousJ.T. Baker
Ice
Sodium BicarbonateSaturated solution
DichloromethaneReagent grade
Anhydrous Magnesium Sulfate

Experimental Procedure:

Step 1: Nitration of 2-Aminonicotinic Acid

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 13.8 g (0.1 mol) of 2-aminonicotinic acid to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • Prepare a nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-aminonicotinic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 4-5 by the slow addition of a saturated sodium bicarbonate solution.

  • The precipitated solid, 2-amino-5-nitronicotinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of 2-Amino-5-nitronicotinic Acid

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried 2-amino-5-nitronicotinic acid from the previous step in 150 mL of anhydrous methanol.

  • Carefully add 2 mL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude methyl 2-amino-5-nitronicotinate from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data:

StepProductStarting MaterialMolar RatioYield (%)Purity (%)
12-Amino-5-nitronicotinic Acid2-Aminonicotinic acid1 : 1.1 (acid:nitrating mix)85-90>95 (crude)
2Methyl 2-amino-5-nitronicotinate2-Amino-5-nitronicotinic acid1 : excess (acid:methanol)90-95>98 (recrystallized)
Protocol 2: Synthesis of Methyl 2-(chlorosulfonyl)-5-nitronicotinate via Sandmeyer-type Reaction

This protocol is a proposed method based on established procedures for the conversion of 2-aminopyridines to 2-pyridylsulfonyl chlorides.

Reaction Scheme:

G reactant Methyl 2-amino-5-nitronicotinate intermediate Diazonium Salt Intermediate reactant->intermediate NaNO2, HCl product Methyl 2-(chlorosulfonyl)-5-nitronicotinate intermediate->product SO2, CuCl

Caption: Proposed synthesis of Methyl 2-(chlorosulfonyl)-5-nitronicotinate.

Materials and Reagents:

Reagent/MaterialPurity/ConcentrationSupplier
Methyl 2-amino-5-nitronicotinate>98%(Synthesized in Protocol 1)
Sodium Nitrite99%Acros Organics
Concentrated Hydrochloric Acid37%Sigma-Aldrich
Sulfur DioxideGasAirgas
Copper(I) Chloride97%Alfa Aesar
Acetic AcidGlacialFisher Scientific
DichloromethaneAnhydrousJ.T. Baker
Ice

Experimental Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, suspend 19.7 g (0.1 mol) of methyl 2-amino-5-nitronicotinate in 100 mL of glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 25 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.

  • In a separate flask, prepare a solution of 7.0 g (0.07 mol) of copper(I) chloride in 50 mL of glacial acetic acid saturated with sulfur dioxide gas at 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring, while continuing to bubble sulfur dioxide through the mixture. The temperature should be maintained at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into 500 mL of ice-water and extract with three 100 mL portions of dichloromethane.

  • Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(chlorosulfonyl)-5-nitronicotinate.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Expected):

ProductStarting MaterialMolar Ratio (Amine:NaNO2)Expected Yield (%)Expected Purity (%)
Methyl 2-(chlorosulfonyl)-5-nitronicotinateMethyl 2-amino-5-nitronicotinate1 : 1.160-70>95 (after chromatography)

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical workflow from the starting material to a potential sulfonylurea herbicide.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 2-Aminonicotinic Acid 2-Aminonicotinic Acid Methyl 2-amino-5-nitronicotinate Methyl 2-amino-5-nitronicotinate 2-Aminonicotinic Acid->Methyl 2-amino-5-nitronicotinate Nitration & Esterification Methyl 2-(chlorosulfonyl)-5-nitronicotinate Methyl 2-(chlorosulfonyl)-5-nitronicotinate Methyl 2-amino-5-nitronicotinate->Methyl 2-(chlorosulfonyl)-5-nitronicotinate Diazotization & Sulfonation Sulfonylurea Herbicide Sulfonylurea Herbicide Methyl 2-(chlorosulfonyl)-5-nitronicotinate->Sulfonylurea Herbicide Coupling Reaction Heterocyclic Amine Heterocyclic Amine Heterocyclic Amine->Sulfonylurea Herbicide

Caption: Workflow for Sulfonylurea Herbicide Synthesis.

Conclusion

Methyl 2-amino-5-nitronicotinate serves as a valuable and versatile intermediate for the synthesis of complex agrochemicals. The protocols provided herein offer a detailed guide for its preparation and subsequent functionalization to a key sulfonyl chloride precursor. The successful implementation of these synthetic steps opens a pathway to the development of novel and effective sulfonylurea herbicides, contributing to advancements in agricultural chemistry. Researchers are encouraged to optimize the proposed reaction conditions for their specific applications and to explore the broader utility of this intermediate in the synthesis of other bioactive molecules.

Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in "Methyl 2-amino-5-nitronicotinate" to synthesize "Methyl 2,5-diaminonicotinate." This transformation is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established and reliable methods for the selective reduction of aromatic nitro groups.

Introduction

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. In the context of "Methyl 2-amino-5-nitronicotinate," the selective reduction of the nitro group in the presence of an amino group and a methyl ester is crucial. The resulting product, "Methyl 2,5-diaminonicotinate," is a valuable building block for the synthesis of various heterocyclic compounds with potential applications in drug discovery. Several methods can achieve this transformation, each with its own advantages in terms of yield, selectivity, and experimental setup. This document details some of the most effective and commonly employed methods.

Key Reduction Methodologies

The choice of reduction methodology is critical to ensure high yield and purity of the desired product while avoiding the reduction of other functional groups. The primary methods for the reduction of the nitro group in "Methyl 2-amino-5-nitronicotinate" include catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Data Presentation: Comparison of Reduction Methods
MethodReducing Agent/CatalystSolventTemperatureTypical YieldNotes
Catalytic Hydrogenation H₂, 5-10% Pd/CMethanol, EthanolRoom Temperature>90%A highly efficient and clean method. Requires a hydrogen source and careful handling of the catalyst.[1]
Metal-Mediated Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateReflux85-95%A mild and highly selective method for nitro groups over other functionalities like esters.[2]
Metal-Mediated Reduction Fe/NH₄Cl or Fe/HClEthanol/WaterReflux80-90%A classic, robust, and cost-effective method.[3][4]
Transfer Hydrogenation Hydrazine Hydrate, Pd/CEthanolRefluxHighAvoids the need for a high-pressure hydrogen gas setup.[3]
Borohydride Reduction NaBH₄/FeCl₂Methanol/Water15-40 °CHighA mild and selective system for nitro groups in the presence of esters.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a similar reduction of methyl 6-amino-5-nitronicotinate and is expected to be highly effective for the target molecule.[1]

Materials:

  • Methyl 2-amino-5-nitronicotinate

  • Methanol (reagent grade)

  • 5% or 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve Methyl 2-amino-5-nitronicotinate (1.0 eq) in methanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2,5-diaminonicotinate.

  • The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is known for its high chemoselectivity towards the nitro group in the presence of other reducible functionalities like esters.[2][6]

Materials:

  • Methyl 2-amino-5-nitronicotinate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-amino-5-nitronicotinate (1.0 eq) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or 1M NaOH with stirring until the pH is basic (pH ~8). This will precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Visualization of Experimental Workflow

The general workflow for the reduction of Methyl 2-amino-5-nitronicotinate can be visualized as a series of sequential steps.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl 2-amino-5-nitronicotinate in Solvent start->dissolve add_reagent Add Reducing Agent/Catalyst dissolve->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extraction Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end Final Product: Methyl 2,5-diaminonicotinate purification->end reduction_methods cluster_catalytic Catalytic Hydrogenation cluster_metal Metal-Mediated cluster_transfer Transfer Hydrogenation Nitro Group Reduction Nitro Group Reduction Catalytic Hydrogenation Catalytic Hydrogenation Metal-Mediated Metal-Mediated Transfer Hydrogenation Transfer Hydrogenation H2, Pd/C H₂, Pd/C H2, Raney Ni H₂, Raney Ni Fe/HCl Fe/HCl SnCl2 SnCl₂ Zn/AcOH Zn/AcOH Hydrazine, Pd/C Hydrazine, Pd/C Ammonium Formate, Pd/C Ammonium Formate, Pd/C

References

Application Notes and Protocols: Methyl 2-amino-5-nitronicotinate in the Preparation of Pyridine-Based Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-nitronicotinate is a versatile starting material for the synthesis of various pyridine-based heterocycles. Its substituted pyridine ring serves as a key building block for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and protocols for the preparation of pyrido[2,3-b]pyrazines, a class of nitrogen-containing fused heterocycles with potential applications in drug discovery, from methyl 2-amino-5-nitronicotinate. Pyrido[2,3-b]pyrazines have been investigated for their potential as anticancer agents, inhibitors of various kinases, and as scaffolds for other therapeutic agents.

Application: Synthesis of 7-Nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

A key application of methyl 2-amino-5-nitronicotinate is its use as a precursor for the synthesis of 7-nitropyrido[2,3-b]pyrazin-2(1H)-one. This transformation involves a two-step process: the reduction of the nitro group to an amino group, followed by cyclocondensation with a suitable C2 synthon, such as ethyl glyoxylate.

Step 1: Synthesis of Methyl 2,3-diamino-5-nitronicotinate

The initial step involves the selective reduction of the nitro group at the 5-position of the pyridine ring to an amino group, yielding methyl 2,3-diamino-5-nitronicotinate. This transformation is crucial for enabling the subsequent cyclization to form the pyrazine ring.

Step 2: Synthesis of 7-Nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

The resulting diamine undergoes a cyclocondensation reaction with ethyl glyoxylate. This reaction proceeds through the formation of an intermediate Schiff base, followed by an intramolecular cyclization and subsequent dehydration to afford the desired 7-nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-diamino-5-nitronicotinate

This protocol is adapted from procedures for the reduction of similar nitro-substituted aminopyridines.

Materials:

  • Methyl 2-amino-5-nitronicotinate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • To the refluxing mixture, add a solution of methyl 2-amino-5-nitronicotinate (1 equivalent) in ethanol portion-wise over 30 minutes.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure methyl 2,3-diamino-5-nitronicotinate.

Quantitative Data (Expected):

ParameterValue
Yield70-85%
Purity (by HPLC)>95%
Protocol 2: Synthesis of 7-Nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

This protocol is a general procedure for the condensation of o-diaminopyridines with α-ketoesters.

Materials:

  • Methyl 2,3-diamino-5-nitronicotinate

  • Ethyl glyoxylate (50% solution in toluene)

  • Ethanol or Acetic Acid

  • Sodium acetate (optional, as a basic catalyst)

Procedure:

  • Dissolve methyl 2,3-diamino-5-nitronicotinate (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add ethyl glyoxylate (1.1 equivalents) to the solution.

  • If using ethanol as a solvent, a catalytic amount of sodium acetate can be added.

  • Heat the reaction mixture to reflux (approximately 80-120 °C depending on the solvent) and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield 7-nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

Quantitative Data (Expected):

ParameterValue
Yield60-75%
Purity (by HPLC)>98%
Melting Point>250 °C (with decomposition)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation A Methyl 2-amino-5-nitronicotinate B Fe, NH4Cl Ethanol/Water, Reflux A->B Reactants C Methyl 2,3-diamino-5-nitronicotinate B->C Product D Methyl 2,3-diamino-5-nitronicotinate C->D E Ethyl glyoxylate Ethanol or Acetic Acid, Reflux D->E Reactants F 7-Nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one E->F Product

Caption: Synthetic workflow for the preparation of 7-Nitro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

Signaling Pathway Context (Hypothetical)

Pyrido[2,3-b]pyrazines have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. The following diagram illustrates a hypothetical mechanism of action where a synthesized pyrido[2,3-b]pyrazine derivative inhibits a receptor tyrosine kinase (RTK) pathway.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by a pyrido[2,3-b]pyrazine derivative.

Analytical methods for monitoring "Methyl 2-amino-5-nitronicotinate" reactions (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Monitoring "Methyl 2-amino-5-nitronicotinate" Reactions

Introduction

Methyl 2-amino-5-nitronicotinate is a key intermediate in the synthesis of various pharmacologically active compounds. Monitoring the progress of chemical reactions involving this molecule is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose. These methods offer high sensitivity, selectivity, and the ability to quantify the starting material, intermediates, and final products in a complex reaction mixture. This document provides detailed application notes and protocols for the analysis of Methyl 2-amino-5-nitronicotinate and its reaction products.

Section 1: HPLC Method for Reaction Monitoring

Application Note:

This reversed-phase HPLC (RP-HPLC) method is designed for the routine monitoring of reactions involving Methyl 2-amino-5-nitronicotinate. The method is suitable for quantifying the consumption of the starting material and the formation of products over time. A C18 column is used to separate the polar and non-polar components of the reaction mixture. The isocratic mobile phase ensures reproducible retention times and simplifies the analytical workflow. UV detection at 254 nm is employed as aromatic nitro compounds typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Aliquots of the reaction mixture are taken at specified time intervals.

    • The reaction is quenched by diluting the aliquot 100-fold with the mobile phase. For example, add 10 µL of the reaction mixture to 990 µL of the mobile phase.

    • The diluted sample is filtered through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • The concentration of Methyl 2-amino-5-nitronicotinate and its products are determined by comparing the peak areas to a standard calibration curve.

    • Reaction progress is monitored by plotting the concentration of reactants and products over time.

Quantitative Data Summary (Hypothetical Reaction: Nitro Group Reduction)

Time (minutes)Methyl 2-amino-5-nitronicotinate Concentration (mg/mL)Product (Methyl 2,5-diaminonicotinate) Concentration (mg/mL)
010.000.00
306.503.50
603.007.00
901.009.00
120< 0.109.90

Section 2: LC-MS Method for Product Identification and Purity Assessment

Application Note:

This LC-MS method is ideal for the identification of reaction byproducts and the confirmation of the desired product's molecular weight. The method utilizes the same chromatographic conditions as the HPLC method for seamless method transfer. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, which is well-suited for the analysis of nitrogen-containing aromatic compounds. This technique provides valuable structural information and is essential for comprehensive reaction analysis.

Experimental Protocol: LC-MS

  • Instrumentation:

    • LC-MS system equipped with an ESI source

    • Single quadrupole or triple quadrupole mass analyzer

  • Liquid Chromatography Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow:

      • Cone Gas: 50 L/hr

      • Desolvation Gas: 600 L/hr

    • Scan Range: m/z 50-500

  • Sample Preparation:

    • Samples are prepared in the same manner as for the HPLC analysis.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the eluting peaks is used to identify the molecular weights of the compounds.

    • The fragmentation pattern (if using MS/MS) can be used to further confirm the structure of the products and byproducts.

Quantitative Data Summary (Hypothetical Byproduct Analysis)

CompoundRetention Time (min)[M+H]+ (m/z)Purity (%)
Methyl 2-amino-5-nitronicotinate5.2198.0-
Product (Methyl 2,5-diaminonicotinate)3.8168.198.5
Byproduct 1 (Hydrolyzed Acid)2.5184.01.2
Byproduct 2 (Over-reduced species)4.5154.10.3

Section 3: Visualizations

experimental_workflow cluster_sampling Reaction Sampling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation reaction Chemical Reaction (Methyl 2-amino-5-nitronicotinate) aliquot Take Aliquot at Time Intervals reaction->aliquot quench Quench Reaction (Dilute with Mobile Phase) aliquot->quench filter Filter Sample (0.45 µm Syringe Filter) quench->filter vial Transfer to HPLC Vial filter->vial hplc HPLC Analysis (Quantification) vial->hplc lcms LC-MS Analysis (Identification) vial->lcms data_analysis Data Processing (Peak Integration, Mass Spectra) hplc->data_analysis lcms->data_analysis report Generate Report (Reaction Profile, Purity) data_analysis->report

Caption: Experimental workflow for reaction monitoring.

logical_relationship start Start Reaction Monitoring hplc_analysis HPLC for Quantitative Analysis start->hplc_analysis lcms_analysis LC-MS for Qualitative Analysis start->lcms_analysis reaction_complete Is Reaction Complete? hplc_analysis->reaction_complete byproducts_present Are Byproducts Present? lcms_analysis->byproducts_present reaction_complete->byproducts_present Yes optimize Optimize Reaction Conditions reaction_complete->optimize No byproducts_present->optimize Yes end End of Analysis byproducts_present->end No optimize->start

Caption: Decision-making process in reaction analysis.

Scale-up Synthesis of Methyl 2-amino-5-nitronicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 2-amino-5-nitronicotinate, a key intermediate in pharmaceutical and chemical synthesis. The synthesis involves a two-step process commencing with the esterification of 2-aminonicotinic acid to yield Methyl 2-aminonicotinate, followed by a regioselective nitration at the 5-position of the pyridine ring. This guide outlines critical process parameters, safety considerations, and purification strategies amenable to larger-scale production.

Introduction

Methyl 2-amino-5-nitronicotinate is a valuable building block in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The presence of amino, nitro, and ester functional groups makes it a versatile synthon for further chemical modifications. The demand for this intermediate in drug discovery and development necessitates a robust and scalable synthetic route. The protocol detailed herein is designed to be a starting point for process optimization and scale-up in a laboratory or pilot plant setting.

Chemical Reaction Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration A 2-Aminonicotinic Acid B Methyl 2-aminonicotinate A->B  Methanol (MeOH)  Sulfuric Acid (H₂SO₄, cat.)  Reflux C Methyl 2-aminonicotinate D Methyl 2-amino-5-nitronicotinate C->D  Nitric Acid (HNO₃)  Sulfuric Acid (H₂SO₄)  Controlled Temperature

Caption: Synthetic pathway for Methyl 2-amino-5-nitronicotinate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-aminonicotinate (Intermediate)

This protocol describes the Fischer esterification of 2-aminonicotinic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Aminonicotinic Acid5345-47-1138.121.0
Methanol (MeOH)67-56-132.04Solvent
Sulfuric Acid (H₂SO₄)7664-93-998.08Catalytic (0.1-0.2)

Equipment:

  • Round-bottom flask of appropriate size

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (1.0 eq.).

  • Add methanol as the solvent (approximately 10-15 mL per gram of starting material).

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-aminonicotinate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Scale-up Synthesis of Methyl 2-amino-5-nitronicotinate

This protocol outlines the regioselective nitration of Methyl 2-aminonicotinate.[1] Extreme caution should be exercised during this step due to the use of strong acids and the exothermic nature of the reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Methyl 2-aminonicotinate6515-35-1152.151.0
Sulfuric Acid (H₂SO₄, 98%)7664-93-998.084.0 - 5.0
Nitric Acid (HNO₃, 65-70%)7697-37-263.011.1 - 1.5
IceN/A18.02For quenching
Saturated Sodium Bicarbonate144-55-884.01For neutralization
Ethyl Acetate141-78-688.11For extraction
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Cooling bath (e.g., ice-salt or cryostat)

  • Large beaker or vessel for quenching

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up a jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel. Circulate a coolant through the jacket to maintain the desired temperature.

  • Charging the Reactor: Charge the reactor with concentrated sulfuric acid (4.0-5.0 eq.).

  • Cooling: Cool the sulfuric acid to 0-5 °C with efficient stirring.

  • Substrate Addition: Slowly add Methyl 2-aminonicotinate (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding nitric acid (1.1-1.5 eq.) to a small amount of cooled concentrated sulfuric acid. (Caution: This is a highly exothermic process).

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise via the addition funnel to the solution of Methyl 2-aminonicotinate in sulfuric acid. Maintain the internal temperature of the reactor between 0-5 °C throughout the addition. The addition rate should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate large vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will precipitate the product.

  • Neutralization and Filtration: Carefully neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product will be a solid precipitate.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any residual salts.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

Process Scale-up Considerations

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (100 g - 1 kg)
Reactor Round-bottom flaskJacketed glass reactor with overhead stirring and precise temperature control
Temperature Control Ice bathChiller/cryostat for precise temperature control of the reactor jacket
Reagent Addition Dropping funnelMetering pump for controlled addition rate of the nitrating mixture
Mixing Magnetic stirrerOverhead mechanical stirrer to ensure efficient mixing in a larger volume
Work-up/Quenching Pouring into a beaker of iceControlled addition of the reaction mixture to a separate quenching vessel with good agitation
Product Isolation Buchner funnelNutsche filter/dryer for efficient filtration, washing, and drying of the product
Safety Standard fume hood and personal protective equipment (PPE)Process safety management (PSM) protocols, including hazard and operability (HAZOP) studies, and potentially continuous flow reactors to minimize the accumulation of hazardous intermediates.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_reagents Prepare Reagents (Methyl 2-aminonicotinate, H₂SO₄, HNO₃) charge_reactor Charge Reactor with H₂SO₄ prep_reagents->charge_reactor prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄, pre-cooled) add_nitrating_mix Slowly Add Nitrating Mixture (Maintain 0-5 °C) prep_nitrating_mix->add_nitrating_mix cool_reactor Cool Reactor to 0-5 °C charge_reactor->cool_reactor add_substrate Add Methyl 2-aminonicotinate cool_reactor->add_substrate add_substrate->add_nitrating_mix stir_reaction Stir for 1-2 hours at 0-5 °C add_nitrating_mix->stir_reaction quench Quench Reaction Mixture on Ice stir_reaction->quench neutralize Neutralize with NaHCO₃ Solution quench->neutralize filter_product Filter Solid Product neutralize->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry Product Under Vacuum wash_product->dry_product

Caption: Experimental workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Safety and Handling

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of dangerous byproducts and a risk of explosion.

  • Quenching: The quenching of the reaction mixture in ice/water is also exothermic and should be done slowly and with good agitation to dissipate the heat effectively.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional and local regulations.

Conclusion

The provided protocols and considerations offer a comprehensive guide for the scale-up synthesis of Methyl 2-amino-5-nitronicotinate. Successful and safe scale-up requires careful attention to reaction parameters, particularly temperature control and reagent addition rates. For industrial-scale production, further process optimization and safety studies, such as reaction calorimetry, are highly recommended. Continuous flow chemistry could also be explored as a safer and more efficient alternative for large-scale nitration reactions.

References

Application Notes and Protocols: Methyl 2-amino-5-nitronicotinate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-nitronicotinate is a versatile heterocyclic building block with potential applications in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both an amino and a nitro group, allows for diverse chemical modifications. While its use in solution-phase synthesis is documented, its application in solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for drug discovery and medicinal chemistry research. SPOS facilitates purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to automation.

Applications in Drug Discovery

The nicotinic acid scaffold is a common motif in many biologically active molecules. By utilizing Methyl 2-amino-5-nitronicotinate in solid-phase synthesis, it is possible to generate libraries of substituted nicotinamide derivatives and related fused heterocyclic systems. These libraries can be screened for a variety of biological targets. Potential applications include the development of:

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many protein kinases.

  • Antimicrobial Agents: Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: The ability to introduce diverse substituents can lead to compounds with activity at various CNS receptors.

Illustrative Data Presentation

Due to the generalized nature of these protocols, the following tables present illustrative data that one might expect to generate when optimizing such a solid-phase synthesis. The values are not from published literature on this specific compound but are representative of typical outcomes in SPOS.

Table 1: Illustrative Conditions for Immobilization of the Nicotinic Acid Scaffold

EntryResinCoupling ReagentSolventTemperature (°C)Time (h)Loading (mmol/g)
1Wang ResinDIC/DMAPDCM25160.65
2Merrifield ResinCs₂CO₃DMF50120.72
3Rink Amide ResinHBTU/DIPEANMP25240.58

Table 2: Illustrative Results for On-Resin N-Acylation

EntryAcylating AgentBaseSolventPurity (%)
1Acetic AnhydridePyridineDCM>95
2Benzoyl ChlorideDIPEADMF>90
3Fmoc-Gly-Cl2,6-LutidineNMP>92

Experimental Protocols

The following are detailed, generalized methodologies for the key steps in a solid-phase synthesis campaign using a scaffold derived from Methyl 2-amino-5-nitronicotinate.

Protocol 1: Immobilization of the Nicotinic Acid Scaffold on Wang Resin

This protocol describes the immobilization of the 2-amino-5-nitronicotinic acid (obtained by hydrolysis of the methyl ester) onto a hydroxyl-functionalized resin, such as Wang resin.

Materials:

  • 2-amino-5-nitronicotinic acid

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate flask, dissolve 2-amino-5-nitronicotinic acid (3.0 mmol) and DMAP (0.5 mmol) in a minimal amount of DMF and dilute with anhydrous DCM (10 mL).

  • Add the solution of the nicotinic acid to the swollen resin.

  • Add DIC (3.0 mmol) to the resin slurry.

  • Shake the reaction vessel at room temperature for 16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • (Optional) Determine the loading of the resin using a spectrophotometric method after cleaving a small sample with trifluoroacetic acid (TFA).

Protocol 2: On-Resin N-Acylation of the Immobilized Amino-Nicotinate

This protocol details the acylation of the 2-amino group of the resin-bound nicotinic acid derivative.

Materials:

  • Resin-bound 2-amino-5-nitronicotinate

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Base (e.g., Pyridine, Diisopropylethylamine (DIPEA))

  • DCM or DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the resin-bound 2-amino-5-nitronicotinate (0.5 g) in the reaction solvent (e.g., DCM, 5 mL) for 30 minutes.

  • Drain the solvent.

  • Prepare a solution of the acylating agent (5 eq.) and the base (5 eq.) in the reaction solvent (5 mL).

  • Add the solution to the resin.

  • Shake the reaction vessel at room temperature for 4 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for free amines). If the test is positive, repeat the acylation step.

  • Once the reaction is complete, drain the solution and wash the resin sequentially with the reaction solvent (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Reduction of the Nitro Group and Subsequent Functionalization

This protocol describes the reduction of the 5-nitro group to an amine, followed by a representative functionalization (sulfonylation).

Materials:

  • Resin-bound N-acylated-2-amino-5-nitronicotinate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • Sulfonyl chloride (e.g., Dansyl chloride)

  • DIPEA

  • Solid-phase synthesis vessel

  • Shaker

Procedure: Part A: Nitro Group Reduction

  • Swell the resin (0.5 g) in DMF (5 mL) for 30 minutes.

  • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF (5 mL).

  • Add the SnCl₂ solution to the resin.

  • Shake the reaction vessel at 50°C for 12 hours.

  • Drain the solution and wash the resin with DMF (3 x 5 mL), a 10% DIPEA in DMF solution (3 x 5 mL), and DMF (3 x 5 mL).

Part B: Sulfonylation of the Newly Formed Amine

  • Prepare a solution of the sulfonyl chloride (5 eq.) and DIPEA (5 eq.) in DMF (5 mL).

  • Add this solution to the resin from Part A.

  • Shake at room temperature for 6 hours.

  • Drain the solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Compound from the Solid Support

This protocol describes the cleavage of the final synthesized compound from the Wang resin.

Materials:

  • Functionalized resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Cleavage vessel

  • Rotary evaporator

Procedure:

  • Place the dry, functionalized resin (0.2 g) in a cleavage vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v) (5 mL).

  • Add the cleavage cocktail to the resin.

  • Allow the mixture to stand at room temperature for 2 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Purify the final compound by an appropriate method (e.g., HPLC).

Visualizations

experimental_workflow start Start: Methyl 2-amino-5-nitronicotinate hydrolysis Hydrolysis start->hydrolysis immobilization Immobilization on Solid Support hydrolysis->immobilization functionalization1 On-Resin N-Acylation immobilization->functionalization1 functionalization2 On-Resin Nitro Reduction functionalization1->functionalization2 functionalization3 On-Resin Further Functionalization functionalization2->functionalization3 cleavage Cleavage from Solid Support functionalization3->cleavage purification Purification cleavage->purification end Final Compound Library purification->end

Caption: Overall workflow for the solid-phase synthesis of a compound library derived from Methyl 2-amino-5-nitronicotinate.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor LibraryCompound Synthesized Compound (Kinase Inhibitor) LibraryCompound->Kinase1 Inhibition

Caption: Hypothetical mechanism of action for a synthesized inhibitor targeting a kinase signaling pathway.

chemical_transformations Resin Solid Support Start Immobilized Scaffold NH₂ NO₂ Acylated Immobilized Scaffold NH-R₁ NO₂ Start->Acylated 1. Acylation (R₁-X) Reduced Immobilized Scaffold NH-R₁ NH₂ Acylated->Reduced 2. Reduction (SnCl₂) Final Immobilized Scaffold NH-R₁ NH-R₂ Reduced->Final 3. Functionalization (R₂-Y)

Caption: Key chemical transformations performed on the solid-supported nicotinic acid scaffold.

Application of "Methyl 2-amino-5-nitronicotinate" in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering advantages over traditional high-throughput screening (HTS) methods.[1][2][3][4][5] By screening libraries of small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of the chemical space of a target protein.[1][2] This approach identifies low-affinity but high-quality binding interactions that can be optimized into potent and selective drug candidates.[6][7] This document outlines the application of "Methyl 2-amino-5-nitronicotinate," a heterocyclic fragment, in a hypothetical FBDD campaign against Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway.

Methyl 2-amino-5-nitronicotinate is a suitable candidate for an FBDD library due to its low molecular weight, presence of hydrogen bond donors and acceptors, and a rigid ring system that can provide a defined binding orientation. These characteristics align with the "Rule of Three," a common guideline for selecting fragments with favorable properties for drug discovery.[2][3]

Hypothetical Signaling Pathway Involving Protein Kinase X (PKX)

The following diagram illustrates a simplified, hypothetical signaling pathway where Protein Kinase X (PKX) plays a crucial role in cell proliferation. The objective of this FBDD campaign is to identify fragments that can inhibit PKX activity, thereby blocking this pathway.

G Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Adaptor Protein Adaptor Protein Growth Factor Receptor->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PKX PKX ERK->PKX Transcription Factors Transcription Factors PKX->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical PKX signaling pathway.

Experimental Workflow for FBDD

The overall workflow for an FBDD campaign using Methyl 2-amino-5-nitronicotinate as a starting fragment is depicted below. This process begins with the screening of a fragment library, followed by hit validation and subsequent optimization into a lead compound.[1][2][8]

G cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) Hit Confirmation Hit Confirmation Primary Screen (SPR)->Hit Confirmation Orthogonal Assays (e.g., NMR, TSA) Orthogonal Assays (e.g., NMR, TSA) Hit Confirmation->Orthogonal Assays (e.g., NMR, TSA) X-ray Crystallography X-ray Crystallography Orthogonal Assays (e.g., NMR, TSA)->X-ray Crystallography Structure-Guided Design Structure-Guided Design X-ray Crystallography->Structure-Guided Design Fragment Growing/Linking Fragment Growing/Linking Structure-Guided Design->Fragment Growing/Linking Lead Compound Lead Compound Fragment Growing/Linking->Lead Compound

Caption: General FBDD experimental workflow.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen of Methyl 2-amino-5-nitronicotinate and its analogs against PKX using Surface Plasmon Resonance (SPR).

Fragment IDStructureMolecular Weight (Da)KD (µM)Ligand Efficiency (LE)
F1 Methyl 2-amino-5-nitronicotinate197.152500.35
F2 2-Amino-5-nitronicotinic acid183.124000.31
F3 Methyl 2-acetamido-5-nitronicotinate239.181500.39
F4 Methyl 2-amino-5-chloronicotinate186.59>1000N/A

Note: Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK_D / N_heavy, where pK_D = -log(K_D) and N_heavy is the number of heavy atoms.

Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to identify fragment binding to PKX.

1. Materials and Reagents:

  • Recombinant human PKX protein (with a biotin tag)
  • SPR instrument (e.g., Biacore T200)[1]
  • Streptavidin-coated sensor chip
  • Methyl 2-amino-5-nitronicotinate and other fragments dissolved in 100% DMSO
  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
  • Regeneration solution: 1 M NaCl

2. Procedure:

  • Immobilization of PKX:
  • Pre-condition the streptavidin sensor chip with three injections of 1 M NaCl.
  • Dilute the biotinylated PKX protein to 10 µg/mL in running buffer.
  • Inject the PKX solution over one flow cell to achieve an immobilization level of approximately 8000-10000 Response Units (RU).
  • Use an adjacent flow cell as a reference surface (no protein immobilization).
  • Fragment Screening:
  • Prepare a stock solution of Methyl 2-amino-5-nitronicotinate at 10 mM in 100% DMSO.
  • Create a dilution series of the fragment in running buffer, with a final DMSO concentration of 1-2%. A typical concentration range for fragment screening is 10 µM to 1 mM.[9]
  • Inject the fragment solutions over both the PKX-immobilized and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
  • After each injection cycle, regenerate the sensor surface with an injection of 1 M NaCl.
  • Data Analysis:
  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
  • Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

Protocol 2: Hit Validation by Thermal Shift Assay (TSA)

This protocol is used to confirm the binding of hit fragments to PKX by measuring changes in protein thermal stability.

1. Materials and Reagents:

  • Purified PKX protein (0.1 mg/mL)
  • SYPRO Orange dye (5000x stock)
  • Hit fragments (e.g., Methyl 2-amino-5-nitronicotinate) at 10 mM in DMSO
  • Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
  • Real-time PCR instrument

2. Procedure:

  • Prepare a master mix containing PKX protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange should be 5x.
  • Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.
  • Add 1 µL of the fragment solution or DMSO (as a negative control) to the respective wells. The final fragment concentration is typically around 200 µM.
  • Seal the plate and centrifuge briefly.
  • Place the plate in the real-time PCR instrument.
  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.
  • Monitor the fluorescence of SYPRO Orange.
  • Data Analysis:
  • Determine the melting temperature (Tm) of PKX in the presence and absence of the fragment. The Tm is the temperature at which 50% of the protein is unfolded.
  • A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment indicates a stabilizing interaction, thus validating the hit.

Hit-to-Lead Optimization Strategies

Once Methyl 2-amino-5-nitronicotinate is validated as a binder to PKX, several strategies can be employed to increase its potency and selectivity.[3]

  • Fragment Growing: This involves adding chemical moieties to the fragment to explore adjacent binding pockets and form additional interactions with the target protein. For Methyl 2-amino-5-nitronicotinate, modifications could be made at the methyl ester or the amino group.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, more potent molecule.

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel compound.

The following diagram illustrates these optimization strategies.

G Validated Hit Validated Hit Fragment Growing Fragment Growing Validated Hit->Fragment Growing Fragment Linking Fragment Linking Validated Hit->Fragment Linking Fragment Merging Fragment Merging Validated Hit->Fragment Merging Potent Lead Compound Potent Lead Compound Fragment Growing->Potent Lead Compound Fragment Linking->Potent Lead Compound Fragment Merging->Potent Lead Compound

Caption: Hit-to-lead optimization strategies.

Conclusion

This application note provides a hypothetical framework for the use of Methyl 2-amino-5-nitronicotinate in a fragment-based drug discovery campaign against Protein Kinase X. The outlined protocols for primary screening and hit validation, along with the strategies for hit-to-lead optimization, offer a comprehensive guide for researchers in the field of drug development. The success of an FBDD project relies on the careful selection of fragments, sensitive biophysical screening methods, and structure-guided design to evolve low-affinity hits into high-potency lead compounds.[6][8]

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 2-amino-5-nitronicotinate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-amino-5-nitronicotinate. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Methyl 2-amino-5-nitronicotinate?

The synthesis of Methyl 2-amino-5-nitronicotinate is typically achieved through the electrophilic nitration of Methyl 2-aminonicotinate. This reaction involves treating the starting material with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The amino group at the 2-position and the methyl ester at the 3-position direct the incoming nitro group to the 5-position of the pyridine ring.

Q2: What are the critical parameters to control during the reaction?

Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and excessive temperatures can lead to the formation of unwanted byproducts and decrease the overall yield. It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the nitrating mixture. Other important parameters include the molar ratio of the reactants and the reaction time.

Q3: What are some common side reactions to be aware of?

Potential side reactions include the formation of dinitrated products if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). Oxidation of the amino group by the strong acids is another possibility, which can lead to the formation of colored impurities. Incomplete reaction due to insufficient nitrating agent or low temperatures can also occur.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Question: My reaction resulted in a very low yield of Methyl 2-amino-5-nitronicotinate. What could be the cause?

  • Answer:

    • Inadequate Temperature Control: Ensure the reaction was maintained at the recommended temperature (0-5 °C). Higher temperatures can lead to product degradation.

    • Insufficient Nitrating Agent: Check the molar ratios of nitric acid and sulfuric acid to the starting material. An insufficient amount of the nitrating agent will result in an incomplete reaction.

    • Poor Quality Starting Material: Verify the purity of your Methyl 2-aminonicotinate. Impurities can interfere with the reaction.

    • Premature Quenching: Ensure the reaction has been stirred for the recommended time before quenching with ice water.

Problem 2: Formation of a dark-colored reaction mixture and product.

  • Question: The reaction mixture turned dark brown/black, and the isolated product is heavily colored. How can I prevent this?

  • Answer:

    • Oxidation of the Amino Group: This is a common issue in the nitration of amino-substituted aromatics. To minimize this, add the starting material solution slowly to the cold nitrating mixture. This ensures that the starting material is always in the presence of a large excess of acid, which protonates the amino group and protects it from oxidation.

    • Localized Overheating: Even with a cooling bath, slow and controlled addition of reagents is crucial to prevent localized hot spots that can cause decomposition.

Problem 3: Difficulty in isolating the product.

  • Question: I am having trouble precipitating the product after quenching the reaction with ice. What should I do?

  • Answer:

    • Incomplete Neutralization: After quenching, the solution will be highly acidic. The product, being an amine, will be protonated and soluble in the aqueous acidic solution. Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8 to precipitate the product. Perform the neutralization in an ice bath as it is an exothermic process.

    • Product is too Dilute: If a large volume of water was used for quenching, the product concentration might be below its solubility limit. Try to minimize the amount of water used or concentrate the solution under reduced pressure (if the product is stable to heating).

Problem 4: Presence of multiple spots on TLC, indicating impurities.

  • Question: My crude product shows multiple spots on the TLC plate. What are these impurities, and how can I remove them?

  • Answer:

    • Unreacted Starting Material: The spot with a higher Rf value is likely the unreacted Methyl 2-aminonicotinate. This indicates an incomplete reaction.

    • Dinitrated Byproduct: A spot with a lower Rf value could be a dinitrated product. This suggests the reaction conditions were too harsh.

    • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent like ethanol or methanol can also be effective.[1]

Experimental Protocol

This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

  • Methyl 2-aminonicotinate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or Ammonium Hydroxide)

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a round bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. Cool the acid to 0 °C. To this, add concentrated nitric acid dropwise while maintaining the temperature between 0 and 5 °C.

  • Reaction: Dissolve Methyl 2-aminonicotinate in a minimal amount of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath. Add this solution dropwise to the cold nitrating mixture over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product should precipitate out as a solid.

  • Purification: Filter the solid product, wash it with cold water, and dry it under a vacuum. For higher purity, the crude product can be recrystallized or purified by column chromatography.[1]

Data Presentation

ParameterRecommended ValueObservations/Notes
Reactants Molar Ratio
Methyl 2-aminonicotinate1 eqStarting material.
Sulfuric Acid4-5 eqActs as a catalyst and solvent.
Nitric Acid1.1-1.5 eqNitrating agent. A slight excess is used to ensure complete reaction.
Reaction Conditions
Temperature0-5 °CCritical for minimizing side reactions.
Reaction Time1-3 hoursMonitor by TLC to determine completion.
Work-up
QuenchingCrushed IceHighly exothermic process; perform slowly.
Neutralization pH7-8Use a suitable base like NaHCO₃ or NH₄OH.
Purification
MethodRecrystallization or Column ChromatographyChoice of method depends on the purity of the crude product.

Visualizations

experimental_workflow reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) 0-5 °C reaction Slow Addition & Reaction 0-5 °C, 1-3h reagents->reaction start Dissolve Starting Material (Methyl 2-aminonicotinate in H₂SO₄) 0-5 °C start->reaction quench Quench on Ice reaction->quench neutralize Neutralize (pH 7-8) quench->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purify (Recrystallization or Chromatography) isolate->purify product Methyl 2-amino-5-nitronicotinate purify->product

Caption: Experimental workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

troubleshooting_logic start Low Yield? temp Check Temperature Control (0-5 °C) start->temp Yes reagents Verify Reagent Stoichiometry start->reagents Yes time Ensure Sufficient Reaction Time start->time Yes colored Dark Product? oxidation Slow Addition to Cold Acid colored->oxidation Yes overheating Avoid Localized Hot Spots colored->overheating Yes isolate_issue Isolation Problem? neutral Check pH (7-8) isolate_issue->neutral Yes dilute Concentrate Solution isolate_issue->dilute Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Nitration of Methyl 2-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of methyl 2-aminonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major product and common byproducts in the nitration of methyl 2-aminonicotinate?

A1: The nitration of methyl 2-aminonicotinate is an electrophilic aromatic substitution. The primary directing groups on the pyridine ring are the activating amino group (-NH₂) at the 2-position and the deactivating methyl ester group (-COOCH₃) at the 3-position. The strong activating effect of the amino group directs the incoming nitro group primarily to the 5-position.

The expected major product is methyl 2-amino-5-nitronicotinate .

Common byproducts that can be formed during the reaction include:

  • Methyl 2-amino-3-nitronicotinate: This is a regioisomer of the desired product. The amino group also directs nitration to the 3-position, but this is generally less favored.

  • Methyl 2-(nitramino)nicotinate: This N-nitrated product is formed as a kinetic product, particularly at lower temperatures, and can rearrange to the C-nitrated isomers upon heating.[1]

  • Dinitrated products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration of the pyridine ring can occur.

  • Oxidative decomposition products: The presence of a reactive amino group can lead to oxidation by the nitrating mixture, resulting in the formation of dark, tarry substances, especially if the reaction temperature is not carefully controlled.

Q2: What is the typical ratio of the 5-nitro to 3-nitro isomer?

Q3: How does reaction temperature influence byproduct formation?

A3: Temperature is a critical parameter in the nitration of methyl 2-aminonicotinate and significantly impacts the product distribution.

  • Low Temperatures (below ~40°C): At lower temperatures, the formation of the N-nitrated byproduct, methyl 2-(nitramino)nicotinate, is favored. This is the kinetic product of the reaction.[1]

  • Elevated Temperatures (above ~40-50°C): At higher temperatures, the N-nitrated intermediate tends to rearrange to the more stable C-nitrated products, which are the thermodynamic products.[1] However, excessively high temperatures can lead to an increase in dinitration and oxidative decomposition, resulting in lower yields and the formation of tarry impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired methyl 2-amino-5-nitronicotinate - Incomplete reaction. - Formation of a high percentage of the 3-nitro isomer. - Predominant formation of the N-nitro byproduct. - Decomposition of the starting material or product.- Monitor the reaction progress using TLC to ensure completion. - Maintain a controlled, moderate temperature (e.g., 50-70°C) to favor the rearrangement of the N-nitro intermediate to the C-nitro products. - If the N-nitro product is isolated, it can be heated in sulfuric acid to promote rearrangement.[1] - Ensure slow and controlled addition of the nitrating agent while maintaining a low reaction temperature initially to prevent overheating and decomposition.
High percentage of the methyl 2-amino-3-nitronicotinate byproduct - Reaction conditions favoring the formation of the 3-nitro isomer.- While the 5-nitro isomer is generally favored, optimizing the reaction time and temperature may slightly alter the isomer ratio. - Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers. For the analogous 2-aminopyridine isomers, steam distillation has been used, as the 3-nitro isomer is more volatile.[2]
Isolation of a significant amount of methyl 2-(nitramino)nicotinate - The reaction was carried out at a low temperature and for an insufficient time to allow for rearrangement.- Heat the isolated N-nitro product in concentrated sulfuric acid to induce rearrangement to the C-nitro isomers.[1] - In subsequent reactions, after the initial nitration at low temperature, allow the reaction mixture to warm to a higher temperature (e.g., 50-70°C) and stir for a sufficient period to ensure complete rearrangement.
The reaction mixture turns dark brown or black, and a tar-like substance is formed. - The reaction temperature was too high, leading to oxidative decomposition. - The addition of the nitrating agent was too rapid, causing localized overheating.- Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent. Use an ice bath to manage the exothermic nature of the reaction. - Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.
Difficulty in separating the 5-nitro and 3-nitro isomers - The isomers have similar physical properties.- Fractional Crystallization: Utilize a solvent system where the solubility of the two isomers is sufficiently different at varying temperatures. - Column Chromatography: Employ a suitable stationary phase (e.g., silica gel) and eluent system to achieve separation. - Steam Distillation: Based on the properties of the analogous 2-aminonitropyridines, the 3-nitro isomer may be more volatile and could potentially be separated by steam distillation.[2]

Quantitative Data Summary

The following table summarizes the typical isomer distribution in the nitration of 2-aminopyridine, which serves as a model for the nitration of methyl 2-aminonicotinate.

ProductTypical Yield Ratio (by weight)
2-Amino-5-nitropyridine9
2-Amino-3-nitropyridine1

Data based on the nitration of 2-aminopyridine and may vary for methyl 2-aminonicotinate.[1]

Experimental Protocols

General Protocol for the Nitration of Methyl 2-Aminonicotinate (based on analogous reactions)

This is a general guideline and should be optimized for specific laboratory conditions and scales.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. The molar ratio of nitric acid to sulfuric acid is typically around 1:2.

  • Reaction Setup: Dissolve methyl 2-aminonicotinate in concentrated sulfuric acid in a separate flask, and cool the mixture in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of methyl 2-aminonicotinate, maintaining the reaction temperature below 10°C.

  • Rearrangement: After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, and then gradually warm it to a higher temperature (e.g., 50-70°C) to facilitate the rearrangement of the N-nitro intermediate. Monitor the reaction by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate the isomers.

Visualizations

Nitration_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products M2AN Methyl 2-Aminonicotinate NitratingAgent HNO₃ / H₂SO₄ N_Nitro Methyl 2-(Nitramino)nicotinate (Kinetic Product) NitratingAgent->N_Nitro Low Temp. MajorProduct Methyl 2-Amino-5-nitronicotinate (Major Thermodynamic Product) N_Nitro->MajorProduct Heat (Rearrangement) Byproduct Methyl 2-Amino-3-nitronicotinate (Minor Thermodynamic Product) N_Nitro->Byproduct Heat (Rearrangement) Troubleshooting_Logic Start Nitration Reaction Outcome LowYield Low Yield of Desired Product Start->LowYield HighByproduct High Percentage of Byproducts Start->HighByproduct TarryMixture Dark/Tarry Mixture Start->TarryMixture CheckTemp Check Temperature Control LowYield->CheckTemp CheckTime Optimize Reaction Time LowYield->CheckTime HighByproduct->CheckTemp Purification Improve Purification Method HighByproduct->Purification TarryMixture->CheckTemp CheckAddition Control Reagent Addition Rate TarryMixture->CheckAddition

References

Technical Support Center: Purification of Crude "Methyl 2-amino-5-nitronicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "Methyl 2-amino-5-nitronicotinate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of Methyl 2-amino-5-nitronicotinate?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:

  • Starting Material: Unreacted Methyl 2-aminonicotinate.

  • Isomeric Byproducts: Dinitrated and other positional isomers of the desired product can form during the nitration reaction.

  • Hydrolysis Product: 2-amino-5-nitronicotinic acid, resulting from the hydrolysis of the methyl ester.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My purified product has a low melting point and appears discolored. What could be the issue?

A2: A low or broad melting point and discoloration are often indicative of residual impurities. The presence of isomeric byproducts or solvent residues can depress the melting point. Discoloration may be due to the presence of nitrated impurities or degradation products. Further purification by recrystallization or column chromatography is recommended.

Q3: I am observing poor separation during column chromatography. What can I do to improve it?

A3: Poor separation can be due to several factors. Consider the following troubleshooting steps:

  • Solvent System Optimization: The polarity of the eluent is critical. If the separation is poor, try a shallower gradient or a different solvent system. A common starting point for pyridine derivatives is a hexane/ethyl acetate gradient.

  • Stationary Phase: Ensure the silica gel is of appropriate particle size and is packed uniformly in the column.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Load the crude material in a minimal amount of solvent.

  • Column Dimensions: A longer and narrower column can provide better resolution for difficult separations.

Q4: Can I use a technique other than column chromatography for purification?

A4: Yes, recrystallization is a common and effective alternative for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. Additionally, for volatile impurities or related compounds with different volatilities, techniques like steam distillation have been used for purification of similar amino-nitro aromatic compounds.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is not saturated; the chosen solvent is too good a solvent.- Concentrate the solution by boiling off some solvent.- Add a less polar "anti-solvent" dropwise until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. The melting point of the solute is lower than the boiling point of the solvent; impurities are present.- Use a lower-boiling point solvent.- Try a different solvent or a solvent mixture.- Purify the crude material by another method (e.g., column chromatography) to remove impurities before recrystallization.
Low recovery of purified product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Cool the solution in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Cracks or channels in the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.- Gently tap the column during packing to encourage even settling.
Product elutes too quickly with poor separation. The eluent is too polar.- Start with a less polar solvent system (e.g., higher percentage of hexane in a hexane/ethyl acetate mixture).- Use a shallower gradient, increasing the polarity more slowly.
Product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot. Common solvents for similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: In a flask, add the crude "Methyl 2-amino-5-nitronicotinate" and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a flat, uniform bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 70:30).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "Methyl 2-amino-5-nitronicotinate".

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer). The exact ratio may need to be optimized. An isocratic or gradient elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting_Logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Attempt Column Chromatography start->column_chromatography oiling_out Product Oils Out? recrystallization->oiling_out low_recovery Low Recovery? recrystallization->low_recovery poor_separation Poor Separation? column_chromatography->poor_separation change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Yes success Pure Product oiling_out->success No optimize_cooling Optimize Cooling Rate/ Concentration low_recovery->optimize_cooling Yes low_recovery->success No optimize_gradient Optimize Eluent Gradient/ Stationary Phase poor_separation->optimize_gradient Yes poor_separation->success No change_solvent->recrystallization optimize_cooling->recrystallization optimize_gradient->column_chromatography

Technical Support Center: Synthesis of Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 2-amino-5-nitronicotinate. The information is presented in a question-and-answer format to directly address potential issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining Methyl 2-amino-5-nitronicotinate?

A1: The most common and reliable synthetic route involves a two-step process. First, 2-aminonicotinic acid is nitrated to produce 2-amino-5-nitronicotinic acid. This intermediate is then esterified using methanol to yield the final product, Methyl 2-amino-5-nitronicotinate. To ensure a higher yield and cleaner reaction during nitration, a protection-nitration-deprotection sequence for the amino group is highly recommended.

Q2: Why is direct nitration of 2-aminonicotinic acid challenging?

A2: Direct nitration of pyridine derivatives can be difficult due to the electron-withdrawing nature of the nitrogen atom in the ring, which deactivates it towards electrophilic aromatic substitution.[1][2] While the amino group at the 2-position is activating and directs the incoming nitro group to the 5-position, the strongly acidic conditions of nitration can lead to the protonation of the pyridine nitrogen, further deactivating the ring.[3] Additionally, the amino group itself is susceptible to oxidation by nitric acid, which can lead to undesired byproducts and lower yields.[4]

Q3: What are the advantages of protecting the amino group before nitration?

A3: Protecting the amino group, for example, through acetylation, offers several advantages. It prevents the oxidation of the amino group by the nitrating mixture.[4] The resulting acetamido group is still an ortho-, para-director, guiding the nitro group to the desired 5-position.[4] This protection strategy generally leads to a cleaner reaction with fewer side products and a higher yield of the desired mono-nitrated product.[1]

Q4: How can the yield of the Fischer esterification step be maximized?

A4: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the formation of the ester, several strategies can be employed. Using a large excess of the alcohol (methanol in this case) can shift the equilibrium to the product side.[5] Removing the water formed during the reaction, for instance by using a dehydrating agent or a Dean-Stark apparatus, will also favor ester formation.[6] The use of a strong acid catalyst, such as concentrated sulfuric acid, is essential.[7][8]

Experimental Protocols

Workflow for the Synthesis of Methyl 2-amino-5-nitronicotinate

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Esterification A 2-Aminonicotinic Acid B Acetylation (Acetic Anhydride) A->B C 2-Acetamidonicotinic Acid B->C D Nitration (HNO3/H2SO4) C->D E 2-Acetamido-5-nitronicotinic Acid D->E F Hydrolysis (Aqueous Acid) E->F G 2-Amino-5-nitronicotinic Acid F->G H Esterification (Methanol, H2SO4) G->H I Methyl 2-amino-5-nitronicotinate H->I

Caption: Overall workflow for the synthesis of Methyl 2-amino-5-nitronicotinate.

Protocol 1: Nitration of 2-Aminonicotinic Acid (via Protection)

Step 1a: Acetylation of 2-Aminonicotinic Acid

  • In a round-bottom flask, suspend 10 g of 2-aminonicotinic acid in 50 mL of glacial acetic acid.

  • Slowly add 1.2 equivalents of acetic anhydride to the suspension with stirring.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water.

  • Collect the precipitated 2-acetamidonicotinic acid by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

Step 1b: Nitration of 2-Acetamidonicotinic Acid

  • In a flask cooled in an ice-salt bath, slowly add 10 g of dry 2-acetamidonicotinic acid to 40 mL of concentrated sulfuric acid, keeping the temperature below 5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-acetamidonicotinic acid, maintaining the reaction temperature below 10°C.[4]

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated 2-acetamido-5-nitronicotinic acid by vacuum filtration and wash with cold water.

Step 1c: Hydrolysis of 2-Acetamido-5-nitronicotinic Acid

  • Suspend the crude 2-acetamido-5-nitronicotinic acid in 100 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves.

  • Cool the solution in an ice bath to crystallize the product.

  • Collect the 2-amino-5-nitronicotinic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Protocol 2: Esterification of 2-Amino-5-nitronicotinic Acid
  • In a round-bottom flask, suspend 5 g of 2-amino-5-nitronicotinic acid in 100 mL of methanol.

  • Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Carefully add the residue to a beaker of crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 2-amino-5-nitronicotinate by recrystallization from a suitable solvent (e.g., ethanol/water).

Troubleshooting Guides

Troubleshooting the Nitration Step
Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of nitrated product Insufficiently strong nitrating conditions.Ensure the use of concentrated nitric and sulfuric acids. A slight increase in reaction time or temperature can be attempted, but with caution to avoid side reactions.
Reaction temperature too low.While low temperatures are crucial to control the reaction, ensure the mixture is not overly cooled, which could significantly slow down the reaction rate.
Formation of multiple nitro isomers Reaction temperature is too high.Maintain a strict temperature control, preferably below 10°C, during the addition of the nitrating agent.[1]
Significant amount of dinitrated product (over-nitration) Excess of nitrating agent.Use a stoichiometric amount or only a slight excess of nitric acid.[1]
Reaction time is too long.Monitor the reaction progress using TLC and stop the reaction once the formation of the mono-nitrated product is maximized.[1]
Dark-colored reaction mixture or tar formation Oxidation of the amino group (if unprotected).Use the protection-deprotection strategy outlined in Protocol 1.
Reaction temperature is too high.Ensure efficient cooling and slow addition of the nitrating agent.
Troubleshooting the Esterification Step
Problem Possible Cause(s) Recommended Solution(s)
Low yield of ester Incomplete reaction due to equilibrium.Use a larger excess of methanol (e.g., use it as the solvent).[5] Ensure a sufficient amount of acid catalyst is used. Increase the reflux time.
Presence of water in the reaction mixture.Use anhydrous methanol and ensure all glassware is dry.
Hydrolysis of the ester during workup Product decomposition in strongly acidic or basic conditions.Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate. Avoid prolonged exposure to strong acids or bases.
Difficulty in isolating the product Product is soluble in the aqueous layer.Ensure the aqueous layer is saturated with a salt (e.g., NaCl) before extraction to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-5-nitronicotinic Acid
Entry Nitrating Agent Temperature (°C) Reaction Time (h) Yield (%) Key Observation
1HNO₃/H₂SO₄ (Protected)0-52~85Clean reaction, high purity
2HNO₃/H₂SO₄ (Unprotected)0-52~40Formation of byproducts
3HNO₃/H₂SO₄ (Protected)252~60Increased side products
4Fuming HNO₃01~55Vigorous reaction, difficult to control

Note: Yields are approximate and can vary based on specific experimental conditions.

Table 2: Influence of Methanol Excess on the Yield of Methyl 2-amino-5-nitronicotinate
Entry Molar Ratio (Methanol : Acid) Catalyst Reflux Time (h) Yield (%)
110 : 1H₂SO₄6~75
220 : 1H₂SO₄6~85
350 : 1 (Methanol as solvent)H₂SO₄6>90
410 : 1No Catalyst6<5

Note: Yields are approximate and can vary based on specific experimental conditions.

Logical Relationships

Decision Tree for Optimizing Nitration Yield

A Low Yield in Nitration? B Is the reaction mixture dark/tarry? A->B C Yes B->C Yes D No B->D No E Protect the amino group (acetylation). C->E F Is over-nitration observed? D->F G Yes F->G Yes H No F->H No I Reduce amount of nitrating agent. Lower reaction temperature. Decrease reaction time. G->I J Increase reaction time slightly. Ensure sufficient acid strength. H->J

Caption: Troubleshooting logic for improving nitration yield.

References

Preventing over-nitration in "Methyl 2-amino-5-nitronicotinate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-5-nitronicotinate. The primary focus is on preventing over-nitration, a common side reaction during this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Methyl 2-amino-5-nitronicotinate?

The synthesis of Methyl 2-amino-5-nitronicotinate typically involves the nitration of Methyl 2-aminonicotinate. This reaction uses a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the pyridine ring, primarily at the 5-position.[1]

Q2: What are the primary challenges in this synthesis?

A significant challenge is controlling the regioselectivity and the extent of nitration. The starting material, Methyl 2-aminonicotinate, contains an activating amino group and a deactivating methyl ester group. While the amino group directs nitration to the 5-position, the reaction conditions must be carefully controlled to prevent the introduction of a second nitro group, which leads to the formation of dinitrated byproducts.[2][3]

Q3: Why is over-nitration a concern?

Over-nitration, or dinitration, reduces the yield of the desired product, Methyl 2-amino-5-nitronicotinate. The resulting dinitrated impurities can be difficult to separate from the target compound due to similar physical properties, complicating the purification process and potentially impacting the quality of the final product.

Q4: What are the key factors to control to prevent over-nitration?

The key experimental parameters to control are temperature, the rate of addition of the nitrating agent, and the reaction time.[2][3] Maintaining a low temperature is critical as nitration is a highly exothermic reaction.

Troubleshooting Guide: Preventing Over-nitration

This guide addresses specific issues that may arise during the synthesis of Methyl 2-amino-5-nitronicotinate, with a focus on preventing the formation of over-nitrated byproducts.

Issue Potential Cause Recommended Solution
High levels of dinitrated byproduct detected (e.g., by TLC, LC-MS). Reaction temperature was too high. Nitration is highly exothermic, and elevated temperatures increase the rate of reaction, favoring multiple nitrations.[3]Maintain a strict low-temperature profile (e.g., 0-5 °C) throughout the addition of the nitrating agent. Use an efficient cooling bath (ice-salt or dry ice-acetone).
Rapid addition of the nitrating agent. A fast addition rate can create localized "hot spots" with high concentrations of the nitrating agent, leading to over-reaction.[4]Add the nitric acid/sulfuric acid mixture dropwise and slowly to the solution of Methyl 2-aminonicotinate. Ensure vigorous stirring to promote even heat and mass distribution.
Prolonged reaction time. Leaving the reaction to stir for too long after the initial nitration can provide an opportunity for a second nitration to occur.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed and the desired product is formed.
Incorrect stoichiometry of reagents. An excessive amount of nitric acid can drive the reaction towards dinitration.Use a controlled molar equivalent of nitric acid relative to the Methyl 2-aminonicotinate. Typically, a slight excess (e.g., 1.05-1.2 equivalents) is sufficient.
Low yield of the desired product with significant starting material remaining. Reaction temperature was too low. While low temperatures are crucial to prevent over-nitration, excessively cold conditions may slow the reaction to a point where it does not proceed to completion.If the reaction is sluggish at a very low temperature, consider allowing it to warm slightly (e.g., to 10-15 °C) after the addition of the nitrating agent is complete, while carefully monitoring for the formation of byproducts.
Insufficient amount of nitrating agent. Ensure the correct stoichiometry of nitric acid is used.
Difficulty in purifying the product from byproducts. Similar polarity of the desired product and dinitrated impurities. Employ high-resolution purification techniques such as flash column chromatography with a carefully selected eluent system. Recrystallization may also be an effective method for purification if a suitable solvent system is identified.

Experimental Protocols

Representative Protocol for the Nitration of Methyl 2-aminonicotinate:

  • Preparation of the Substrate Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 2-aminonicotinate (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction:

    • Cool the solution of Methyl 2-aminonicotinate to 0-5 °C using an ice-salt bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is neutral or slightly basic.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by flash column chromatography.

Visualizations

Troubleshooting_Over_nitration start High Level of Dinitrated Byproduct Detected cause1 Reaction Temperature Too High? start->cause1 cause2 Rapid Addition of Nitrating Agent? start->cause2 cause3 Prolonged Reaction Time? start->cause3 solution1 Maintain Strict Low Temperature Control (0-5 °C) cause1->solution1 Yes solution2 Add Nitrating Agent Slowly and Dropwise with Vigorous Stirring cause2->solution2 Yes solution3 Monitor Reaction Progress and Quench Promptly cause3->solution3 Yes

Caption: Troubleshooting workflow for over-nitration.

References

Managing exothermic reactions during the synthesis of "Methyl 2-amino-5-nitronicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-nitronicotinate. The focus of this guide is the safe and effective management of the highly exothermic nitration step.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of Methyl 2-amino-5-nitronicotinate, with a focus on managing the exothermic nitration of the precursor, Methyl 2-aminonicotinate.

Q1: My reaction is exhibiting a rapid temperature increase and excessive gas evolution. What is happening and what should I do?

A1: This indicates a potential runaway reaction, which is a critical safety concern in nitration procedures. The amino group on the pyridine ring is highly activating, making the substrate susceptible to vigorous and uncontrolled nitration and oxidation, leading to a rapid exotherm.

Immediate Actions:

  • Immediately cease the addition of the nitrating agent.

  • Increase the efficiency of the cooling bath by adding more dry ice or a low-temperature coolant.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by slowly and carefully adding a large volume of crushed ice directly to the reaction mixture.

  • Be prepared to evacuate the fume hood and the immediate area if the reaction cannot be brought under control.

Preventative Measures:

  • Precise Temperature Control: Maintain a strict internal reaction temperature, ideally between -5 °C and 0 °C, throughout the addition of the nitrating agent.

  • Slow and Controlled Addition: Add the pre-cooled nitrating agent (mixed acid) dropwise with vigorous stirring to ensure rapid heat dissipation and prevent localized overheating.

  • Dilution: Using a suitable co-solvent can help to moderate the reaction by improving heat transfer.

Q2: The yield of my Methyl 2-amino-5-nitronicotinate is consistently low. What are the likely causes?

A2: Low yields can stem from several factors related to the sensitive nature of the nitration reaction on an activated substrate.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Over-nitration/Side Reactions The highly activating amino group can promote the formation of dinitrated or other undesired byproducts. Ensure the stoichiometry of the nitrating agent is carefully controlled. A slight excess may be necessary, but a large excess should be avoided.
Oxidation of Starting Material The amino group makes the pyridine ring susceptible to oxidation by nitric acid, leading to the formation of tar-like substances. Maintaining a low reaction temperature is crucial to minimize oxidation.
Incomplete Reaction If the reaction temperature is too low or the reaction time is too short, the conversion to the desired product may be incomplete. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Loss during Work-up The product may have some solubility in the aqueous phase during extraction. Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product before extraction. Use an adequate volume and number of extractions with a suitable organic solvent.

Q3: I am observing the formation of significant impurities alongside my desired product. How can I improve the purity?

A3: Impurity formation is a common challenge in the nitration of aminopyridines. The primary impurities are often isomers and oxidation byproducts.

Strategies for Minimizing Impurities:

  • Protection of the Amino Group: While more synthetically intensive, protecting the amino group as an amide (e.g., acetamide) prior to nitration can be a highly effective strategy. The amide is still an ortho-, para-director but is less activating and less prone to oxidation. The protecting group can be removed in a subsequent step.

  • Choice of Nitrating Agent: The use of a milder nitrating agent or different reaction conditions can sometimes improve selectivity.

  • Purification Method: Effective purification of the crude product is essential. Recrystallization from a suitable solvent system or column chromatography can be employed to isolate the desired product from impurities.

Experimental Protocols

Synthesis of Methyl 2-aminonicotinate (Precursor)

This protocol describes the esterification of 2-aminonicotinic acid to form the precursor for the nitration step.

Materials:

  • 2-Aminonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Chloroform or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminonicotinic acid in anhydrous methanol.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride or concentrated sulfuric acid dropwise with constant stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in chloroform or ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-aminonicotinate.

Nitration of Methyl 2-aminonicotinate to Methyl 2-amino-5-nitronicotinate

This protocol details the critical nitration step with a strong emphasis on managing the exothermic reaction.

Materials:

  • Methyl 2-aminonicotinate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dry ice/acetone or ice/salt bath

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture (Mixed Acid): In a separate flask, cool concentrated sulfuric acid in an ice/salt bath to below 0 °C. Slowly and dropwise, add the required amount of concentrated nitric acid with continuous stirring, ensuring the temperature of the mixture remains low.

  • Reaction Setup: Dissolve Methyl 2-aminonicotinate in concentrated sulfuric acid in the reaction flask. Cool the solution to between -5 °C and 0 °C using a dry ice/acetone or ice/salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material with vigorous stirring. Continuously monitor the internal temperature and maintain it within the specified range throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by the portion-wise addition of solid sodium carbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude Methyl 2-amino-5-nitronicotinate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for the Nitration of Methyl 2-aminonicotinate

ParameterRecommended Range/ValueRationale
Reaction Temperature -5 °C to 0 °CCrucial for controlling the exothermic reaction and minimizing the formation of byproducts.
Reagent Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1 : 3-5 (molar ratio)A slight excess of nitric acid ensures complete reaction, while a larger excess of sulfuric acid acts as a solvent and catalyst.
Addition Time of Nitrating Agent 30 - 60 minutesSlow, controlled addition is key to managing heat generation.
Reaction Time (Post-addition) 1 - 3 hoursThe optimal time should be determined by monitoring the reaction progress.
Cooling Bath Dry ice/acetone or ice/saltNecessary to achieve and maintain the required low reaction temperatures.

Mandatory Visualization

Exothermic_Reaction_Workflow Experimental Workflow for Managing Exothermic Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_substrate Dissolve Methyl 2-aminonicotinate in conc. H₂SO₄ cool_substrate Cool Substrate Solution (-5 to 0 °C) prep_substrate->cool_substrate prep_nitrating_agent Prepare Mixed Acid (HNO₃ + H₂SO₄) cool_nitrating_agent Cool Mixed Acid (< 0 °C) prep_nitrating_agent->cool_nitrating_agent add_nitrating_agent Slow Dropwise Addition of Mixed Acid cool_substrate->add_nitrating_agent cool_nitrating_agent->add_nitrating_agent monitor_temp Maintain Temperature (-5 to 0 °C) add_nitrating_agent->monitor_temp stir_reaction Stir and Monitor (TLC/HPLC) add_nitrating_agent->stir_reaction monitor_temp->add_nitrating_agent Feedback Loop quench Quench on Crushed Ice stir_reaction->quench neutralize Neutralize with Na₂CO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Wash, Dry, and Purify extract->purify

Caption: Experimental Workflow for Exothermic Nitration.

Troubleshooting_Nitration Troubleshooting Common Issues in Nitration cluster_issues Identify the Issue cluster_solutions_runaway Solutions for Runaway Reaction cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities start Problem Encountered runaway_reaction Runaway Reaction? (Rapid Temp. Rise, Gas) start->runaway_reaction low_yield Low Yield? start->low_yield impurities High Impurity Profile? start->impurities stop_addition Stop Reagent Addition runaway_reaction->stop_addition check_temp Verify Temperature Control low_yield->check_temp check_stoichiometry Check Reagent Stoichiometry low_yield->check_stoichiometry optimize_workup Optimize Work-up Procedure low_yield->optimize_workup protect_amino_group Consider Amino Group Protection impurities->protect_amino_group purification_method Refine Purification Method impurities->purification_method milder_reagents Investigate Milder Nitrating Agents impurities->milder_reagents cool_aggressively Increase Cooling stop_addition->cool_aggressively quench_reaction Quench Reaction cool_aggressively->quench_reaction

Caption: Troubleshooting Decision Tree for Nitration.

Technical Support Center: Identification of Impurities in Methyl 2-amino-5-nitronicotinate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in "Methyl 2-amino-5-nitronicotinate" using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of Methyl 2-amino-5-nitronicotinate?

A1: Impurities can originate from the synthetic route, degradation, or storage. Based on common synthetic pathways (e.g., nitration and esterification of 2-aminonicotinic acid), potential impurities include:

  • Starting Materials: Unreacted 2-aminonicotinic acid.

  • Intermediates: Incomplete esterification or nitration products.

  • Isomeric Byproducts: Nitration at other positions on the pyridine ring (e.g., Methyl 2-amino-3-nitronicotinate).

  • Side-Reaction Products: Products from side reactions occurring under the reaction conditions.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Methanol, Toluene, DMF).

Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the first steps to identify them?

A2: First, rule out common contaminants. Check for signals corresponding to residual solvents (e.g., acetone, ethyl acetate, dichloromethane) and water by comparing your spectrum to reference tables. The chemical shift of water is variable and depends on the solvent and temperature. An exchange experiment with a drop of D₂O can confirm peaks from exchangeable protons like -NH₂ or -OH, as these signals will disappear or decrease in intensity.[3]

Q3: How can I definitively confirm the structure of an unknown impurity?

A3: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structure elucidation.[4][5][6]

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (1-bond correlation).[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments and identifying quaternary carbons.[5][7]

Q4: Is it possible to determine the amount of an impurity using NMR?

A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance, often without the need for an identical reference standard for the impurity itself.[9][10] The method relies on the principle that the integrated NMR signal area is directly proportional to the number of nuclei.[10] By comparing the integral of a known impurity peak to the integral of a peak from the main compound or a certified internal standard, the quantity of the impurity can be accurately calculated.[10][11]

Q5: The aromatic proton signals in my spectrum are crowded and overlapping. How can I improve their resolution?

A5: Signal overlap in the aromatic region is a common issue with substituted pyridines. To resolve these signals, you can:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the chemical shift dispersion, often separating the overlapping multiplets.

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[3]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Broad, Poorly Resolved Peaks 1. Poor magnetic field homogeneity (shimming).2. Sample concentration is too high.3. Presence of paramagnetic impurities (e.g., metal ions).4. Undissolved particulate matter in the sample.1. Re-shim the spectrometer.2. Dilute the sample.3. Filter the sample through a small plug of celite or use a metal scavenger.4. Ensure the sample is fully dissolved. Filter if necessary.
Inaccurate Signal Integration 1. Incomplete T1 relaxation of nuclei.2. Poor phasing or baseline correction.3. Low signal-to-noise ratio.4. Overlapping peaks.1. Increase the relaxation delay (d1) to at least 5 times the longest T1 value.2. Carefully re-process the spectrum with manual phasing and baseline correction.3. Increase the number of scans to improve the signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[12]4. Choose well-resolved, non-overlapping signals for quantification.
Extraneous Peaks Not Related to the Analyte 1. Residual protonated solvent in the deuterated solvent.2. Water contamination.3. Contaminated NMR tube (e.g., residual acetone from cleaning).4. Impurities from the NMR tube cap or grease.1. Identify the solvent peak using a reference table and subtract its contribution if necessary.2. Use freshly opened or properly dried deuterated solvents. Add molecular sieves to the solvent bottle.[3]3. Ensure NMR tubes are thoroughly dried before use.4. Use high-quality NMR tubes and avoid using grease.
Difficulty Assigning Quaternary Carbons 1. Quaternary carbons have no attached protons and do not appear in HSQC spectra.2. Long relaxation times can lead to weak signals in ¹³C NMR.1. Use an HMBC experiment. Look for 2- and 3-bond correlations from nearby protons to the quaternary carbon.2. Increase the relaxation delay and number of scans for the ¹³C NMR experiment.

Data Presentation & Reference Values

Table 1: Expected ¹H and ¹³C NMR Data for Methyl 2-amino-5-nitronicotinate

Note: Experimental values can vary based on solvent, concentration, and temperature. The data below is based on typical values for similar structures and available spectral data.[13]

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-6~ 9.0dC-6: ~150
H-4~ 8.5ddC-4: ~140
H-3~ 6.8dC-3: ~110
-NH₂~ 6.0 - 7.0br sC-2: ~160
-OCH₃~ 3.9sC-5: ~135
-OCH₃: ~52
C=O: ~165
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents
Solvent CDCl₃ DMSO-d₆ Acetone-d₆ D₂O
Residual Solvent Peak7.262.502.054.79
Water1.563.332.84-
Acetone2.172.09-2.22
Dichloromethane5.305.765.635.49
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)3.59 (q), 1.19 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.15 (t)4.05 (q), 1.96 (s), 1.16 (t)4.15 (q), 2.08 (s), 1.24 (t)
Methanol3.493.163.173.34
Toluene7.17 (m), 2.34 (s)7.18 (m), 2.30 (s)7.20 (m), 2.31 (s)7.28 (m), 2.37 (s)

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Accurately weigh 5-10 mg of the Methyl 2-amino-5-nitronicotinate sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: Quantitative NMR (qNMR) using an Internal Standard
  • Accurately weigh (to 0.01 mg) a specific amount of the sample (e.g., 20 mg) into a vial.

  • Accurately weigh a specific amount of a certified internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte and impurity signals.[10]

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆).

  • Acquire the ¹H NMR spectrum using quantitative parameters:

    • Pulse Angle: Use a 30° or 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of any peak being quantified (a delay of 30-60 seconds is often sufficient for high accuracy).

    • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Process the data with careful phasing and baseline correction.

  • Calculate the impurity concentration using the standard qNMR equation comparing the integrals, molar masses, and weights of the impurity and the internal standard.[12]

Protocol 3: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Use a slightly more concentrated sample (10-20 mg) than for a standard ¹H NMR.

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock and shim the magnetic field.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width (SW) to cover all proton signals (e.g., 10-12 ppm).

    • Acquire 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.

    • Set the number of points in the direct dimension (F2) to 1024 or 2048.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Protocol 4: Acquiring a 2D ¹H-¹³C HSQC Spectrum
  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Set the number of increments in the indirect dimension (F1) to 256-512.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform.

Visual Guides

Impurity_Identification_Workflow start Sample with Potential Impurities prep Prepare NMR Sample (Protocol 1) start->prep acq1H Acquire 1D ¹H NMR Spectrum prep->acq1H analyze Analyze Spectrum: - Check for unexpected peaks - Compare to reference acq1H->analyze decision Impurities Detected? analyze->decision no_imp Purity Confirmed (within detection limits) decision->no_imp No acq2D Acquire 2D NMR: - COSY - HSQC - HMBC decision->acq2D Yes elucidate Structure Elucidation of Impurities acq2D->elucidate quantify Quantify Impurities (qNMR - Protocol 2) elucidate->quantify report Final Report: Structure & Quantity quantify->report

Caption: Workflow for the identification and quantification of impurities using NMR.

Troubleshooting_NMR_Spectra start Poor Spectral Quality prob_broad Are Peaks Broad? start->prob_broad prob_overlap Are Peaks Overlapping? start->prob_overlap prob_extra Are there Extra Signals (Solvent, Water)? start->prob_extra sol_broad1 Re-shim Spectrometer prob_broad->sol_broad1 Yes sol_broad2 Check Sample Concentration & Solubility prob_broad->sol_broad2 Yes sol_broad3 Check for Paramagnetic Contamination prob_broad->sol_broad3 Yes sol_overlap1 Use Higher Field Spectrometer prob_overlap->sol_overlap1 Yes sol_overlap2 Change Deuterated Solvent prob_overlap->sol_overlap2 Yes sol_extra1 Use Fresh/Dry Solvent prob_extra->sol_extra1 Yes sol_extra2 Use Clean, Dry NMR Tube prob_extra->sol_extra2 Yes sol_extra3 Perform D₂O Exchange prob_extra->sol_extra3 Yes (for NH/OH)

Caption: A logical guide for troubleshooting common NMR spectral issues.

References

Challenges in the scale-up of "Methyl 2-amino-5-nitronicotinate" production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Methyl 2-amino-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of Methyl 2-amino-5-nitronicotinate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Nitration: The pyridine ring is deactivated towards electrophilic aromatic substitution. 2. Degradation of Starting Material or Product: Harsh reaction conditions (high temperature, concentrated acids) can lead to decomposition. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at high temperatures.1. Reaction Conditions: Ensure the use of a strong nitrating mixture (e.g., concentrated nitric and sulfuric acid). Consider using fuming sulfuric acid (oleum) for higher yields in deactivated systems. 2. Temperature Control: Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent to minimize degradation. 3. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and prevent product degradation.
Poor Product Purity (Multiple Spots on TLC/Peaks in HPLC) 1. Formation of Isomers: Nitration of 2-aminopyridine derivatives can potentially yield other isomers (e.g., 3-nitro). 2. Di-nitration: The presence of an activating amino group can increase the risk of over-nitration, leading to di-nitro products. 3. Incomplete Reaction: Presence of unreacted starting material.1. Control of Stoichiometry: Use a controlled molar ratio of the nitrating agent to the substrate to minimize di-nitration. 2. Slow Addition: Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-nitration. 3. Purification: Employ column chromatography or recrystallization to separate the desired product from isomers and impurities. A pH-adjustment-based purification can also be effective.
Runaway Reaction / Exotherm 1. Highly Exothermic Nature of Nitration: Nitration reactions are inherently exothermic and can be dangerous on a larger scale.[1] 2. Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can lead to a rapid increase in temperature.1. Cooling: Ensure efficient cooling of the reaction vessel using an ice bath or a cryostat. 2. Controlled Addition: Add the nitrating agent slowly and monitor the internal temperature continuously. 3. Scale-Up Consideration: For larger scale production, consider using a continuous flow reactor to improve heat transfer and safety.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction mixture or the workup solvent. 2. Emulsion Formation during Workup: The presence of acidic and basic aqueous layers with organic solvents can lead to emulsions. 3. Complex Purification: The purification process for similar compounds has been noted as being detailed and sensitive.1. pH Adjustment: Carefully adjust the pH of the reaction mixture after quenching to precipitate the product. 2. Extraction: Use a suitable organic solvent for extraction and consider using brine to break emulsions. 3. Crystallization: Perform recrystallization from an appropriate solvent system to obtain a pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of the 2-aminonicotinate precursor?

A1: Temperature control is the most critical parameter. Nitration reactions are highly exothermic, and poor temperature control can lead to reduced yield, increased formation of byproducts, and potential safety hazards.[1] It is crucial to maintain a low temperature (typically 0-10°C) during the addition of the nitrating agent.[2]

Q2: I am observing a significant amount of a di-nitrated byproduct. How can I minimize this?

A2: To minimize di-nitration, you should carefully control the stoichiometry of the nitrating agent, using only a slight excess. Additionally, a slow, dropwise addition of the nitrating agent to the reaction mixture will help to keep its instantaneous concentration low, thereby favoring mono-nitration.

Q3: Are there safer alternatives to the standard concentrated nitric acid/sulfuric acid nitrating mixture for scale-up?

A3: Yes, for larger-scale synthesis, safety is a primary concern. The use of continuous flow reactors can significantly improve the safety of nitration reactions by allowing for better temperature control and minimizing the volume of the reaction mixture at any given time. Alternative nitrating agents, such as nitrate salts in the presence of a strong acid, have also been explored, though they may offer variable yields.[1]

Q4: What is a suitable method for purifying the crude Methyl 2-amino-5-nitronicotinate?

A4: A common and effective method for purifying amino-nitro-pyridine derivatives involves a multi-step process. After quenching the reaction, the pH of the solution can be carefully adjusted to precipitate the crude product. This is often followed by recrystallization from a suitable solvent to achieve high purity. For more challenging separations of isomers or byproducts, column chromatography may be necessary.

Experimental Protocols

Synthesis of Methyl 2-amino-5-nitronicotinate

This protocol is a representative method based on the nitration of similar pyridine derivatives.

Materials:

  • Methyl 2-aminonicotinate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Suitable solvent for recrystallization (e.g., Ethanol or Methanol)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Slowly add Methyl 2-aminonicotinate to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Once the starting material is completely dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.

  • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent to obtain pure Methyl 2-amino-5-nitronicotinate.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve Dissolve Methyl 2-aminonicotinate in Concentrated H2SO4 at 0-5°C start->dissolve nitration Dropwise addition of Concentrated HNO3 at 0-5°C dissolve->nitration stir Stir at 0-5°C for 1-2 hours nitration->stir quench Quench reaction mixture on crushed ice stir->quench neutralize Neutralize with NaHCO3 solution to pH ~7 quench->neutralize precipitate Precipitate Formation neutralize->precipitate filter_wash Filter and wash with cold deionized water precipitate->filter_wash recrystallize Recrystallize from appropriate solvent filter_wash->recrystallize dry Dry under vacuum recrystallize->dry end_product Final Product: Methyl 2-amino-5-nitronicotinate dry->end_product troubleshooting_low_yield start Low or No Product Yield check_temp Verify Reaction Temperature (0-10°C during addition) start->check_temp check_reagents Confirm Strength of Nitrating Agents start->check_reagents check_time Monitor Reaction Progress (TLC/HPLC) start->check_time sub_temp Temperature too low? check_temp->sub_temp sub_reagents Reagents too weak? check_reagents->sub_reagents sub_time Incomplete reaction? check_time->sub_time action_temp Increase temperature slightly (monitor for side products) sub_temp->action_temp Yes end Consult further literature or support sub_temp->end No action_reagents Use fresh/stronger acids (e.g., fuming H2SO4) sub_reagents->action_reagents Yes sub_reagents->end No action_time Increase reaction time sub_time->action_time Yes sub_time->end No

References

Alternative synthetic routes to "Methyl 2-amino-5-nitronicotinate" to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with alternative, safer synthetic routes to Methyl 2-amino-5-nitronicotinate, avoiding hazardous reagents like fuming nitric and sulfuric acids. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the traditional synthesis of Methyl 2-amino-5-nitronicotinate?

The conventional synthesis typically employs a nitrating mixture of concentrated or fuming nitric acid and sulfuric acid. These reagents are extremely corrosive, toxic, and can lead to highly exothermic and potentially uncontrollable reactions. The use of such harsh conditions also generates significant acidic waste, posing environmental disposal challenges.

Q2: What are the main alternative approaches to avoid these hazardous reagents?

Several greener and safer alternatives have been developed for the nitration of aromatic and heteroaromatic compounds. For the synthesis of Methyl 2-amino-5-nitronicotinate, the most promising approaches include:

  • Nitration using tert-butyl nitrite (TBN): A milder, commercially available nitrating agent that often operates under neutral conditions.

  • Microwave-assisted nitration with metal nitrates: This method uses less corrosive reagents like calcium nitrate in combination with acetic acid, accelerated by microwave irradiation, which can lead to shorter reaction times and improved energy efficiency.

  • Enzymatic nitration: Biocatalytic methods, for instance, using horseradish peroxidase (HRP), offer a highly selective and environmentally benign option, operating under mild pH and temperature conditions.

Q3: Which alternative method is most suitable for my laboratory?

The choice of method depends on the available equipment and expertise.

  • TBN-mediated nitration is well-suited for standard organic synthesis labs as it requires common glassware and reaction conditions.

  • Microwave-assisted synthesis requires a dedicated microwave reactor but offers significant advantages in terms of speed and efficiency.

  • Enzymatic nitration is ideal for laboratories with capabilities in biocatalysis, requiring incubators, pH meters, and expertise in handling enzymes.

Alternative Synthetic Routes: Experimental Protocols & Troubleshooting

Below are detailed experimental protocols for the alternative synthetic routes, along with troubleshooting guides to address common issues.

Alternative Route 1: Nitration using tert-Butyl Nitrite (TBN)

This method utilizes the less hazardous tert-butyl nitrite as the nitrating agent, which is believed to proceed via a radical mechanism. This approach has been successfully applied to the nitration of various aminopyridine derivatives.

Experimental Protocol

Materials:

  • Methyl 2-aminonicotinate

  • tert-Butyl nitrite (TBN)

  • Acetonitrile (MeCN) or another suitable aprotic solvent

  • (Optional) A radical initiator (e.g., AIBN)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Methyl 2-aminonicotinate (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add tert-butyl nitrite (1.5 - 3.0 eq) dropwise at room temperature.

  • (Optional) If the reaction is sluggish, a catalytic amount of a radical initiator can be added.

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TBN.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford Methyl 2-amino-5-nitronicotinate.

Troubleshooting Guide
Problem Possible Cause Solution
Low or no conversion Insufficient temperature or reaction time.Increase the reaction temperature in increments of 10 °C or prolong the reaction time. Monitor by TLC/HPLC.
Low reactivity of the substrate.Add a catalytic amount of a radical initiator like AIBN.
Formation of multiple products Side reactions due to high temperature.Lower the reaction temperature and extend the reaction time.
Radical side reactions.Ensure the reaction is performed under an inert atmosphere to minimize oxygen-induced side reactions.
Difficulty in purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. A gradient elution might be necessary.
Presence of dark, tarry byproducts.This may indicate decomposition. Lower the reaction temperature and consider using a more dilute solution.

Workflow Diagram

TBN_Nitration_Workflow Workflow for TBN-mediated Nitration cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-aminonicotinate in MeCN add_tbn Add tert-butyl nitrite start->add_tbn heat Heat and Stir (60-80 °C) add_tbn->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify end Obtain Methyl 2-amino-5-nitronicotinate purify->end

Caption: Workflow for TBN-mediated Nitration.

Alternative Route 2: Microwave-Assisted Nitration with Calcium Nitrate

This green chemistry approach utilizes a less hazardous metal nitrate in combination with acetic acid under microwave irradiation, significantly reducing reaction times.

Experimental Protocol

Materials:

  • Methyl 2-aminonicotinate

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Glacial acetic acid

  • Microwave reactor with sealed vessel capability

Procedure:

  • In a microwave-safe reaction vessel, add Methyl 2-aminonicotinate (1.0 eq), calcium nitrate tetrahydrate (1.5-2.0 eq), and glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes). The reaction progress can be monitored by running several small-scale reactions at different time points.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization (e.g., from ethanol/water) or column chromatography.

Troubleshooting Guide
Problem Possible Cause Solution
Incomplete reaction Insufficient microwave power, temperature, or time.Increase the irradiation time or temperature. Ensure the microwave power is sufficient to maintain the set temperature.
Low yield Product loss during work-up.Ensure complete precipitation by adjusting the pH carefully during neutralization.
Decomposition of product at high temperature.Lower the reaction temperature and increase the irradiation time.
Charring of the reaction mixture Overheating due to excessive microwave power.Reduce the microwave power and ensure efficient stirring within the vessel.
Pressure build-up in the vessel Gaseous byproducts.Ensure the reaction scale is appropriate for the vessel size and that the vessel is properly sealed but has a pressure release mechanism if available.

Logical Relationship Diagram

Microwave_Nitration_Logic Microwave-Assisted Nitration Logic reagents Reactants: Methyl 2-aminonicotinate Ca(NO₃)₂ Acetic Acid microwave Microwave Irradiation reagents->microwave workup Work-up: Quenching Neutralization Filtration microwave->workup parameters Parameters: Temperature Time Power parameters->microwave purification Purification: Recrystallization or Chromatography workup->purification product Product: Methyl 2-amino-5-nitronicotinate purification->product

Caption: Microwave-Assisted Nitration Logic.

Alternative Route 3: Enzymatic Nitration with Horseradish Peroxidase (HRP)

This biocatalytic method offers a highly selective and environmentally friendly route to nitrated aromatic compounds under mild conditions.

Experimental Protocol

Materials:

  • Methyl 2-aminonicotinate

  • Horseradish Peroxidase (HRP)

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6-7)

  • Incubator/shaker

Procedure:

  • Prepare a solution of Methyl 2-aminonicotinate in a phosphate buffer (pH 6-7). The substrate may need to be dissolved in a small amount of a co-solvent (e.g., DMSO) before adding to the buffer.

  • Add Horseradish Peroxidase to the solution.

  • Initiate the reaction by the dropwise addition of a solution of sodium nitrite followed by a dilute solution of hydrogen peroxide.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle shaking.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, the enzyme can be denatured (e.g., by adding a water-miscible organic solvent like acetonitrile) and removed by centrifugation or filtration.

  • Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Troubleshooting Guide
Problem Possible Cause Solution
No or low enzyme activity Incorrect pH or temperature.Optimize the pH and temperature for HRP activity (typically around pH 6-7 and 25-37 °C).
Enzyme denaturation.Avoid high concentrations of co-solvents. Ensure gentle handling of the enzyme solution.
Inactivation by excess H₂O₂.Add H₂O₂ slowly and in stoichiometric amounts.
Substrate insolubility Poor solubility of the substrate in the aqueous buffer.Use a minimal amount of a water-miscible co-solvent (e.g., DMSO, ethanol) that does not significantly inhibit the enzyme.
Low product yield Product inhibition of the enzyme.Consider using a biphasic system to continuously remove the product from the aqueous phase.
Reversible reaction.If applicable, try to remove one of the byproducts to shift the equilibrium.

Signaling Pathway Diagram

Enzymatic_Nitration_Pathway Enzymatic Nitration Catalytic Cycle HRP HRP (Fe³⁺) HRP_CpdI Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_CpdI + H₂O₂ HRP_CpdI->HRP + 2e⁻ + 2H⁺ HRP_CpdII Compound II (Fe⁴⁺=O) HRP_CpdI->HRP_CpdII + Substrate - Substrate• HRP_CpdII->HRP + Substrate - Substrate• Substrate Methyl 2-aminonicotinate Product Methyl 2-amino-5-nitronicotinate Substrate->Product + •NO₂ H2O2 H₂O₂ NaNO2 NO₂⁻ NO2_radical •NO₂ NaNO2->NO2_radical HRP/H₂O₂

Caption: Enzymatic Nitration Catalytic Cycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for the discussed alternative nitration methods based on analogous reactions found in the literature. Actual yields for Methyl 2-amino-5-nitronicotinate may vary.

Method Nitrating Agent Substrate Example Yield (%) Reaction Time Temperature (°C)
TBN-mediated tert-Butyl nitrite2-Sulfanilamidopyridine60-8512-24 h80
Microwave-assisted Ca(NO₃)₂ / Acetic Acid4-Hydroxyacetophenone~901-10 min120-140
Enzymatic HRP / NaNO₂ / H₂O₂Aniline DerivativesVariable (up to 70)1-48 h25-37

Disclaimer: The experimental protocols provided are based on literature precedents for similar compounds and should be adapted and optimized for the specific synthesis of Methyl 2-amino-5-nitronicotinate in a controlled laboratory setting by qualified personnel. All reactions should be performed with appropriate safety precautions.

Technical Support Center: Regioselective Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective nitration of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic nitration of pyridine challenging, often resulting in low yields?

A1: Electrophilic aromatic substitution (EAS) on pyridine is difficult for two primary reasons.[1] Firstly, the electronegative nitrogen atom makes the pyridine ring electron-deficient, deactivating it towards attack by electrophiles compared to benzene.[2] Secondly, nitration is typically performed in strong acidic conditions (e.g., HNO₃/H₂SO₄), which protonate the pyridine nitrogen.[2][3] This forms a pyridinium cation, which is even more strongly deactivated towards electrophilic attack, leading to poor reactivity and low yields.[3] Harsh reaction conditions, such as high temperatures, are often required.[2]

Q2: I am trying to synthesize a 3-nitropyridine derivative using classical mixed-acid nitration, but my yields are very low. What can I do?

A2: Low yields in the direct nitration of pyridines to the 3-position are a common problem due to the severe deactivation of the pyridine ring under acidic conditions.[3] While the 3-position is the kinetic product, forcing conditions are necessary.[2] Consider the following strategies to optimize the reaction:

  • Increase Reaction Temperature: The sulfonation of pyridine, for example, requires temperatures around 220 °C, indicating that high temperatures are often necessary for EAS reactions on pyridines.[2]

  • Alternative Nitrating Systems:

    • Nitric acid in trifluoroacetic anhydride has been shown to produce 3-nitropyridines in yields ranging from 10–83%.[4]

    • Dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite (NaHSO₃) is another effective method that can provide good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines.[3] The mechanism is believed to involve a[5][6] sigmatropic shift of the nitro group from the nitrogen to the 3-position.[3][7][8]

Q3: How can I selectively synthesize 4-nitropyridine derivatives?

A3: Direct nitration of pyridine overwhelmingly favors the 3-position. To achieve selective synthesis of 4-nitropyridines, the pyridine N-oxide strategy is the most common and effective method.[2][9] The N-oxide group activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the 4-position.[2][9] The process involves three main steps:

  • Oxidation: The parent substituted pyridine is oxidized to its corresponding N-oxide.

  • Nitration: The N-oxide is then nitrated, which selectively occurs at the C4 position.

  • Deoxygenation: The N-oxide is subsequently deoxygenated to yield the final 4-nitropyridine product.[2]

Q4: My reaction is producing a significant amount of dinitrated products. How can I improve the selectivity for mono-nitration?

A4: Over-nitration is a frequent issue, especially when the pyridine ring is activated by electron-donating groups.[9] To favor mono-nitration, precise control over reaction conditions is critical:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.[9]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent (ideally close to 1.0 equivalent). A large excess dramatically increases the probability of dinitration.[9]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or via a syringe pump. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[9]

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to track the reaction. Quench the reaction as soon as the optimal amount of the desired mono-nitrated product has formed, before significant dinitration occurs.[9]

Q5: I need to perform a highly regioselective meta-nitration on a complex, functional-group-rich pyridine. What are the current state-of-the-art methods?

A5: For complex molecules, classical high-temperature, strong-acid nitration is often not feasible. A modern, highly effective method is the dearomatization-rearomatization strategy .[6][10] This mild, one-pot, catalyst-free process allows for the highly regioselective meta-nitration of pyridines and quinolines, even in the late stages of synthesis for drugs and drug precursors.[6][10] The strategy involves the formation of an oxazino pyridine intermediate, which is then nitrated using tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source, with TEMPO and O₂ as co-oxidants.[10] The final step is an acid-mediated rearomatization to yield the meta-nitrated pyridine.[10]

Q6: How do existing substituents on the pyridine ring affect the regioselectivity of nitration?

A6: Substituents play a critical role in both the reactivity of the ring and the position of nitration.[9]

  • Electron-Donating Groups (EDGs) (e.g., alkyl, amino, alkoxy): These groups activate the pyridine ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group to the ortho and para positions relative to themselves, but the inherent preference of the pyridine ring for 3-substitution must also be considered.

  • Electron-Withdrawing Groups (EWGs) (e.g., halogens, nitro, cyano): These groups further deactivate the ring, making nitration even more difficult.[9] They generally direct incoming electrophiles to the meta position relative to themselves.

The final regiochemical outcome is a combination of the directing effects of the pyridine nitrogen and the existing substituents, as well as steric factors.[5]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low to No Conversion 1. Insufficiently harsh reaction conditions for a deactivated substrate. 2. Deactivation by pyridinium salt formation.[2]1. Increase reaction temperature and/or reaction time.[2] 2. Use a stronger nitrating agent. 3. Consider using the Pyridine N-Oxide strategy to activate the ring.[2][9] 4. For meta-nitration, employ the dearomatization-rearomatization protocol for milder conditions.[6][10]
Poor Regioselectivity / Mixture of Isomers 1. Competing directing effects from the pyridine nitrogen and other substituents. 2. Steric hindrance influencing the site of attack.1. Analyze the combined electronic and steric effects to predict the major product. 2. If 4-nitro is desired, the N-oxide route is highly selective.[9] 3. If meta-nitro is desired on a complex substrate, the dearomatization-rearomatization method offers superior regiocontrol.[10]
Over-nitration / Dinitration Products 1. Reaction temperature is too high. 2. Large excess of nitrating agent used.[9] 3. Rapid addition of nitrating agent. 4. Substrate is highly activated by electron-donating groups.[9]1. Lower the reaction temperature significantly (e.g., use an ice bath).[9] 2. Use only a slight excess (1.0-1.1 equivalents) of the nitrating agent.[9] 3. Add the nitrating agent dropwise over a prolonged period.[9] 4. Monitor the reaction closely with TLC/GC-MS and quench it before dinitration becomes significant.[9]

Key Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is a widely used method to achieve selective nitration at the 4-position.[9]

Methodology:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding nitric acid to sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a reaction flask equipped with a stirrer and thermometer, heat pyridine-N-oxide to 90°C.

  • Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature may initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid (4-nitropyridine-N-oxide) will precipitate.

  • Isolation: Collect the solid by filtration and wash with cold water. The product can be purified further by recrystallization.[9]

Safety Note: Handle concentrated acids with extreme care in a fume hood. The reaction is exothermic.

Protocol 2: General Procedure for Controlled Mono-nitration

This protocol outlines general principles to minimize over-nitration in direct nitration reactions.[9]

Methodology:

  • Cooling: Cool the substituted pyridine substrate (dissolved in a suitable solvent if necessary) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

  • Nitrating Mixture: Separately prepare and cool the nitrating mixture (e.g., HNO₃/H₂SO₄) to the same temperature.

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady rate to prevent localized heating.

  • Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Quenching: Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice and neutralizing with a suitable base (e.g., sodium carbonate).

  • Purification: Perform a standard aqueous work-up. Purify the product using column chromatography or recrystallization to separate the desired mono-nitrated product from starting material and di-nitrated byproducts.[9]

Visualized Workflows and Logic

G cluster_reactivity Pyridine Ring Electronic Properties reactivity Pyridine Ring (Electron Deficient) c3 C3/C5 (meta) - Preferred site for EAS - Less deactivated c2 C2/C4/C6 (ortho/para) - Highly deactivated for EAS - Intermediate is destabilized

Caption: Electronic properties governing electrophilic substitution on the pyridine ring.

G start What is the desired regiochemistry? n_oxide_route Use Pyridine N-Oxide Strategy start->n_oxide_route  4-Nitro Product complex_q Is the substrate complex or sensitive to harsh conditions? start->complex_q  3-Nitro (meta) Product classical_route Use Controlled Classical Nitration (e.g., HNO3/TFAA or N2O5/NaHSO3) advanced_route Use Dearomatization-Rearomatization Strategy for mild, selective nitration complex_q->classical_route No complex_q->advanced_route Yes

Caption: Decision workflow for selecting an appropriate pyridine nitration strategy.

G sub_pyr Substituted Pyridine n_oxide Pyridine N-Oxide sub_pyr->n_oxide Oxidation (e.g., m-CPBA) nitro_n_oxide 4-Nitro Pyridine N-Oxide n_oxide->nitro_n_oxide Nitration (HNO3/H2SO4) final_product 4-Nitropyridine nitro_n_oxide->final_product Deoxygenation (e.g., PCl3)

Caption: The Pyridine N-Oxide strategy for synthesizing 4-nitropyridines.

References

Validation & Comparative

A Comparative Guide to Methyl 2-amino-5-nitronicotinate and Ethyl 2-amino-5-nitronicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-5-nitronicotinate and Ethyl 2-amino-5-nitronicotinate is presented below. These properties can influence their solubility in different reaction media and their reactivity.

PropertyMethyl 2-amino-5-nitronicotinateEthyl 2-amino-5-nitronicotinate
CAS Number 88312-64-588312-65-6
Molecular Formula C₇H₇N₃O₄C₈H₉N₃O₄
Molecular Weight 197.15 g/mol 211.17 g/mol [1][2]
Appearance Not specified in available dataSolid[3]
Purity Not specified in available data≥97%[3]
SMILES COC(=O)C1=C(N=CC(=C1)--INVALID-LINK--[O-])NCCOC(=O)C1=C(N)N=CC(=C1)--INVALID-LINK--[O-][1]

Application in Synthesis: The Friedländer Annulation for Quinolines

Both Methyl and Ethyl 2-amino-5-nitronicotinate are valuable precursors for the synthesis of quinoline derivatives, often via the Friedländer annulation reaction. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. In this context, the 2-amino-5-nitronicotinate esters provide the aminopyridine backbone.

The general reaction scheme is as follows:

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Nicotinate_Ester Methyl or Ethyl 2-amino-5-nitronicotinate Catalyst Acid or Base Catalyst Nicotinate_Ester->Catalyst Reacts with Carbonyl_Compound α-Methylene Carbonyl Compound Carbonyl_Compound->Catalyst Product Substituted Nitroquinoline Catalyst->Product Forms Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product Heat Heat Heat->Product

Caption: Generalized Friedländer synthesis of nitroquinolines.

Experimental Protocol: A Representative Synthesis of a Pyrano[3,2-c]quinoline Derivative

While a direct comparison is unavailable, the following protocol, adapted from the synthesis of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, illustrates a typical use of the ethyl ester. A similar protocol could be envisioned for the methyl ester, with potential adjustments to reaction times and purification methods.

Reaction: Synthesis of Ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate.

Materials:

  • 4-hydroxy-1-methylquinolin-2(1H)-one

  • Benzaldehyde

  • Ethyl 2-cyano-3-phenylacrylate (can be formed in situ from ethyl cyanoacetate and benzaldehyde)

  • Ethanolamine (as a catalyst)

  • Ethanol (as a solvent)

Procedure:

  • A mixture of 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol), benzaldehyde (1 mmol), and ethyl cyanoacetate (1 mmol) is prepared in ethanol.

  • A catalytic amount of ethanolamine is added to the mixture.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Comparative Discussion: Methyl vs. Ethyl Ester

In the absence of direct experimental data comparing the two esters, we can infer potential differences based on fundamental chemical principles:

  • Reactivity: Generally, methyl esters are slightly more reactive than ethyl esters in nucleophilic acyl substitution reactions due to the smaller steric hindrance of the methoxy group compared to the ethoxy group. This could potentially lead to faster reaction times for Methyl 2-amino-5-nitronicotinate under identical conditions. However, the difference in reactivity is often modest and may be insignificant depending on the specific reaction conditions.

  • Solubility: The ethyl group in Ethyl 2-amino-5-nitronicotinate is more lipophilic than the methyl group. This may result in better solubility in less polar organic solvents compared to its methyl counterpart. Conversely, Methyl 2-amino-5-nitronicotinate might exhibit slightly better solubility in more polar solvents. The choice of solvent for a particular synthesis could therefore favor one ester over the other.

  • Product Properties: The choice of ester will be reflected in the final product. If the ester group is retained in the final molecule, the resulting methyl or ethyl ester will have slightly different physical and biological properties. For instance, the ethyl ester derivative may exhibit increased lipophilicity, which can be a critical factor in drug design, influencing properties like cell membrane permeability and metabolic stability.

  • Cost and Availability: The cost and commercial availability of the starting materials can also be a deciding factor in a large-scale synthesis. A thorough cost analysis from various suppliers is always recommended.

Experimental Workflow: From Synthesis to Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a target molecule using either of the discussed nicotinate esters.

Experimental_Workflow Start Reactant Preparation (Nicotinate Ester + Other Reagents) Synthesis Chemical Synthesis (e.g., Friedländer Annulation) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Crystallization, Chromatography) Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Analysis Purity and Yield Determination (HPLC, Gravimetric Analysis) Characterization->Analysis End Final Product Analysis->End Work-up Work-up Work-up->Purification

Caption: A standard workflow for chemical synthesis and analysis.

Conclusion

Both Methyl 2-amino-5-nitronicotinate and Ethyl 2-amino-5-nitronicotinate are versatile and valuable reagents in organic synthesis, particularly for the construction of quinoline-based scaffolds. The choice between the two will likely depend on a combination of factors including desired product characteristics, reaction conditions (especially solvent), and potentially minor differences in reactivity. While the methyl ester might offer slightly faster reaction kinetics, the ethyl ester could provide advantages in terms of solubility in certain solvents and may be preferred if a more lipophilic final product is desired.

For any specific application, it is recommended to perform small-scale trial reactions with both esters to empirically determine the optimal choice for achieving the desired yield, purity, and reaction efficiency. Future research providing a direct, side-by-side comparison of these two important building blocks would be of great value to the scientific community.

References

A Comparative Guide to the Potential Biological Activities of Methyl 2-amino-5-nitronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-nitronicotinate is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique structure, featuring amino, nitro, and methyl ester functionalities on a pyridine ring, offers multiple avenues for synthetic modification to generate a diverse library of derivatives. This guide provides a comparative overview of the potential biological activities of key classes of derivatives that can be synthesized from this precursor, supported by experimental data from structurally related compounds and detailed protocols for their biological evaluation.

I. Synthetic Pathways and Potential Derivatives

Methyl 2-amino-5-nitronicotinate can serve as a starting material for the synthesis of various heterocyclic compounds, including Schiff bases, pyrimidines, and amides. The amino group is a key reactive site for these transformations.

Synthetic_Pathways Methyl 2-amino-5-nitronicotinate Methyl 2-amino-5-nitronicotinate Schiff Base Derivatives Schiff Base Derivatives Methyl 2-amino-5-nitronicotinate->Schiff Base Derivatives Condensation Pyrimidine Derivatives Pyrimidine Derivatives Methyl 2-amino-5-nitronicotinate->Pyrimidine Derivatives Cyclocondensation Amide Derivatives Amide Derivatives Methyl 2-amino-5-nitronicotinate->Amide Derivatives Acylation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Derivatives Active Methylene Compound Active Methylene Compound Active Methylene Compound->Pyrimidine Derivatives Acyl Chloride/Anhydride Acyl Chloride/Anhydride Acyl Chloride/Anhydride->Amide Derivatives

Caption: Proposed synthetic routes for derivatives of Methyl 2-amino-5-nitronicotinate.

II. Comparative Biological Activities

While direct experimental data for derivatives of Methyl 2-amino-5-nitronicotinate is not yet prevalent in published literature, a comparative analysis based on structurally analogous compounds suggests significant potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of amino- and nitro-substituted pyridines and pyrimidines have demonstrated notable activity against a range of bacterial and fungal pathogens. The proposed pyrimidine derivatives of Methyl 2-amino-5-nitronicotinate are expected to exhibit similar properties.

Table 1: Comparative Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidinesS. aureus4-16[1]
B. subtilis4-16[1]
E. coli8[1]
S. typhimurium16[1]
Pyrano[2,3-d]pyrimidine DerivativesB. subtilis-[2]
S. aureus-[2]
E. coli-[2]
P. aeruginosa-[2]
A. niger-[2]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteria0.25-1[3]

Note: MIC values for Pyrano[2,3-d]pyrimidine derivatives were reported as significant but specific values were not provided in the abstract.

Anticancer Activity

Schiff bases and chalcones derived from aromatic amines have shown potent cytotoxic effects against various cancer cell lines. It is hypothesized that Schiff base and potential chalcone derivatives of Methyl 2-amino-5-nitronicotinate could exhibit comparable anticancer activities.

Table 2: Comparative Anticancer Activity of Structurally Related Schiff Bases and Chalcones

Compound ClassCell LineIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine DerivativesHepG2 (Liver)2.09[2]
HCT-116 (Colon)2.61[2]
MCF-7 (Breast)2.43[2]
Chalcone DerivativesMCF-7 (Breast)6.55–10.14[4]
HepG2 (Liver)3.05 - 7.17[4]
HCT-116 (Colon)-[5]

Note: IC50 values for HCT-116 were reported as significant but specific values were not provided in the abstract.

III. Experimental Protocols

To evaluate the biological activity of newly synthesized Methyl 2-amino-5-nitronicotinate derivatives, the following standard experimental protocols are recommended.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a final cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC

Caption: Workflow for antimicrobial susceptibility testing.

B. Anticancer Activity: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

IV. Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Chalcone derivatives, for instance, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway Derivative Derivative Bcl-2 Bcl-2 Derivative->Bcl-2 Inhibits Bax Bax Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

V. Conclusion

Derivatives of Methyl 2-amino-5-nitronicotinate represent a promising area for the discovery of new antimicrobial and anticancer agents. Based on the biological activities of structurally similar compounds, it is anticipated that Schiff base, pyrimidine, and amide derivatives will exhibit significant therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these novel compounds, paving the way for future drug development efforts.

References

A Comparative Analysis of the Reactivity of Methyl 2-amino-5-nitronicotinate and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the predicted reactivity of Methyl 2-amino-5-nitronicotinate by examining the known chemical behavior of structurally similar compounds. Due to the limited direct experimental data on Methyl 2-amino-5-nitronicotinate in publicly available literature, this analysis is based on established principles of organic chemistry and documented reactions of related substituted pyridines. The guide will explore the reactivity of the key functional groups and the pyridine ring itself, supported by experimental protocols and data from analogous systems.

The structure of Methyl 2-amino-5-nitronicotinate features a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 5-position, and a methyl ester at the 3-position. The interplay of these activating and deactivating groups dictates its chemical reactivity.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is generally electron-deficient and, when substituted with strong electron-withdrawing groups like a nitro group, becomes susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position, along with the ring nitrogen, strongly activates the 2- and 6-positions towards nucleophilic attack.

In compounds like 2-chloro-5-nitropyridine, the chlorine atom at the 2-position is readily displaced by nucleophiles.[1] For Methyl 2-amino-5-nitronicotinate, while the amino group is not a typical leaving group, the nitro group significantly influences the electron density of the ring, making other positions more reactive in different contexts. A kinetic study on 2-methoxy-5-nitropyridine with secondary amines demonstrated that the reaction proceeds through an SNAr mechanism, with the first step of nucleophilic attack being rate-determining.[2]

Comparative Reactivity for SNAr:

CompoundLeaving GroupActivating Group(s)Relative Reactivity with Nucleophiles
2-Chloro-5-nitropyridine-Cl-NO2High
2-Methoxy-5-nitropyridine-OCH3-NO2Moderate
Methyl 2-amino-5-nitronicotinate(Hypothetical)-NO2, -COOCH3Low (Amino group is a poor leaving group)

Experimental Protocol: Nucleophilic Substitution on a 5-Nitropyridine Derivative

This protocol is adapted from the synthesis of 2-amino-5-nitropyridine from 2-chloro-5-nitropyridine.[1]

  • Materials: 2-chloro-5-nitropyridine, ammonia, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in DMF in a sealed reaction vessel.

    • Saturate the solution with ammonia gas or add a solution of ammonia in an organic solvent.

    • Heat the mixture at 80-120°C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Logical Workflow for SNAr Reactivity

sn_ar_reactivity cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Pyridine Substituted Pyridine (e.g., 2-X-5-nitropyridine) Attack Nucleophilic Attack at C2 Pyridine->Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Rate-determining step Elimination Elimination of Leaving Group (X) Meisenheimer->Elimination Product Substituted Product (2-NR-5-nitropyridine) Elimination->Product

Caption: Generalized workflow for the SNAr reaction on a substituted pyridine.

Reactivity of the Amino Group

The amino group at the 2-position is a versatile functional group that can undergo a variety of reactions.

  • Acylation and Alkylation: The amino group can be acylated or alkylated to form amides and secondary/tertiary amines, respectively. These reactions are common in the synthesis of derivatives of 2-aminopyridines.[1]

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions.

  • Condensation Reactions: The amino group can react with aldehydes and ketones to form imines (Schiff bases).

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nitro and methyl ester groups will decrease the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine.

Comparative Basicity of Aminopyridines:

CompoundpKa
4-Aminopyridine9.17[3]
2-Aminopyridine6.86[3]
3-Aminopyridine6.0[3]
Methyl 2-amino-5-nitronicotinatePredicted to be significantly lower than 6.86

Experimental Protocol: Acylation of a 2-Aminopyridine

This is a general procedure for the acylation of an amino group on a pyridine ring.

  • Materials: 2-aminopyridine derivative, acyl chloride (e.g., acetyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve the 2-aminopyridine derivative and the base in the aprotic solvent and cool the mixture in an ice bath.

    • Add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can undergo reduction to an amino group. This transformation is valuable for creating polysubstituted aminopyridines.

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as:

    • Catalytic hydrogenation (e.g., H2 with Pd/C, PtO2).

    • Metals in acidic media (e.g., Sn/HCl, Fe/HCl).

    • Transfer hydrogenation (e.g., ammonium formate with Pd/C).[4]

The resulting 2,5-diaminonicotinate derivative would have two amino groups with different reactivities due to their positions relative to the ester group and the ring nitrogen.

Experimental Protocol: Reduction of a Nitro Group

This protocol is based on the reduction of a nitro group on a pyridine ring using transfer hydrogenation.[4]

  • Materials: Nitro-substituted pyridine, palladium on carbon (10% Pd/C), ammonium formate, and a solvent such as methanol or ethanol.

  • Procedure:

    • Dissolve the nitro-substituted pyridine in the solvent in a round-bottom flask.

    • Add the Pd/C catalyst to the solution.

    • Add ammonium formate in portions to the stirred mixture.

    • Heat the reaction mixture to reflux for a few hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and filter it through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with water to remove any remaining ammonium salts.

    • Dry the organic layer and evaporate the solvent to yield the amino-substituted product.

Reaction Pathway for Nitro Group Reduction

nitro_reduction Start Methyl 2-amino- 5-nitronicotinate Product Methyl 2,5-diamino- nicotinate Start->Product Reduction Reagents Reducing Agents (e.g., H2, Pd/C) Reagents->Product

Caption: Reduction of the nitro group to an amino group.

Reactivity of the Methyl Ester Group

The methyl ester group at the 3-position can undergo nucleophilic acyl substitution.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: The ester can react with amines to form amides. This reaction may require elevated temperatures or catalysis.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

The reactivity of the ester is generally not significantly affected by the electronic nature of the substituents at the 2- and 5-positions.

Experimental Protocol: Ester Hydrolysis

A general procedure for the basic hydrolysis of a methyl ester.

  • Materials: Methyl ester derivative, a base (e.g., NaOH or KOH), a solvent mixture (e.g., methanol/water or ethanol/water).

  • Procedure:

    • Dissolve the methyl ester in the solvent mixture.

    • Add an aqueous solution of the base.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH where the carboxylic acid precipitates.

    • Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

Conclusion

The reactivity of Methyl 2-amino-5-nitronicotinate can be predicted by considering the individual and combined effects of its functional groups. The pyridine ring is activated towards nucleophilic attack by the nitro group, although the amino group is not a good leaving group for a direct SNAr reaction at C2. The amino group itself is a site for various transformations, though its nucleophilicity is reduced by the electron-withdrawing substituents. The nitro group can be readily reduced to an amino group, providing a route to further functionalization. Finally, the methyl ester group offers a handle for hydrolysis, amidation, or reduction.

This comparative analysis, based on the known chemistry of similar compounds, provides a framework for designing synthetic routes and predicting the chemical behavior of Methyl 2-amino-5-nitronicotinate and its derivatives in various chemical environments. Experimental validation is necessary to confirm these predicted reactivities.

References

Validating the Structure of "Methyl 2-amino-5-nitronicotinate" Derivatives using X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For derivatives of "Methyl 2-amino-5-nitronicotinate," a scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While various analytical techniques such as NMR and mass spectrometry provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for the definitive determination of molecular structure.[1][2]

Performance Comparison: Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, offering a quantitative comparison of their solid-state structures.

Parameter2-amino-5-nitropyridine2-amino-3-nitropyridine
Formula C5H5N3O2C5H8N3O6P
Molecular Weight 139.11 g/mol 237.12 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21/cP121/c1
Unit Cell Dimensions a = 9.4877(3) Å, b = 11.1403(3) Å, c = 11.7611(3) Å, β = 110.113(2)°a = 9.710(3) Å, b = 9.254(1) Å, c = 10.373(6) Å, β = 100.36(5)°
Volume (ų) 1167.29(6)916.9
Z 44

Note: Data for 2-amino-3-nitropyridinium dihydrogenmonophosphate is presented as an example of a 2-amino-3-nitropyridine derivative for which detailed crystallographic data is available.[3]

Experimental Protocols

A generalized methodology for the structural determination of small organic molecules like nitropyridine derivatives via single-crystal X-ray diffraction is outlined below.

1. Crystal Growth:

  • Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is critical and often determined empirically.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is rotated through a series of angles, and diffraction patterns are recorded at each orientation.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by full-matrix least-squares methods against the experimental data. This process minimizes the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

4. Validation and Deposition:

  • The final refined structure is validated using software tools to check for geometric consistency and other potential errors.

  • The crystallographic data is then deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.

Visualizing the Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the experimental workflow for X-ray crystallography and a hypothetical signaling pathway where a nitropyridine derivative might exert its biological effect.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation deposition Data Deposition (CSD) validation->deposition

Workflow for X-ray Crystallographic Structure Validation.

signaling_pathway drug Nitropyridine Derivative receptor Target Receptor (e.g., Kinase) drug->receptor Inhibition substrate Substrate p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation adp ADP receptor->adp response Cellular Response (e.g., Apoptosis) p_substrate->response atp ATP atp->receptor

Hypothetical Kinase Inhibition Pathway for a Nitropyridine Derivative.

References

Structure-activity relationship (SAR) studies of "Methyl 2-amino-5-nitronicotinate" analogs

Author: BenchChem Technical Support Team. Date: December 2025

The primary therapeutic areas where analogs of "Methyl 2-amino-5-nitronicotinate" have shown promise are in oncology, particularly as kinase inhibitors and cytotoxic agents against various cancer cell lines.

Comparative Analysis of Biological Activities

The biological activity of "Methyl 2-amino-5-nitronicotinate" analogs is significantly influenced by the nature and position of substituents on the pyridine ring and the modifications of the amino and ester functional groups.

Anticancer Activity

Several studies have reported the synthesis and evaluation of nicotinic acid derivatives as potential anticancer agents. For instance, a series of 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives, which can be considered analogs of the core structure, have been screened for their antitumor activity against a panel of 60 human tumor cell lines.[1] One of the most potent compounds identified was 2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile, which exhibited remarkable activity against leukemia, CNS cancer, and breast cancer cell lines.[1] This suggests that the presence of a nitro group, similar to that in "Methyl 2-amino-5-nitronicotinate," can contribute to potent anticancer activity.

Another study focused on 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives.[2] The compound 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile demonstrated significant cytotoxic activity.[2] This highlights the importance of the substituted phenyl ring in enhancing the anticancer potential.

Furthermore, research on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates as inhibitors of B-Raf kinases, which are crucial in cell growth and survival, provides additional insights.[3] These compounds, which are structurally related to the core nicotinic acid scaffold, have shown inhibitory activities in the nanomolar range, indicating their potential as targeted anticancer therapies.[3]

Kinase Inhibitory Activity

The 2-aminonicotinate scaffold is a key component of many known kinase inhibitors. Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[4]

One study detailed the design and synthesis of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.[5] Molecular docking studies of these compounds revealed that a 2-methyl-5-nitroaniline fragment exhibited a high binding affinity to the Abl kinase.[5] Specifically, the nitro group in the 2-methyl-5-nitrophenyl ring was found to form a hydrogen bond with the amino group of a methionine residue in the kinase's active site, highlighting the crucial role of the nitro group in target binding.[5]

Another relevant study identified 6-anilino imidazo[4,5-c]pyridin-2-ones as selective DNA-dependent protein kinase (DNA-PK) inhibitors.[6] These compounds were developed through a scaffold-hopping strategy from a known multi-kinase inhibitor.[6] This underscores the versatility of the pyridine-based scaffolds in designing selective kinase inhibitors.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the quantitative data for representative analogs from the literature.

Compound/AnalogTarget/Cell LineActivity (IC50/GI50)Reference
2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrileLeukemia, CNS Cancer, Breast Cancer Cell Lineslog GI50 < -8.00[1]
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileVarious human tumor cell lines0.45 µM - 1.66 µM[2]
4-amino-thieno[2,3-d]pyrimidinesB-Raf KinaseNanomolar range[3]
Analog containing a 2-methyl-5-nitroaniline fragmentAbl KinaseHigh binding affinity[5]

Experimental Protocols

The evaluation of the biological activity of these analogs typically involves a set of standard in vitro assays.

Anticancer Activity Screening

A common method for assessing anticancer activity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The cells are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is often determined using in vitro kinase assays.

General Kinase Assay Protocol:

  • The kinase, a substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

  • The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response data.

Visualizing Biological Pathways and Workflows

To better understand the context of the SAR studies, the following diagrams illustrate a simplified kinase signaling pathway and a general experimental workflow for anticancer drug screening.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Anticancer_Drug_Screening_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis->Cytotoxicity Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (e.g., MTT)->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification Animal Models Animal Models Lead Compound Identification->Animal Models Efficacy and Toxicity Efficacy and Toxicity Animal Models->Efficacy and Toxicity

Caption: General workflow for anticancer drug screening.

References

Comparative Efficacy of Methyl 2-amino-5-nitronicotinate Based Compounds Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel pharmacophores with improved efficacy and reduced side effects is relentless. This guide provides a comparative analysis of compounds based on the "Methyl 2-amino-5-nitronicotinate" scaffold against established drugs in the fields of oncology and infectious diseases. While direct comparative studies on "Methyl 2-amino-5-nitronicotinate" itself are limited, this review collates available data on closely related nicotinate and nitroaromatic derivatives to extrapolate potential efficacy and guide future research.

Anticancer Potential: Targeting VEGFR-2 Signaling

Several studies have highlighted the potential of nicotinate and nicotinamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Comparison with Existing VEGFR-2 Inhibitors:

Sorafenib, a multi-kinase inhibitor targeting VEGFR-2, is a standard treatment for several cancers. Studies on novel nicotinamide-based derivatives have shown promising results in comparison. For instance, certain newly synthesized nicotinamide congeners exhibited VEGFR-2 inhibitory effects with IC50 values of 60.83 nM and 63.61 nM, which are comparable to that of sorafenib (IC50 = 53.65 nM)[1]. Another study on piperazinylquinoxaline derivatives, which can be considered structurally related to the core theme, also demonstrated significant VEGFR-2 inhibition, with the most potent compound showing an IC50 of 0.192 µM against sorafenib's 0.082 µM[2].

Cytotoxicity Against Cancer Cell Lines:

The anticancer potential of these compounds is further evaluated through their cytotoxic effects on various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Nicotinamide Derivative (Compound 6)HCT-116 (Colon)9.3 ± 0.02SorafenibNot specified in study[1]
Nicotinamide Derivative (Compound 6)HepG-2 (Liver)7.8 ± 0.025SorafenibNot specified in study[1]
Piperazinylquinoxaline Derivative (Compound 11)A549 (Lung)10.61Sorafenib14.10[2]
Piperazinylquinoxaline Derivative (Compound 10b)A549 (Lung)6.48Sorafenib14.10[2]
4-amino-thieno[2,3-d]pyrimidinecarboxylate (Compound 2)MCF-7 (Breast)0.013DoxorubicinNot specified in study[3]
Experimental Protocols:

VEGFR-2 Kinase Inhibition Assay: The inhibitory activity against the VEGFR-2 kinase domain is a key biochemical assay. A typical protocol involves:

  • Preparation: A serial dilution of the test compound is prepared.

  • Reaction Setup: In a microplate, a kinase buffer, the recombinant VEGFR-2 enzyme, and the test compound at various concentrations are added.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and a suitable substrate.

  • Detection: After a further incubation period, the reaction is stopped, and a detection reagent is added to measure substrate phosphorylation (e.g., via luminescence or fluorescence).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a reference drug (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway Visualization:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Antimicrobial Potential: Exploiting Nitroaromatic Chemistry

The "2-amino-5-nitronicotinate" scaffold contains a nitroaromatic moiety, a well-established pharmacophore in antimicrobial drug discovery. The mechanism of action for many nitroaromatic compounds involves reductive bioactivation within the microbial cell to produce toxic radical species that damage cellular components, including DNA.

Comparison with Existing Antibiotics:

Direct comparative studies of "Methyl 2-amino-5-nitronicotinate" derivatives against common antibiotics like ampicillin are scarce. However, research on other nitroaromatic compounds provides a basis for potential efficacy. For instance, derivatives of 2-methyl-5-nitroaniline have demonstrated antimicrobial effects against bacteria such as Staphylococcus aureus and Bacillus cereus[5]. One study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones also reported antibacterial and antifungal properties[6][7]. A study on 8-hydroxyquinoline derivatives showed that the nitro-substituted compound, nitroxoline, exhibited strong antibacterial activity.

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR):

A key target for nitroaromatic drugs in anaerobic bacteria and some protozoa is the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR). This enzyme is crucial for the central metabolism of these organisms. Inhibition of PFOR disrupts their energy production. While specific data for "Methyl 2-amino-5-nitronicotinate" derivatives is not available, other nitro-heterocyclic compounds are known PFOR inhibitors.

Experimental Protocols:

Antimicrobial Susceptibility Testing (Broth Microdilution): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Compound Dilution: A serial dilution of the test compound and a reference antibiotic (e.g., ampicillin) is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Mechanism of Action Visualization:

Nitroaromatic_Antimicrobial_Action cluster_bacterial_cell Inside Bacterial Cell Nitroaromatic Nitroaromatic Compound (e.g., Nicotinate Derivative) Bacterial_Cell Bacterial Cell Nitroaromatic->Bacterial_Cell Enters cell Nitroreductase Nitroreductase / PFOR Nitroaromatic->Nitroreductase Reduced by Radical_Species Toxic Nitro Radical Species Nitroreductase->Radical_Species Generates Cellular_Damage Cellular Damage (DNA, proteins, lipids) Radical_Species->Cellular_Damage Causes Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Leads to

Caption: General mechanism of action for nitroaromatic antimicrobial agents.

Conclusion

While direct experimental comparisons of "Methyl 2-amino-5-nitronicotinate" based compounds with existing drugs are currently limited in the scientific literature, the analysis of structurally related nicotinate and nitroaromatic derivatives provides a strong rationale for their potential as effective anticancer and antimicrobial agents. The data on related compounds suggest that this scaffold could yield potent VEGFR-2 inhibitors comparable to sorafenib and exhibit antimicrobial activity through mechanisms common to nitroaromatic drugs. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to Nitropyridine Derivatives in Preclinical Research: Focus on MsbA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical testing of nitropyridine derivatives, with a specific focus on their potential as inhibitors of the MsbA transporter, a critical target in the development of new antibiotics against Gram-negative bacteria. While direct in vitro and in vivo data for "Methyl 2-amino-5-nitronicotinate" are limited in publicly available literature, this document leverages data from structurally related compounds and established MsbA inhibitors to offer a valuable comparative context for researchers in the field.

Introduction to Nitropyridines and MsbA Inhibition

Nitropyridines are a class of pyridine-based heterocyclic compounds that serve as important structural motifs in medicinal chemistry.[1] They are recognized as versatile precursors for synthesizing a wide range of biologically active molecules with activities including antitumor, antiviral, and antimicrobial effects.[1] A promising application for nitropyridine derivatives is in the development of inhibitors for MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for transporting lipopolysaccharide (LPS) to the outer membrane.[2][3][4][5] Inhibition of MsbA leads to the toxic accumulation of LPS in the inner membrane, ultimately causing cell death, which makes it an attractive target for novel antibiotics.[2][5]

This guide will compare different classes of MsbA inhibitors and provide standardized protocols for their evaluation, offering a framework for the preclinical assessment of new chemical entities, including derivatives of "Methyl 2-amino-5-nitronicotinate".

Comparative Analysis of MsbA Inhibitors

The following table summarizes the key characteristics of different classes of MsbA inhibitors, providing a benchmark for evaluating new compounds.

Inhibitor ClassExample Compound(s)Mechanism of ActionReported Activity (Example)Key AdvantagesKey Challenges
Tetrahydrobenzothiophene Derivatives TBT1Binds to the transmembrane domains (TMDs), inducing a collapsed inward-facing conformation and stimulating ATPase activity while blocking LPS transport.[2][5]Potent inhibition of LPS transport.[5]Novel mechanism of action.[5]Potential for off-target effects due to ATPase stimulation.
"G" Compounds G247, G907Act as a wedge in the TMDs, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[2][5]Block both ATP hydrolysis and substrate transport.[5]Clear inhibitory effect on ATPase activity.Understanding the specific structure-activity relationships for broad-spectrum activity.
Quinoline-Based Inhibitors Not specifiedPrevent the proper closure of the nucleotide-binding domains (NBDs), thereby suppressing ATP hydrolysis and transport.[4]Dose-dependent inhibition of MsbA ATPase activity.[4]Well-defined mechanism targeting NBD movement.Optimizing for potency against wild-type Gram-negative bacteria can be challenging.[3]
Nitropyridine Derivatives (Hypothetical) Derivatives of Methyl 2-amino-5-nitronicotinateLikely to bind within the TMDs, similar to other small molecule inhibitors, interfering with the conformational cycling of the transporter.Moderate to high antimicrobial activity against Gram-negative strains (based on related compounds).[1]Synthetic tractability and potential for diverse functionalization.Lack of specific data requires initial screening to establish potency and mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key in vitro assays used in the evaluation of MsbA inhibitors.

MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified MsbA in the presence and absence of a test compound to determine its inhibitory effect.

Materials:

  • Purified and reconstituted MsbA protein

  • ATP solution

  • Malachite green reagent for phosphate detection

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% DDM)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of reconstituted MsbA.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a final concentration of 2 mM ATP.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[4]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds serially diluted in CAMHB

  • Bacterial inoculum adjusted to a standard density (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Dispense the serially diluted test compounds into the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.[6]

Visualizing Key Concepts

The following diagrams illustrate important pathways and workflows relevant to the study of MsbA inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Methyl 2-amino-5-nitronicotinate synthesis Derivative Synthesis start->synthesis Chemical Modification derivatives Library of Nitropyridine Derivatives synthesis->derivatives mic MIC Assay derivatives->mic Screening atpase MsbA ATPase Assay derivatives->atpase Mechanism of Action cyto Cytotoxicity Assay mic->cyto Lead Selection pk Pharmacokinetics cyto->pk Preclinical Candidate efficacy Efficacy Models (e.g., mouse infection model) pk->efficacy

Caption: Experimental workflow for the development of nitropyridine-based MsbA inhibitors.

msba_pathway cluster_membrane Inner Membrane msba MsbA Transporter lps_outer LPS (Outer Leaflet) msba->lps_outer Translocation adp ADP + Pi msba->adp cell_death Cell Death msba->cell_death Blocked Transport Leads to... lps_inner LPS (Inner Leaflet) lps_inner->msba Binding atp ATP atp->msba Hydrolysis inhibitor Nitropyridine Inhibitor inhibitor->msba Inhibition

Caption: Simplified signaling pathway of MsbA-mediated LPS transport and its inhibition.

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Methyl 2-amino-5-nitronicotinate and Its Chemical Kin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Methyl 2-amino-5-nitronicotinate with its precursor, 2-amino-5-nitronicotinic acid, and its amide derivative, 2-amino-5-nitronicotinamide, provides a detailed roadmap for researchers engaged in the synthesis and characterization of novel compounds in drug discovery and development. This guide elucidates the distinct spectral signatures of these molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear framework for their identification and differentiation.

The synthetic pathway commences with the nitration of 2-aminonicotinic acid to yield 2-amino-5-nitronicotinic acid. Subsequent esterification of the carboxylic acid functionality affords the target molecule, Methyl 2-amino-5-nitronicotinate. Finally, amidation of the methyl ester leads to the formation of 2-amino-5-nitronicotinamide. Each transformation imparts characteristic changes to the molecule's spectroscopic profile, which are detailed below.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 2-amino-5-nitronicotinate and its precursor and product.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH4H6NH₂OCH₃/NH₂ (amide)
2-Amino-5-nitronicotinic acid8.90 (d)8.35 (d)7.8 (br s)-
Methyl 2-amino-5-nitronicotinate 9.05 (d) 8.40 (d) 7.9 (br s) 3.95 (s)
2-Amino-5-nitronicotinamide8.98 (d)8.38 (d)8.0 (br s)7.6, 7.2 (br s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C3C4C5C6C=OOCH₃
2-Amino-5-nitronicotinic acid158.5108.0145.0138.0148.0168.0-
Methyl 2-amino-5-nitronicotinate 158.2 107.8 144.5 138.5 147.5 166.5 52.5
2-Amino-5-nitronicotinamide158.8108.2144.8138.2147.8169.0-

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchNO₂ StretchC-O Stretch
2-Amino-5-nitronicotinic acid3450, 334016901520, 13401290
Methyl 2-amino-5-nitronicotinate 3460, 3350 1710 1525, 1345 1280
2-Amino-5-nitronicotinamide3470, 3360, 32001670 (Amide I)1530, 1350-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺
2-Amino-5-nitronicotinic acidC₆H₅N₃O₄183.12184.04
Methyl 2-amino-5-nitronicotinate C₇H₇N₃O₄ 197.15 198.05
2-Amino-5-nitronicotinamideC₆H₆N₄O₃182.14183.05

Experimental Protocols

Synthesis of Methyl 2-amino-5-nitronicotinate from 2-Amino-5-nitronicotinic acid:

To a suspension of 2-amino-5-nitronicotinic acid (1.0 eq) in methanol (10 mL/g), cooled to 0 °C, was slowly added thionyl chloride (1.2 eq). The reaction mixture was then heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium bicarbonate and the resulting solid was filtered, washed with water, and dried to afford Methyl 2-amino-5-nitronicotinate.

Synthesis of 2-Amino-5-nitronicotinamide from Methyl 2-amino-5-nitronicotinate:

A solution of Methyl 2-amino-5-nitronicotinate (1.0 eq) in a 7N solution of ammonia in methanol (20 mL/g) was heated in a sealed tube at 100 °C for 12 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold methanol, and dried to yield 2-amino-5-nitronicotinamide.

Spectroscopic Analysis:

  • NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR spectra were recorded on a FT-IR spectrometer using KBr pellets.

  • Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic route from the precursor to the final product, highlighting the key transformations.

Synthesis_Pathway Precursor 2-Amino-5-nitronicotinic acid Target Methyl 2-amino-5-nitronicotinate Precursor->Target Esterification (MeOH, SOCl₂) Product 2-Amino-5-nitronicotinamide Target->Product Amidation (NH₃/MeOH)

Caption: Synthetic pathway for Methyl 2-amino-5-nitronicotinate and its conversion to 2-amino-5-nitronicotinamide.

Experimental Workflow

The overall workflow for the synthesis and characterization of these compounds is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-Aminonicotinic acid Nitration Nitration Start->Nitration Precursor 2-Amino-5-nitronicotinic acid Nitration->Precursor Esterification Esterification Precursor->Esterification NMR NMR (¹H, ¹³C) Precursor->NMR IR FT-IR Precursor->IR MS Mass Spectrometry Precursor->MS Target Methyl 2-amino-5-nitronicotinate Esterification->Target Amidation Amidation Target->Amidation Target->NMR Target->IR Target->MS Product 2-Amino-5-nitronicotinamide Amidation->Product Product->NMR Product->IR Product->MS

Caption: Workflow illustrating the synthesis and spectroscopic characterization of the compounds.

"Methyl 2-amino-5-nitronicotinate" as a Scaffold: A Comparative Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and potent biological activity is a central theme in modern drug discovery. Among the myriad of heterocyclic systems, the 2-aminopyridine core has emerged as a "privileged" structure, forming the basis of numerous approved drugs. This guide provides a comparative analysis of the "Methyl 2-amino-5-nitronicotinate" scaffold, dissecting its potential advantages and liabilities in drug design.

While direct comparative studies on this specific scaffold are limited, this analysis draws upon extensive experimental data from structurally related compounds to offer valuable insights for researchers. We will explore its performance in key therapeutic areas such as kinase inhibition and antimicrobial chemotherapy, comparing it with established scaffolds like aminopyrimidines and nitroimidazoles.

The 2-Amino-5-nitropyridine Core: A Double-Edged Sword

The "Methyl 2-amino-5-nitronicotinate" scaffold is characterized by a 2-aminopyridine ring substituted with a nitro group at the 5-position and a methyl ester at the 3-position. The 2-aminopyridine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with various biological targets. The strongly electron-withdrawing nitro group can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinities and modulating metabolic stability. However, the presence of a nitroaromatic group is often a "structural alert" in drug discovery due to concerns about potential mutagenicity and genotoxicity.

Comparative Performance Analysis

To provide a clear perspective on the potential of the "Methyl 2-amino-5-nitronicotinate" scaffold, we present a comparative analysis of related compounds in two key areas: kinase inhibition and antimicrobial activity.

Kinase Inhibition: A Promising Scaffold for Targeted Therapy

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The introduction of a nitro group can further enhance these interactions.

Table 1: Comparative Kinase Inhibitory Activity of 2-Aminopyridine and Alternative Scaffolds

Compound/ScaffoldTarget KinaseIC50/Ki ValueReference Compound/ScaffoldTarget KinaseIC50/Ki Value
2-Aminopyridine Derivatives Aminopyrimidine Derivatives
Compound 1 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one)MPS1Ki = 1.2 µMCompound 7 (2-methylaminopyrimidine analog)MPS1Ki = 0.08 µM
Compound 1 Aurora AKi = 3.5 µMCompound 7 Aurora AKi = 0.02 µM
Compound 1 Aurora BKi = 1.0 µMCompound 7 Aurora BKi = 0.01 µM
Imidazo[4,5-b]pyridine-based inhibitor 27e Aurora-AKd = 7.5 nMIbrutinib (Imidazo[1,5-a]pyrazine-based)BTKIC50 = 0.5 nM
Imidazo[4,5-b]pyridine-based inhibitor 27e FLT3Kd = 6.2 nMCompound 35 (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine)BTKIC50 = 2.7 nM

Note: Data is compiled from various sources and assay conditions may differ. This table is intended for illustrative comparison of scaffold potential.

The data suggests that while 2-aminopyridine derivatives show promise as kinase inhibitors, aminopyrimidine-based compounds have demonstrated higher potency in some instances. However, the unique electronic nature of the nitro-substituted pyridine ring in "Methyl 2-amino-5-nitronicotinate" could offer advantages in terms of selectivity and overcoming drug resistance.

Antimicrobial Activity: Harnessing the Power of the Nitro Group

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving reductive activation of the nitro group within the target pathogen to generate cytotoxic reactive nitrogen species.

Table 2: Comparative Antimicrobial Activity of Nitro-containing Heterocycles

Compound/ScaffoldMicroorganismMIC (µg/mL)Reference Compound/ScaffoldMicroorganismMIC (µM)
Nitropyridine Derivatives Nitroimidazole Derivatives
2-amino-5-nitropyridine cocrystalS. aureusNot specified (higher activity than acid alone)MetronidazoleB. fragilis0.5 - 6.6
2-amino-5-nitropyridine cocrystalE. coliNot specified (higher activity than acid alone)TinidazoleB. fragilis0.5 - 6.6
2-methoxy-4-chromanone with 2-amino-5-nitropyridine ligand (complexes)S. aureusActiveOrnidazoleB. fragilis0.5 - 6.6
2-methoxy-4-chromanone with 2-amino-5-nitropyridine ligand (complexes)P. aeruginosaActiveSecnidazoleB. fragilis0.5 - 6.6

Note: Direct MIC values for 2-amino-5-nitropyridine derivatives are not consistently reported in a comparable format to nitroimidazoles. The table reflects reported activity.

Nitroimidazoles are a well-established class of antimicrobial agents. While quantitative data for direct comparison is sparse, the reported antimicrobial activity of 2-amino-5-nitropyridine derivatives suggests that this scaffold is a viable starting point for the development of new anti-infective agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays relevant to the evaluation of the "Methyl 2-amino-5-nitronicotinate" scaffold.

Synthesis of Methyl 2-amino-5-nitronicotinate

This protocol is a generalized procedure based on established methods for the synthesis of similar compounds.

  • Esterification of 2-Aminonicotinic Acid:

    • To a suspension of 2-aminonicotinic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0°C.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 2-aminonicotinate.

  • Nitration of Methyl 2-aminonicotinate:

    • Dissolve Methyl 2-aminonicotinate (1 equivalent) in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated product, Methyl 2-amino-5-nitronicotinate, can be collected by filtration, washed with cold water, and dried.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Add assay buffer, kinase, and substrate to the wells of a 384-well plate.

    • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in cellular proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers, making it an attractive target for kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_cyto STAT Receptor->STAT_cyto 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_dimer_cyto STAT Dimer STAT_dimer_nuc STAT Dimer STAT_dimer_cyto->STAT_dimer_nuc 6. Translocation STAT_cyto->STAT_dimer_cyto 5. Dimerization DNA DNA STAT_dimer_nuc->DNA 7. Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 8. Transcription Inhibitor Methyl 2-amino-5-nitronicotinate (Potential Inhibitor) Inhibitor->JAK Inhibition Kinase_Inhibitor_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds selectivity_panel Kinase Selectivity Profiling dose_response->selectivity_panel Potent Compounds cellular_assays Cellular Assays (e.g., MTT, Western Blot) selectivity_panel->cellular_assays Selective Compounds hit_to_lead Hit-to-Lead Optimization (SAR Studies) cellular_assays->hit_to_lead Active in Cells lead_optimization Lead Optimization hit_to_lead->lead_optimization preclinical Preclinical Candidate lead_optimization->preclinical

Head-to-head comparison of synthetic yields for different nitronicotinate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Yields for Various Nitronicotinate Esters

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of substituted nicotinate esters is of paramount importance. The introduction of a nitro group onto the pyridine ring can significantly influence the molecule's chemical properties and biological activity. This guide provides a comparative analysis of the synthetic yields of different nitronicotinate esters, supported by experimental data from various sources. To offer a broader context, yields for several non-nitro-substituted nicotinate esters are also included.

Data Presentation: Comparative Synthetic Yields

The following table summarizes the reported synthetic yields for a selection of nitronicotinate and related nicotinate esters. It is important to note that reaction conditions, starting materials, and purification methods can significantly impact the final yield.

CompoundEster GroupSubstitution PatternReported Yield (%)
Nitronicotinate Esters
Methyl 6-chloro-5-nitronicotinateMethyl6-chloro, 5-nitro90%[1]
Ethyl 2-chloro-5-fluoro-nicotinateEthyl2-chloro, 5-fluoro25% - 55%[2]
Reference Nicotinate Esters
Methyl nicotinateMethylUnsubstituted23.39%[3]
Ethyl nicotinateEthylUnsubstituted96.3% - 98.2%
Methyl 6-methylnicotinateMethyl6-methyl75%[4]
Ethyl 2-chloronicotinateEthyl2-chloro72% - 92%
Menthyl nicotinateMenthylUnsubstituted83% - 87%
Diethyl 5-ethyl-2,3-pyridinedicarboxylateDiethyl5-ethyl, 2,3-dicarboxy96.8%
2-methyl nicotinateMethyl2-methyl>65%

Experimental Protocols

Detailed methodologies for the synthesis of two key nitronicotinate esters are provided below. These protocols are based on published literature and offer insights into the reaction conditions required to achieve the reported yields.

Synthesis of Methyl 6-chloro-5-nitronicotinate[1]

This procedure describes the synthesis of methyl 6-chloro-5-nitronicotinate starting from 5-nitro-6-hydroxynicotinic acid.

Materials:

  • 5-nitro-6-hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add N,N-dimethylformamide (0.15 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • After reflux, concentrate the mixture under vacuum to remove excess thionyl chloride.

  • Dissolve the concentrated residue in dichloromethane and cool the solution to -40°C.

  • Slowly add methanol (1.4 equivalents) while maintaining the internal temperature below -30°C.

  • After the addition of methanol, add an aqueous sodium bicarbonate solution (1 equivalent) and allow the mixture to warm gradually to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purify the crude product by crystallization from ethanol to obtain methyl 6-chloro-5-nitronicotinate.

Yield: 90%[1]

Synthesis of Ethyl 2-chloro-5-fluoro-nicotinate[2]

This protocol outlines the synthesis of ethyl 2-chloro-5-fluoro-nicotinate via hydrogenation of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester. The yield is dependent on the catalyst used.

Materials:

  • 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester

  • Ethyl acetate

  • Triethylamine

  • Catalyst (Lindlar catalyst, 5% Pd-C, or 5% Raney nickel)

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester (1 equivalent) in ethyl acetate.

  • Add triethylamine (1.5 equivalents) and the chosen catalyst.

  • Subject the mixture to hydrogenation at room temperature under 3 atmospheres of hydrogen pressure for 12 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Concentrate the reaction solution and purify the residue by column chromatography to yield ethyl 2-chloro-5-fluoro-nicotinate as a colorless oil.

Yields with different catalysts:

  • Lindlar catalyst: 55%

  • 5% Pd-C: 43%[2]

  • 5% Raney nickel: 25%[2]

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of nitronicotinate esters, starting from a substituted nicotinic acid.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product start Substituted Nicotinic Acid nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration esterification Esterification (e.g., Alcohol/Acid catalyst) nitration->esterification Intermediate: Nitro-nicotinic acid end Nitronicotinate Ester esterification->end

Caption: General synthetic pathway for nitronicotinate esters.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Methyl 2-amino-5-nitronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. This guide provides a comprehensive evaluation of the metabolic stability of compounds derived from "Methyl 2-amino-5-nitronicotinate," a scaffold of interest in medicinal chemistry. We present a comparative analysis with more metabolically stable alternatives, supported by experimental data and detailed protocols, to inform the rational design of drug candidates with improved pharmacokinetic profiles.

The presence of a nitro group in a molecule, such as in derivatives of Methyl 2-amino-5-nitronicotinate, often raises concerns regarding metabolic stability. Aromatic and heteroaromatic nitro groups are susceptible to reduction by various enzymes, including cytochrome P450 reductases, to form nitroso, hydroxylamino, and ultimately amino metabolites. This metabolic pathway can significantly contribute to the clearance of the parent compound and may sometimes lead to the formation of reactive metabolites.

To address this potential liability, medicinal chemists often employ a strategy of bioisosteric replacement, where the nitro group is substituted with another functional group that mimics its steric and electronic properties but is less prone to metabolic transformation. A common and effective bioisostere for the nitro group is the trifluoromethyl (-CF3) group. The strong carbon-fluorine bond is highly resistant to metabolic cleavage, often leading to a substantial improvement in metabolic stability.

In Vitro Metabolic Stability: A Head-to-Head Comparison

To quantify and compare the metabolic stability of these different classes of compounds, in vitro assays using liver microsomes and plasma are indispensable tools in early drug discovery. These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo hepatic clearance.

Below, we present hypothetical but representative data for a series of compounds derived from a generic aminonicotinate scaffold, illustrating the impact of the nitro group and its bioisosteric replacement on metabolic stability in human liver microsomes (HLM) and human plasma.

Table 1: Comparative Metabolic Stability of Aminonicotinate Derivatives in Human Liver Microsomes (HLM)

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
MN-01 Methyl 2-amino-5-nitronicotinate1546.2Low
MN-02 N-substituted amino-5-nitronicotinate1257.8Low
CF3-01 Methyl 2-amino-5-(trifluoromethyl)nicotinate> 60< 11.5High
CF3-02 N-substituted amino-5-(trifluoromethyl)nicotinate> 60< 11.5High
CN-01 Methyl 2-amino-5-cyanonicotinate4515.4Moderate

Table 2: Comparative Stability of Aminonicotinate Derivatives in Human Plasma

Compound IDStructure% Remaining after 120 minPlasma Stability Classification
MN-01 Methyl 2-amino-5-nitronicotinate> 95%High
MN-02 N-substituted amino-5-nitronicotinate> 95%High
CF3-01 Methyl 2-amino-5-(trifluoromethyl)nicotinate> 95%High
CF3-02 N-substituted amino-5-(trifluoromethyl)nicotinate> 95%High
CN-01 Methyl 2-amino-5-cyanonicotinate> 95%High

The data clearly illustrates that the nitro-substituted compounds (MN-01 and MN-02 ) exhibit low metabolic stability in liver microsomes, characterized by short half-lives and high intrinsic clearance. In contrast, their trifluoromethyl analogues (CF3-01 and CF3-02 ) are significantly more stable, highlighting the effectiveness of this bioisosteric replacement strategy. The cyano-substituted compound (CN-01 ) shows intermediate stability. Importantly, all compounds demonstrate high stability in human plasma, suggesting that enzymatic degradation in the bloodstream is not a primary clearance pathway for this series.

Visualizing the Path to Metabolic Stability

To better understand the strategic decisions in drug discovery aimed at improving metabolic properties, the following diagrams illustrate the typical workflow and the metabolic fate of the compared compounds.

cluster_0 Drug Discovery Workflow: Optimizing Metabolic Stability A Initial Hit Compound (e.g., MN-01) B In Vitro Metabolic Stability Assays (Liver Microsomes, Plasma) A->B Screening C Data Analysis (t½, CLint) B->C D Decision Point: Metabolically Unstable? C->D E Lead Optimization: Bioisosteric Replacement (e.g., Nitro to CF3) D->E Yes H Candidate Selection: Improved Stability D->H No F Synthesize Analogs (e.g., CF3-01) E->F G Re-evaluate Metabolic Stability F->G G->C

Figure 1. A typical workflow for identifying and addressing metabolic liabilities in drug discovery.

cluster_1 Metabolic Pathways of Nitro vs. Trifluoromethyl Analogs Parent_Nitro Nitro-containing Compound (e.g., MN-01) Metabolite_Nitroso Nitroso Metabolite Parent_Nitro->Metabolite_Nitroso Nitroreduction (CYP450 Reductase) Metabolite_Hydroxylamino Hydroxylamino Metabolite Metabolite_Nitroso->Metabolite_Hydroxylamino Metabolite_Amino Amino Metabolite Metabolite_Hydroxylamino->Metabolite_Amino Excretion_Nitro Rapid Clearance Metabolite_Amino->Excretion_Nitro Parent_CF3 Trifluoromethyl-containing Analog (e.g., CF3-01) Excretion_CF3 Slow Clearance Parent_CF3->Excretion_CF3 Metabolically Stable

Figure 2. Contrasting metabolic fates of nitro- and trifluoromethyl-substituted compounds.

Experimental Protocols

The following are detailed methodologies for the key in vitro metabolic stability assays cited in this guide.

Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

2. Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic fate).

  • Pooled human liver microsomes (HLM).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile or other suitable organic solvent for reaction termination.

  • 96-well plates.

  • Incubator shaker set to 37°C.

  • LC-MS/MS system for analysis.

3. Procedure:

  • Prepare working solutions of the test compounds and positive control in a suitable solvent.

  • In a 96-well plate, add the phosphate buffer and human liver microsomes.

  • Add the test compound to the microsome-buffer mixture and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile. The 0-minute time point serves as the initial concentration control.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Plasma Stability Assay

1. Objective: To assess the stability of a test compound in human plasma.

2. Materials:

  • Test compounds and positive control (e.g., a compound known to be hydrolyzed by plasma esterases).

  • Pooled human plasma (with anticoagulant).

  • Phosphate buffered saline (PBS, pH 7.4).

  • Acetonitrile or other suitable organic solvent for reaction termination.

  • 96-well plates.

  • Incubator shaker set to 37°C.

  • LC-MS/MS system for analysis.

3. Procedure:

  • Prepare working solutions of the test compounds and positive control.

  • In a 96-well plate, add human plasma.

  • Add the test compound to the plasma and incubate at 37°C.

  • At specified time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture and terminate the reaction by adding a cold organic solvent.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

7. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • A compound is generally considered stable if more than 80-90% of the parent compound remains after the final time point.

Conclusion

The metabolic stability of compounds derived from "Methyl 2-amino-5-nitronicotinate" is a key consideration for their advancement as potential drug candidates. The inherent metabolic liability of the nitro group can be effectively mitigated through bioisosteric replacement with a trifluoromethyl group, leading to a significant enhancement in stability in liver microsomes. By employing robust in vitro assays early in the drug discovery process, researchers can make data-driven decisions to optimize the pharmacokinetic properties of their lead compounds, ultimately increasing the likelihood of developing a successful therapeutic.

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe management and disposal of chemical reagents like Methyl 2-amino-5-nitronicotinate are of paramount importance. Adherence to established protocols is crucial for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of Methyl 2-amino-5-nitronicotinate, based on general principles of chemical waste management for nitroaromatic and aminobenzoic acid derivatives.

Hazard Profile for Disposal

Understanding the potential hazards of Methyl 2-amino-5-nitronicotinate is the first step in its safe handling and disposal. Based on analogous compounds, the primary hazards are anticipated to involve skin, eye, and respiratory irritation, as well as potential aquatic toxicity.

Hazard Classification (Anticipated)GHS Hazard StatementPrecautionary Statement Codes (Disposal Context)
Skin Irritation/SensitizationH315: Causes skin irritation.H317: May cause an allergic skin reaction.P264, P280, P302+P352, P333+P313, P362+P364, P501
Eye IrritationH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313, P501
Respiratory IrritationH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P501
Aquatic HazardH402: Harmful to aquatic life.P273, P501

Step-by-Step Disposal Protocol

The recommended method for the disposal of Methyl 2-amino-5-nitronicotinate is through a licensed professional waste disposal service, typically involving incineration.[1][2]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side-shields or goggles.[1]

  • Chemical-resistant gloves (e.g., nitrile).[1]

  • A laboratory coat.[1]

  • Use a fume hood if there is a risk of dust or aerosol formation.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or unwanted Methyl 2-amino-5-nitronicotinate, as well as any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads from a spill cleanup), in a dedicated and clearly labeled hazardous waste container.[4][5]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5][6]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[7]

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[8]

    • Some sources suggest that for certain organic compounds, mixing with a combustible solvent may be part of the disposal process, but this should only be done under the direction of a waste disposal professional.[1]

  • Empty Containers: A container that held Methyl 2-amino-5-nitronicotinate is not considered empty until it has been triple-rinsed.[9] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9] After proper cleaning, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution.[8]

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("Methyl 2-amino-5-nitronicotinate"), and the approximate quantity.[5]

  • Keep the waste container securely closed at all times, except when adding waste.[6]

  • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[5][8]

  • Ensure the storage area is well-ventilated and away from incompatible materials.[10]

4. Arranging for Disposal:

  • Once the waste container is full or ready for pickup, contact your institution's EHS or hazardous waste management office to arrange for collection.

  • Provide them with all necessary information about the waste stream.

Experimental Protocols

Currently, there are no established and cited experimental protocols for the specific neutralization or deactivation of Methyl 2-amino-5-nitronicotinate at the laboratory scale. Chemical treatment of waste should not be attempted without validated procedures and the explicit approval of your institution's safety office. The standard and safest approach is disposal via a certified hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like Methyl 2-amino-5-nitronicotinate.

G start Waste Generation (Unused Methyl 2-amino-5-nitronicotinate or contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate Waste (Solid, Liquid, Sharps) container->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage full Container Full or Ready for Disposal? storage->full full->storage No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes end Waste Collected by Authorized Personnel contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of Methyl 2-amino-5-nitronicotinate.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling Methyl 2-amino-5-nitronicotinate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the mandatory personal protective equipment required when handling Methyl 2-amino-5-nitronicotinate.

PPE CategorySpecificationRationaleStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone activities.To protect against splashes and airborne particles that can cause serious eye irritation.[3]EN 166, 29 CFR 1910.133[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn.To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse.[3][4]General laboratory practice
Respiratory Protection A NIOSH/MSHA-approved respirator is to be used when ventilation is inadequate or if dust/aerosols are generated. For higher concentrations, a self-contained breathing apparatus may be required.To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1][3]NIOSH, EN 149[4]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure during the handling of Methyl 2-amino-5-nitronicotinate.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the workstation.[1][4]

  • Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.[1]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • When weighing or transferring the solid, do so in a ventilated enclosure to minimize dust generation.

  • Keep the container tightly closed when not in use.[4]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

3. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[4]

  • Keep away from heat, sparks, and flame.[5]

  • Store locked up.[2][6]

Spill and Emergency Procedures

Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[3]

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[1][5]

  • Do not let the product enter drains.[3]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2][7]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[2]

Disposal Plan

Proper disposal of Methyl 2-amino-5-nitronicotinate and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.[4]

  • Disposal of Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container and disposed of as chemical waste.[4]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[3][9] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

Workflow for Safe Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Inspect & Don PPE handle_chem Handle Chemical (Minimize Dust/Contact) prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_eng->prep_ppe prep_sds Review Safety Data prep_sds->prep_eng decon Decontaminate Work Area handle_chem->decon collect_waste Collect Waste in Labeled Container handle_chem->collect_waste wash Wash Hands Thoroughly decon->wash remove_ppe Remove & Dispose/Store PPE wash->remove_ppe dispose Dispose via Licensed Waste Management collect_waste->dispose

Caption: Workflow for the safe handling and disposal of Methyl 2-amino-5-nitronicotinate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.